8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Description
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Properties
IUPAC Name |
8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-3-1-2-7-4-5-8(12(14)15)6-9(7)11-10/h4-6H,1-3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTQWTAKTYMLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399232 | |
| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-79-3 | |
| Record name | 1,3,4,5-Tetrahydro-8-nitro-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Introduction: The Significance of the Benzazepinone Scaffold in Modern Drug Discovery
The benzazepinone framework represents a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular structures with the versatility to bind to a multitude of biological targets, thereby exhibiting a wide array of pharmacological activities.[1][2] These seven-membered heterocyclic compounds have been the cornerstone for the development of various therapeutic agents. The introduction of a nitro group, as in 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, can significantly modulate the electronic properties and biological activity of the parent molecule, making it a compound of considerable interest for researchers in drug development.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for its characterization.
Chemical Identity and Molecular Structure
A precise understanding of the chemical identity of a compound is fundamental for all subsequent research and development activities.
| Identifier | Value | Source |
| CAS Number | 22246-79-3 | [5][6][7] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [5][6][7] |
| Molecular Weight | 206.20 g/mol | [5][6] |
| IUPAC Name | This compound | [8] |
| Synonyms | 1,3,4,5-Tetrahydro-8-nitro-2H-1-benzazepin-2-one; 8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | [5][8] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; O3 [label="O", pos="1.5,1.5!"]; C4 [label="C", pos="2,-0.5!"]; C5 [label="C", pos="1.5,-1.5!"]; C6 [label="C", pos="0,-2!"]; C7 [label="C", pos="-1,-1.5!"]; C8 [label="C", pos="-1.5,-0.5!"]; C9 [label="C", pos="-0.5,0.5!"]; C10 [label="C", pos="-2.5,0!"]; N11 [label="N", pos="-3.5,0.5!"]; O12 [label="O", pos="-3.2,1.5!"]; O13 [label="O", pos="-4.5,0.2!"]; H14 [label="H", pos="-0.2, -0.8!"]; C15 [label="C", pos="3,-0.2!"]; C16 [label="C", pos="3.5,-1.2!"];
// Edges for bonds N1 -- C2 [label=""]; C2 -- O3 [label="="]; C2 -- C15 [label=""]; C15 -- C16 [label=""]; C16 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C9 [label=""]; C9 -- N1 [label=""]; C9 -- C8 [label=""]; C8 -- C7 [label=""]; C7 -- C6 [label=""]; C6 -- C5 [label=""]; C8 -- C10 [label=""]; C10 -- N11 [label=""]; N11 -- O12 [label="="]; N11 -- O13 [label=""]; N1 -- H14 [label=""];
// Benzene ring double bonds edge [style=dashed]; C4 -- C9; C8 -- C7; C6 -- C5; }
Caption: Chemical structure of this compound.
Synthesis and Characterization
Caption: Generalized synthetic and purification workflow for this compound.
Physicochemical Properties: A Guide to Experimental Determination
Direct experimental values for many of the physicochemical properties of this compound are not extensively reported. Therefore, this section provides established protocols for their determination, which are crucial for any researcher working with this compound.
Melting Point
The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range typically signifies high purity.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility
Solubility is a key determinant of a drug's bioavailability and formulation possibilities. The principle of "like dissolves like" provides a preliminary assessment, suggesting that this compound, with its polar nitro and amide groups and a nonpolar benzene ring, will exhibit moderate solubility in a range of solvents.
Caption: Workflow for determining the solubility of a compound.[11][12]
Experimental Protocol for Qualitative Solubility Testing: [12]
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a few milligrams of the compound.
-
Observation: Agitate the mixture and observe for dissolution at room temperature and with gentle heating.
Acidity and Basicity (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[13][14] The lactam amide proton in this compound is weakly acidic, while the nitro group is electron-withdrawing and can influence the overall electronic properties of the aromatic ring. The amide carbonyl can also be weakly basic.
Experimental Protocol for pKa Determination via Potentiometric Titration:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point(s) of the curve.
Where experimental determination is not feasible, computational methods can provide reliable pKa predictions.[15][16][17]
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key parameter in Lipinski's Rule of Five for predicting drug-likeness.[18][19]
Experimental Protocol for LogP Determination (Shake-Flask Method): [19]
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.
-
Phase Separation: The two phases are carefully separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Computational models offer a rapid and cost-effective alternative for estimating LogP values.[20][21][22]
Spectroscopic Profile
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[23][24][25][26]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the lactam, and the aliphatic protons of the seven-membered ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the lactam, the aromatic carbons (with shifts influenced by the nitro group), and the aliphatic carbons.
General Protocol for NMR Sample Preparation and Analysis:
-
Sample Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, integration, and coupling constants to assign the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[23][25][27]
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (206.20 g/mol ).
-
Fragmentation: Common fragmentation patterns may involve the loss of the nitro group (NO₂) or cleavage of the seven-membered ring.
General Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation: Inject the sample into a liquid chromatograph to separate it from any impurities.
-
Mass Analysis: The eluent from the LC is introduced into the mass spectrometer for ionization (e.g., electrospray ionization - ESI) and mass analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Characteristic Absorptions:
-
N-H stretch: Around 3200 cm⁻¹ (for the lactam N-H).
-
C=O stretch: Around 1650-1680 cm⁻¹ (for the lactam carbonyl).
-
NO₂ stretches: Asymmetric and symmetric stretches typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
-
General Protocol for IR Analysis (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) and grind to a fine powder.
-
Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: Place the pellet in the IR spectrometer and acquire the spectrum.
Safety and Handling
Nitroaromatic compounds should be handled with care due to their potential for thermal instability and toxicity.[28]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) for this or structurally related compounds before handling.
Potential Applications in Research and Drug Discovery
The benzazepinone scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules.[29][30] Derivatives have shown promise as inhibitors of various enzymes and as ligands for G-protein coupled receptors.[2][4][31] The presence of the nitro group on this compound offers a handle for further chemical modification, allowing for the generation of a library of analogs for screening against various therapeutic targets.
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. 2023-02-23. [Link]
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pKa calculations for class A beta-lactamases: methodological and mechanistic implications. [Link]
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Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
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Classification of Log P calculation methods according to Mannhold[20]. ResearchGate. [Link]
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LogP—Making Sense of the Value. ACD/Labs. [Link]
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pKa Calculations for Class A Beta-Lactamases: Influence of Substrate Binding. PubMed. [Link]
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A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. Semantic Scholar. 2015-05-01. [Link]
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pKa prediction from ab initio calculations. Research Outreach. 2023-11-08. [Link]
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1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed. [Link]
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Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
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Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC Publishing. [Link]
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8-硝基-1,3,4,5-四氢苯并[b] a并-2-酮. 中华试剂网. [Link]
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Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. 2025-09-22. [Link]
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Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH. [Link]
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Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PMC - PubMed Central. [Link]
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Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors with potent activity. PubMed. [Link]
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Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate. 2025-08-05. [Link]
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A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. MDPI. [Link]
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Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
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NMR and Mass Spectroscopy | MCAT Crash Course. YouTube. 2024-07-07. [Link]
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Solubility Tests for Organic Compounds. YouTube. 2021-03-24. [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed. 2022-12-11. [Link]
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Nitroaromatic Compounds (2005). Wikisource, the free online library. [Link]
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Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. 2024-04-29. [Link]
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Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. [Link]
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NMR Spectroscopy for Metabolomics Research. PMC - NIH. [Link]
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1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. 2024-03-18. [Link]
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An In-depth Technical Guide to the Solubility of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in pharmaceutical synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in common organic solvents.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences its bioavailability, processability, and formulation.[3] this compound serves as a foundational scaffold in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the development of effective drug delivery systems.
Physicochemical Properties and Theoretical Solubility Profile
The molecular structure of this compound dictates its solubility behavior. Key structural features include a bicyclic benzazepine core, a polar nitro group (-NO2), and a lactam moiety.
-
Polarity: The presence of the nitro group and the amide bond in the lactam ring imparts significant polarity to the molecule. The nitro group, in particular, is a strong electron-withdrawing group that can participate in dipole-dipole interactions and hydrogen bonding.[2]
-
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for intermolecular hydrogen bonding with protic solvents.
-
Aromaticity: The benzene ring provides a nonpolar region, which may contribute to solubility in less polar solvents through van der Waals forces.
Predicted Solubility in Common Organic Solvents
While experimentally determined quantitative data for this compound is not widely published, a qualitative and semi-quantitative prediction can be made based on its structure and the properties of similar nitroaromatic compounds.[4][5]
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, with a strong dipole moment. |
| Acetone | Polar Aprotic | Moderate to High | Can accept hydrogen bonds and has a significant dipole moment.[5] |
| Ethanol | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor.[5] |
| Methanol | Polar Protic | Moderate | Similar to ethanol but with a higher polarity.[5] |
| Acetonitrile | Polar Aprotic | Moderate | Possesses a strong dipole moment but is a weaker hydrogen bond acceptor.[5] |
| Dichloromethane (DCM) | Nonpolar | Low to Moderate | Can engage in dipole-dipole interactions but lacks hydrogen bonding capabilities. |
| Ethyl Acetate | Moderately Polar | Low to Moderate | Acts as a hydrogen bond acceptor but has a larger nonpolar region. |
| Toluene | Nonpolar | Low | Primarily van der Waals interactions. |
| Hexane | Nonpolar | Very Low | Mismatch in polarity.[5] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[6]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Caption: Experimental workflow for the shake-flask solubility determination method.
Analytical Method Development for Quantification
Accurate quantification of the dissolved solute is critical for reliable solubility data.
HPLC Method
-
Column: A C18 reverse-phase column is generally suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Calibration: A calibration curve should be constructed using standard solutions of known concentrations.
UV-Vis Spectrophotometry
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in the respective solvent and measure their absorbance at λmax to create a calibration curve.
Caption: Key aspects of analytical method development for solubility studies.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, its molecular structure strongly suggests a favorable solubility profile in polar aprotic and protic organic solvents. The experimental protocols and analytical considerations outlined in this guide provide a robust framework for researchers to accurately determine the solubility of this important pharmaceutical intermediate, thereby facilitating its effective use in drug discovery and development.
References
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Chem-Impex. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]
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MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
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PMC - PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
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ResearchGate. (2022). Values of HSP of selected solvents and equilibrium solubility of.... Retrieved from [Link]
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ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
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SciELO España. (n.d.). Solubility data and solubility parameters of barnidipine in different pure solvents. Retrieved from [Link]
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A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Functional Groups
The structure of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, with the systematic numbering used for NMR assignments, is presented below. The key functional groups that dictate the NMR spectral characteristics are the nitro-substituted aromatic ring, the cyclic amide (lactam), and the tetrahydroazepine ring.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a compound of interest in pharmaceutical and drug development research. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the analytical methodologies for the characterization and quantification of this molecule.
Introduction: The Significance of Mass Spectrometry in the Analysis of Novel Benzazepines
This compound (C₁₀H₁₀N₂O₃, Molecular Weight: 206.20 g/mol ) belongs to the benzazepine class of compounds, a scaffold known for its diverse pharmacological activities.[1][2][3][4] The introduction of a nitro group adds a unique electronic feature that can influence its biological properties and metabolic fate. Mass spectrometry (MS) is an indispensable tool in the analysis of such novel pharmaceutical compounds, offering high sensitivity and specificity for identification, structural elucidation, and quantification.[5][6][7] This guide will delve into the intricacies of analyzing this specific molecule using modern mass spectrometry techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).
Foundational Principles: Ionization and Fragmentation Behavior
A thorough understanding of the ionization and fragmentation behavior of this compound is paramount for developing robust analytical methods.
Ionization Considerations
Given the presence of a lactam and a nitro group, electrospray ionization (ESI) is the most suitable ionization technique. ESI is a soft ionization method that typically produces intact molecular ions, which is crucial for determining the molecular weight of the analyte.[8] Both positive and negative ion modes should be evaluated.
-
Positive Ion Mode ([M+H]⁺): Protonation is likely to occur on the lactam oxygen or the nitro group. The protonated molecule will be observed at m/z 207.2.
-
Negative Ion Mode ([M-H]⁻): Deprotonation could occur at the nitrogen of the lactam, although this is less likely under typical reversed-phase LC conditions. The deprotonated molecule would be observed at m/z 205.2.
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing structural information. The fragmentation of this compound is expected to be influenced by the nitroaromatic ring and the tetrahydrobenzazepinone core.
Nitroaromatic compounds often exhibit characteristic losses of NO₂ (46 Da) and NO (30 Da).[9][10][11] The benzazepine ring system can undergo cleavages within the seven-membered ring.[12][13]
Key Predicted Fragmentations:
-
Loss of NO₂: A prominent fragmentation pathway for nitroaromatic compounds, resulting in a fragment ion at m/z 161.2.[9][10]
-
Loss of CO: Cleavage of the carbonyl group from the lactam ring, leading to a fragment at m/z 179.2.
-
Ring Cleavage: Fragmentation of the tetrahydroazepine ring can lead to various product ions.
Experimental Workflow: A Step-by-Step Guide
This section outlines a detailed workflow for the LC-MS/MS analysis of this compound.
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The Ascendant Therapeutic Potential of Nitro-Substituted Benzazepinones: A Technical Guide for Drug Development Professionals
Abstract
The benzazepinone scaffold represents a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. The strategic introduction of a nitro group, a potent electron-withdrawing moiety, has the potential to significantly modulate the pharmacological profile of these molecules. This guide provides an in-depth exploration of the synthesis, potential biological activities, and mechanisms of action of nitro-substituted benzazepinones. Drawing parallels from structurally related benzodiazepines and other nitro-containing heterocycles, we delineate the prospective therapeutic applications of this compound class in oncology, infectious diseases, and neurology. This document serves as a technical resource for researchers and drug development professionals, offering foundational knowledge and actionable protocols to unlock the therapeutic promise of nitro-substituted benzazepinones.
Introduction: The Strategic Imperative of Nitro-Functionalization in Benzazepinone Scaffolds
Benzazepinones, characterized by a fusion of a benzene ring and a seven-membered azepinone ring, are a versatile class of heterocyclic compounds. Their inherent structural features have been exploited to develop agents with a wide spectrum of biological activities, including central nervous system (CNS) modulation and cardiovascular effects. The true potential of this scaffold, however, may be unlocked through strategic functionalization.
The introduction of a nitro (NO₂) group is a powerful and well-established strategy in medicinal chemistry to enhance or modify the therapeutic properties of a parent molecule.[1][2] The strong electron-withdrawing nature of the nitro group can profoundly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability.[1] Furthermore, the nitro group can participate in crucial hydrogen bonding and dipole-dipole interactions within biological targets, leading to altered binding affinities and pharmacological responses.[1] In some instances, the nitro moiety itself can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic reactive nitrogen species, a mechanism exploited in the design of targeted anticancer agents.[2]
This guide will systematically explore the synthesis and multifaceted biological potential of nitro-substituted benzazepinones, providing a comprehensive framework for their investigation as novel therapeutic agents.
Synthetic Pathways to Nitro-Substituted Benzazepinones
The successful synthesis of nitro-substituted benzazepinones is a critical first step in their evaluation. While a plethora of methods exist for the construction of the core benzazepinone scaffold, the introduction of the nitro group can be achieved either by nitration of a pre-formed benzazepinone or by utilizing a nitro-substituted precursor in the ring-forming reactions.
A key example is the synthesis of 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one , a foundational structure in this class. While specific synthetic details for this exact compound are proprietary to chemical suppliers, a general and adaptable retrosynthetic analysis suggests a pathway involving the cyclization of a suitably substituted nitro-aromatic precursor.[3]
Protocol 1: General Synthetic Approach for 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
This protocol is a generalized representation based on established methods for benzazepinone synthesis.
Step 1: Starting Material Selection
-
A plausible starting material is a γ-(4-nitrophenyl)butyric acid derivative.
Step 2: Activation of the Carboxylic Acid
-
The carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate intramolecular cyclization.
Step 3: Intramolecular Friedel-Crafts Acylation
-
The activated carboxylic acid derivative undergoes an intramolecular Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the seven-membered ring.
Step 4: Beckmann Rearrangement (Alternative Route)
-
An alternative route involves the synthesis of a 4-nitro-substituted α-tetralone, which is then converted to its oxime. Subsequent treatment with a strong acid induces a Beckmann rearrangement to yield the lactam (benzazepinone).
The synthesis of the structurally related 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxapine provides further insight into the synthetic strategies that could be adapted for benzazepinones. This synthesis involves the reduction of a nitro-substituted benzoxazepinone precursor using a reducing agent like borane in tetrahydrofuran.[4]
For tricyclic systems, such as dibenzo[b,f]azepin-10(11H)-one , the introduction of a nitro group can be achieved through electrophilic aromatic substitution on the dibenzazepinone core. The position of nitration will be directed by the existing substituents on the aromatic rings.
The synthesis of Nitrazepam (1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one) , a well-known CNS active drug, offers a highly relevant and detailed synthetic protocol that can be conceptually adapted for the synthesis of nitro-substituted benzazepinones.[5][6] The multi-step synthesis involves the initial construction of a 2-amino-5-nitrobenzophenone, followed by elaboration and cyclization to form the seven-membered diazepinone ring.[5]
Diagram 1: Generalized Synthetic Workflow for Nitro-Substituted Benzazepinones
Caption: Synthetic strategies for nitro-benzazepinones.
Potential Biological Activities and Mechanisms of Action
The introduction of a nitro group onto the benzazepinone scaffold is anticipated to yield compounds with a diverse range of biological activities. The following sections explore the potential therapeutic applications based on evidence from related compound classes.
Anticancer Activity
The nitro group is a well-known pharmacophore in the design of anticancer agents.[2] Its strong electron-withdrawing properties can enhance the binding affinity of the molecule to various biological targets involved in cancer progression. Furthermore, under the hypoxic conditions prevalent in solid tumors, the nitro group can be reduced by nitroreductase enzymes to form highly reactive and cytotoxic species that can induce DNA damage and apoptosis in cancer cells.
While direct evidence for the anticancer activity of nitro-substituted benzazepinones is emerging, studies on related nitro-containing heterocyclic compounds provide a strong rationale for their investigation in oncology. For instance, nitro-substituted hydroxynaphthanilides have demonstrated potent antiproliferative and pro-apoptotic effects on human cancer cell lines.[7] The anticancer activity of these compounds was found to be dependent on the position of the nitro group on the anilide ring.[7]
Proposed Mechanism of Anticancer Action:
-
Inhibition of Key Oncogenic Signaling Pathways: Nitro-substituted benzazepinones may act as inhibitors of critical protein kinases or other enzymes involved in cancer cell proliferation, survival, and metastasis.
-
Induction of Apoptosis: These compounds could trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: They may cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.
-
Bioreductive Activation in Hypoxic Tumors: The nitro group could be selectively reduced in the low-oxygen environment of tumors, leading to targeted cytotoxicity.
Protocol 2: In Vitro Evaluation of Anticancer Activity
1. Cell Lines:
-
A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, prostate) should be used.
-
A non-cancerous cell line should be included to assess selectivity.
2. Cytotoxicity Assay (MTT or MTS Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the nitro-substituted benzazepinone for 24, 48, and 72 hours.
-
Add MTT or MTS reagent and incubate until a color change is observed.
-
Measure the absorbance using a microplate reader to determine cell viability.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Stain the cells with Annexin V-FITC and propidium iodide.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
4. Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Fix the cells in ethanol and stain with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.
Diagram 2: Proposed Anticancer Mechanism of Action
Caption: Potential anticancer mechanisms of nitro-benzazepinones.
Antimicrobial Activity
Nitro-containing compounds have a long history of use as antimicrobial agents.[1] Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate reactive intermediates that are toxic to the microorganism.[1]
The investigation of nitro-substituted benzazepinones as potential antimicrobial agents is a promising area of research. While direct studies are limited, the antimicrobial activity of related heterocyclic scaffolds provides a strong foundation for this exploration. For example, derivatives of dibenzo[b,f][4][8]thiazepin-11(11H)-one have shown significant antimicrobial activity.[9]
Proposed Mechanism of Antimicrobial Action:
-
Inhibition of Essential Microbial Enzymes: The compounds may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Disruption of Microbial Membranes: The lipophilic nature of the benzazepinone scaffold combined with the polar nitro group may allow these compounds to intercalate into and disrupt the integrity of microbial cell membranes.
-
Generation of Reactive Nitrogen Species: Similar to their proposed anticancer mechanism, the nitro group can be reduced by microbial enzymes to produce cytotoxic reactive nitrogen species.
Protocol 3: In Vitro Evaluation of Antimicrobial Activity
1. Microbial Strains:
-
A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.
2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Prepare serial dilutions of the nitro-substituted benzazepinone in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
3. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Subculture the contents of the wells from the MIC assay that show no visible growth onto agar plates.
-
Incubate the plates.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Central Nervous System (CNS) Activity
The benzazepine and benzodiazepine scaffolds are well-established pharmacophores for CNS-active drugs.[6] The addition of a nitro group can significantly influence the CNS activity of these molecules. A prime example is Nitrazepam, a 7-nitro-1,4-benzodiazepine-2-one, which is used as a hypnotic and anticonvulsant.[6] The nitro group at the 7-position is known to enhance its therapeutic action.[6]
A study on 6-chloro-1-phenylbenzazepines included 8-nitro substituted analogs and found that they acted as dopamine D1 receptor antagonists, demonstrating that the nitro group is compatible with and can modulate CNS receptor activity.[10]
Potential CNS Applications:
-
Anxiolytics and Hypnotics: By analogy to nitrazepam, nitro-substituted benzazepinones may exhibit sedative and anxiolytic properties through modulation of GABA-A receptors.
-
Anticonvulsants: These compounds could be investigated for their potential to treat epilepsy and other seizure disorders.
-
Antipsychotics and Antidepressants: The dibenz[b,f]azepine scaffold is the core of several antipsychotic and antidepressant drugs. Nitro-substitution could lead to novel agents with improved efficacy or side effect profiles.
Protocol 4: In Vivo Evaluation of CNS Activity (Rodent Models)
1. Open Field Test (General Locomotor Activity):
-
Place a rodent in an open field arena and record its movement for a specified period.
-
This test can indicate sedative or stimulant effects of the compound.
2. Elevated Plus Maze (Anxiety):
-
This maze consists of two open arms and two closed arms.
-
The time spent in the open arms is a measure of anxiety-like behavior. Anxiolytic compounds increase the time spent in the open arms.
3. Forced Swim Test (Depression):
-
Rodents are placed in a container of water from which they cannot escape.
-
The duration of immobility is measured. Antidepressant drugs decrease the time of immobility.
4. Pentylenetetrazole (PTZ)-Induced Seizure Model (Epilepsy):
-
Administer the test compound to rodents.
-
After a specified time, inject a sub-convulsive dose of PTZ.
-
Observe the animals for the onset and severity of seizures. Anticonvulsant compounds will delay the onset or reduce the severity of seizures.
Diagram 3: Workflow for Biological Evaluation
Caption: A streamlined workflow for the biological evaluation of nitro-benzazepinones.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of nitro-substituted benzazepinones will be highly dependent on the position of the nitro group on the aromatic ring, as well as the nature and position of other substituents. A systematic SAR study is crucial for the optimization of lead compounds.
Key SAR Considerations:
-
Position of the Nitro Group: As seen in benzodiazepines, the 7-position is often critical for CNS activity.[6] For anticancer activity, the position of the nitro group can influence its bioreduction potential and interaction with specific targets.
-
Other Substituents: The presence of other electron-donating or electron-withdrawing groups, as well as lipophilic or hydrophilic moieties, will impact the compound's pharmacokinetic and pharmacodynamic properties.
-
Stereochemistry: If the benzazepinone core contains chiral centers, the biological activity may be stereospecific.
Future research should focus on the synthesis and biological evaluation of a diverse library of nitro-substituted benzazepinones to establish clear SAR. Promising lead compounds should then be advanced to more extensive preclinical studies, including pharmacokinetic profiling, toxicology, and in vivo efficacy studies in relevant disease models.
Conclusion
Nitro-substituted benzazepinones represent a promising, yet underexplored, class of compounds with the potential for significant therapeutic applications in oncology, infectious diseases, and neurology. The strategic incorporation of the nitro group into the versatile benzazepinone scaffold offers a powerful approach to modulate and enhance biological activity. This technical guide has provided a comprehensive overview of the synthetic strategies, potential mechanisms of action, and experimental protocols necessary to unlock the therapeutic potential of this exciting class of molecules. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, catalyzing further investigation into the promising field of nitro-substituted benzazepinones.
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An In-Silico Roadmap for Target Deconvolution of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
A Senior Application Scientist's Guide to Computational Target Prediction and Off-Target Profiling
Executive Summary
The identification of molecular targets is a cornerstone of modern drug discovery, transforming bioactive compounds from mere curiosities into valuable therapeutic leads. This technical guide outlines a comprehensive in silico strategy for the target deconvolution of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a novel small molecule with an uncharacterized biological activity profile. By synergistically employing a suite of computational techniques, including ligand-based similarity searching, pharmacophore modeling, and structure-based reverse docking, we can generate high-probability hypotheses for its primary targets and potential off-targets. This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step workflow, grounded in established scientific principles and supported by authoritative references, to navigate the complex process of computational target identification. The protocols described herein are designed as a self-validating system, incorporating data from multiple orthogonal approaches to build a robust, evidence-based profile of the compound's likely pharmacodynamics and toxicological liabilities.
Introduction: The Challenge of Orphan Ligands
This compound (PubChem CID: 4093214) is a synthetic organic compound featuring a benzazepine scaffold, a privileged structure in medicinal chemistry.[1] While the synthesis of related benzazepine derivatives is established, the specific biological targets of this nitro-substituted variant remain unknown.[2] Elucidating the protein targets of such "orphan" molecules is a critical first step in understanding their mechanism of action, predicting potential therapeutic applications, and identifying liabilities such as toxicity or undesirable side effects.[3]
In silico target prediction methods offer a rapid and cost-effective alternative to traditional experimental screening campaigns.[4] These computational approaches leverage the vast and ever-growing repositories of biological and chemical data to predict interactions between small molecules and protein targets.[5][6] This guide presents a multi-pronged strategy, beginning with the foundational step of preparing the molecule for analysis, followed by parallel ligand-based and structure-based screening campaigns, and culminating in data integration, hypothesis generation, and preliminary safety assessment.
Foundational Step: Ligand Preparation and Characterization
The quality of any in silico prediction is fundamentally dependent on the accuracy of the input molecular representation. Proper preparation of the this compound structure is a non-negotiable prerequisite for all subsequent analyses.
Protocol 2.1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Structure: Retrieve the 2D structure of this compound from a reliable chemical database such as PubChem (CID: 4093214).[4][7] The structure is typically available in SDF or SMILES format.
-
Generate 3D Conformation: Convert the 2D representation into a 3D structure using computational chemistry software (e.g., Open Babel, Schrödinger's LigPrep). This process generates a plausible initial 3D geometry.
-
Protonation State Assignment: Determine the most likely protonation state at a physiological pH of 7.4. For the query compound, the amide nitrogen is unlikely to be protonated, but this step is critical for molecules with ionizable groups.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This process refines the geometry to a low-energy, stable conformation, which is essential for subsequent docking and 3D similarity searches.
Ligand-Based Target Prediction: Guilt by Association
Ligand-based methods operate on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities.[8] These approaches are particularly powerful when the structure of a target is unknown and rely on comparing the query molecule to databases of compounds with known biological targets.
Workflow 3.1: Chemical Similarity and Pharmacophore Screening
Caption: Ligand-Based Target Prediction Workflow.
Protocol 3.2: Executing Ligand-Based Predictions
-
2D Similarity Searching:
-
Method: Generate 2D molecular fingerprints (e.g., Extended-Connectivity Fingerprints) for the query compound. These fingerprints encode structural features into a binary vector.
-
Application: Screen these fingerprints against large bioactivity databases like ChEMBL and PubChem BioAssay.[5][9][10] The Tanimoto coefficient is commonly used to quantify similarity.
-
Rationale: This is a rapid and computationally inexpensive method to identify compounds with high structural similarity and retrieve their known biological targets.
-
-
Web-Server Based Prediction:
-
Tools: Utilize integrated web servers like SwissTargetPrediction and SuperPred.[3][8][11][12][13] These platforms combine 2D and 3D similarity measures against curated libraries of known ligands.[13]
-
Input: Submit the SMILES string or draw the structure of this compound.
-
Output: The servers return a ranked list of probable targets based on the similarity of the query molecule to known active compounds.[14]
-
-
Reverse Pharmacophore Mapping:
-
Concept: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.[15][16] Reverse pharmacophore mapping screens the query compound against a database of pharmacophore models derived from known protein binding sites.[17]
-
Tool: Use a server like PharmMapper, which houses a large database of receptor-based pharmacophore models.[17][18][19]
-
Rationale: This method identifies proteins whose binding sites have complementary features to the query molecule, even if there is no overall structural similarity to known ligands (scaffold hopping).[20]
-
Structure-Based Target Prediction: Docking into the Proteome
Structure-based methods leverage the 3D structures of proteins to predict binding. Reverse docking, a key technique in this category, inverts the typical virtual screening paradigm: instead of docking many compounds to one target, one compound is docked into the binding sites of many proteins.
Workflow 4.1: Reverse Docking Protocol
Caption: Structure-Based Reverse Docking Workflow.
Protocol 4.2: Executing a Reverse Docking Campaign
-
Assemble a Target Library:
-
Source: Compile a diverse set of high-quality, druggable protein structures from the Protein Data Bank (PDB).[21][22][23][24][25] Specialized databases like scPDB can be used to select for known druggable binding sites.
-
Preparation: Each protein structure must be prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules and other non-essential cofactors.
-
-
Binding Site Definition:
-
For each protein in the library, the binding pocket must be defined. If a co-crystallized ligand is present, the pocket can be defined around it. Otherwise, pocket prediction algorithms must be used.
-
-
Molecular Docking Simulation:
-
Software: Employ robust docking software such as AutoDock Vina, GOLD, or Glide.
-
Process: Systematically dock the prepared 3D structure of this compound into each defined binding site in the target library. The software will sample different conformations and orientations of the ligand within the pocket.
-
-
Scoring and Ranking:
-
Scoring Functions: Each docking pose is assigned a score by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[1]
-
Consensus Scoring: A significant challenge in docking is the unreliability of any single scoring function. To improve prediction accuracy, use a consensus approach.[26][27] This involves docking with multiple programs and/or scoring with multiple functions, then ranking targets based on an average or median of the scores or ranks.[26] This "wisdom of the crowds" approach mitigates the biases of individual algorithms.[26]
-
Data Integration and Preliminary Safety Assessment
The ligand-based and structure-based approaches will each produce a ranked list of potential targets. The highest-confidence predictions are those that appear in the results of multiple, orthogonal methods.
Table 1: Hypothetical Integrated Target Prioritization
| Rank | Protein Target | Gene Name | Supporting Method(s) | Ligand-Based Score | Structure-Based Score (kcal/mol) | Rationale/Pathway |
| 1 | Dopamine D2 Receptor | DRD2 | SwissTarget, SuperPred, Docking | 0.85 Tanimoto | -9.2 | Benzazepine is a known scaffold for DRD2 ligands. |
| 2 | 5-HT2A Receptor | HTR2A | SwissTarget, PharmMapper, Docking | 0.79 Tanimoto | -8.8 | Common off-target for CNS-active compounds. |
| 3 | Carbonic Anhydrase II | CA2 | Docking, PharmMapper | - | -10.1 | Strong docking score; nitro group may interact with zinc. |
| 4 | FAAH | FAAH | SuperPred, Docking | 0.75 Tanimoto | -8.5 | Structurally similar to known FAAH inhibitors. |
| ... | ... | ... | ... | ... | ... | ... |
Protocol 5.1: ADMET and Off-Target Prediction
Beyond identifying primary efficacy targets, it is crucial to predict potential liabilities.
-
ADMET Prediction:
-
Concept: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the pharmacokinetic and safety profile of a compound.
-
Tools: Use web-based tools like SwissADME or open-access software to predict properties such as oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity (e.g., hERG inhibition, mutagenicity).[28][29][30][31][32]
-
Rationale: Early identification of poor ADMET properties can deprioritize a compound or guide chemical modifications.
-
-
Off-Target Prediction:
-
Rationale: Unintended interactions with other proteins ("off-targets") are a primary cause of adverse drug reactions. The results from the broad reverse docking screen and ligand-based methods inherently serve as an off-target prediction profile.[33][34][35]
-
Analysis: Pay close attention to predicted targets known to be associated with toxicity, such as the hERG potassium channel, COX enzymes, or various kinases.
-
Conclusion: From Hypothesis to Validation
This guide has detailed a rigorous, multi-faceted in silico workflow to generate well-supported hypotheses for the biological targets of this compound. By integrating ligand-based similarity searches, reverse pharmacophore mapping, and structure-based reverse docking, we can build a comprehensive interaction profile for this novel compound. The application of consensus scoring and cross-validation between different methods provides a necessary layer of confidence in the resulting predictions.
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An In-depth Technical Guide to 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Synthesis, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, providing a comprehensive overview of its synthesis, structural analogs, and potential therapeutic applications. The presence of the nitro group on the benzazepine core is of particular interest, as this functionality is known to impart a range of pharmacological activities, including antimicrobial and anticancer properties.[1][2] This guide will detail a plausible synthetic route via the Beckmann rearrangement, discuss the structure-activity relationships of related nitro-aromatic compounds, and present representative biological data. Furthermore, we will explore the potential mechanisms of action, offering insights for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the Nitro-Benzazepine Scaffold
Benzazepines, heterocyclic compounds featuring a benzene ring fused to a seven-membered azepine ring, have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles.[3] The tetrahydro-1-benzazepin-2-one core, in particular, serves as a versatile template for the design of novel therapeutic agents.[4] The introduction of a nitro group onto the aromatic ring can profoundly influence the molecule's electronic properties and biological activity. Nitroaromatic compounds are known to exhibit a wide spectrum of bioactivities, including antibacterial, antifungal, and antitumor effects.[1][2] This is often attributed to the nitro group's ability to participate in redox processes within biological systems, potentially leading to the generation of reactive nitrogen species that can induce cellular damage in pathogens or cancer cells.
This guide will provide an in-depth exploration of this compound, a compound that synergistically combines the structural features of a benzazepine with the reactive potential of a nitro group.
Synthetic Strategies: The Beckmann Rearrangement Approach
A robust and widely utilized method for the synthesis of lactams from cyclic ketones is the Beckmann rearrangement.[5][6] This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. For the synthesis of this compound, a plausible route begins with the nitration of α-tetralone, followed by oximation and subsequent Beckmann rearrangement.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process starting from commercially available α-tetralone.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is an adapted procedure based on the synthesis of a structurally related compound, 7-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and general knowledge of the required transformations. Researchers should optimize these conditions for the specific 8-nitro analog.
Step 1: Synthesis of 7-Nitro-1-tetralone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place α-tetralone (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude 7-nitro-1-tetralone can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 7-Nitro-1-tetralone oxime
-
Reaction Setup: In a round-bottom flask, dissolve 7-nitro-1-tetralone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reaction: Reflux the mixture for 2-4 hours.
-
Reaction Monitoring: Monitor the formation of the oxime by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into cold water. The oxime will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude oxime can be used in the next step without further purification or can be recrystallized from aqueous ethanol.
Step 3: Beckmann Rearrangement to this compound
-
Reaction Setup: In a round-bottom flask, add polyphosphoric acid (PPA) and heat to 80-90 °C.
-
Reaction: Slowly add the 7-nitro-1-tetralone oxime (1.0 eq) to the hot PPA with vigorous stirring.
-
Reaction Monitoring: Continue heating and stirring at 120-130 °C for 30-60 minutes. The reaction is typically rapid.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The lactam product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the lactam, N-H, and NO2).
Structural Analogs and Derivatives
The this compound core can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies. Key points of diversification include:
-
Substitution on the Aromatic Ring: The nitro group at the 8-position is a key feature. Analogs with the nitro group at other positions (e.g., 7-nitro) or with other electron-withdrawing or electron-donating groups can be synthesized to probe the electronic requirements for biological activity.
-
Substitution on the Lactam Nitrogen: The N-H of the lactam can be alkylated or acylated to introduce various substituents, which can modulate lipophilicity, steric bulk, and hydrogen bonding capacity.
-
Modification of the Azepine Ring: The saturated seven-membered ring can be modified by introducing substituents or by altering the ring size.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited, the broader classes of nitroaromatic compounds and benzazepines have been extensively studied, suggesting several potential therapeutic applications.
Anticancer Activity
Numerous nitro-substituted heterocyclic compounds have demonstrated significant anticancer activity.[9] The nitro group can be bioreduced in the hypoxic environment of solid tumors to generate cytotoxic species.[3]
Table 1: Representative Anticancer Activities of Nitro-Substituted Heterocyclic Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nitro-substituted Hydroxynaphthanilide | THP-1 (Leukemia) | 1.05 | [10] |
| Nitro-substituted Hydroxynaphthanilide | MCF-7 (Breast) | 1.65 | [10] |
| 2-Aryl-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [9] |
| (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine | MDA-MB-231 (Breast) | 0.166 | [11] |
This table presents data for structurally related nitro-containing heterocyclic compounds to illustrate the potential potency of this chemical class. The activity of this compound would need to be determined experimentally.
Antimicrobial Activity
The nitro group is a well-known pharmacophore in antimicrobial agents.[12] Nitro-heterocyclic drugs are often activated by microbial nitroreductases to form radical species that damage cellular macromolecules.
Table 2: Representative Antimicrobial Activities of Nitro-Substituted Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide | Staphylococcus aureus | 15.6 | [13] |
| Nitrothiophene derivative | Escherichia coli | 16 | [14] |
| Nitrothiophene derivative | Salmonella enterica | 4 | [14] |
| 5-nitro-1,10-phenanthroline | Mycobacterium tuberculosis | 0.78 (µM) | [12] |
This table provides examples of the antimicrobial potency of nitro-substituted compounds. The specific activity of this compound against various microbial strains would require experimental evaluation.
Potential Mechanisms of Action
The biological activity of nitro-benzazepinones is likely multifactorial, stemming from both the benzazepine core and the nitro functionality.
Proposed Anticancer Mechanism of Action
Nitroaromatic compounds can act as hypoxia-activated prodrugs. In the low-oxygen environment of tumors, cellular reductases can reduce the nitro group to generate reactive nitrogen species, leading to DNA damage and apoptosis. Some nitro compounds have also been shown to inhibit key enzymes involved in cancer cell survival and proliferation, such as poly (ADP-ribose) polymerase (PARP).
Caption: A plausible mechanism of anticancer action for nitro-benzazepinones.
Conclusion and Future Directions
This compound represents a compelling chemical scaffold with significant potential for the development of novel therapeutic agents. The established synthetic route via the Beckmann rearrangement provides a viable pathway for its synthesis and the generation of a diverse library of analogs. The known biological activities of related nitro-aromatic and benzazepine compounds strongly suggest that this class of molecules warrants further investigation for their anticancer and antimicrobial properties.
Future research should focus on the optimized synthesis of this compound and a range of its derivatives. Comprehensive in vitro and in vivo screening of these compounds against a panel of cancer cell lines and microbial pathogens is essential to elucidate their therapeutic potential and establish clear structure-activity relationships. Mechanistic studies will also be crucial to identify the specific cellular targets and pathways modulated by these novel compounds, paving the way for their potential clinical development.
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The 1,3,4,5-Tetrahydro-2H-1-Benzazepin-2-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for diverse interactions with a multitude of biological targets, establishing it as a "privileged scaffold" in the design of novel therapeutics.[1] This bicyclic lactam serves as a foundational building block for a wide array of pharmacologically active agents, with applications spanning from cardiovascular and neurological disorders to anticoagulation and oncology.[2][3] The conformational flexibility of the seven-membered ring, coupled with the ability to introduce a variety of substituents, provides a rich platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will provide a comprehensive overview of the synthesis, key biological activities, and structure-activity relationships of this remarkable scaffold, offering valuable insights for professionals engaged in the pursuit of innovative medicines.
Synthetic Strategies: Constructing the Benzazepinone Core
The synthesis of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core is most prominently achieved through the Beckmann rearrangement of α-tetralone oxime. This classical organic reaction provides a reliable and efficient route to the seven-membered lactam ring.[4][5] Additionally, other modern synthetic methodologies, including transition metal-catalyzed cyclizations and intramolecular amidation reactions, have been explored to access this versatile scaffold.[6]
Key Synthetic Protocol: Beckmann Rearrangement of α-Tetralone Oxime
The Beckmann rearrangement offers a robust method for the synthesis of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core. The following protocol outlines a general procedure.
Step 1: Oximation of α-Tetralone
A solution of α-tetralone, hydroxylamine hydrochloride, and a base such as sodium acetate or sodium hydroxide in a suitable solvent like methanol or ethanol is refluxed for 2 to 2.5 hours.[7] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the α-tetralone oxime.
Step 2: Beckmann Rearrangement
The α-tetralone oxime is then subjected to rearrangement in the presence of an acid catalyst. A variety of acids can be employed, including sulfuric acid, polyphosphoric acid, or a mixture of hydrochloric acid, acetic anhydride, and acetic acid (Beckmann's mixture).[5][8] The choice of acid and reaction conditions can influence the yield and purity of the final product. For instance, heating the oxime in the presence of polyphosphoric acid or treating it with p-toluenesulfonyl chloride in the presence of a base can effectively induce the rearrangement to yield 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[9]
Figure 1: General synthetic scheme for the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core.
A Scaffold of Diverse Biological Activities
The true value of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold lies in its ability to serve as a template for the development of potent and selective modulators of various biological targets. This section will delve into some of the most significant pharmacological applications of this versatile core.
Vasopressin Receptor Antagonism: A New Horizon in Aquaretics
Derivatives of the benzazepine scaffold have emerged as potent antagonists of the vasopressin V2 receptor, leading to the development of a new class of drugs known as aquaretics.[10] These agents promote the excretion of free water without significantly affecting electrolyte balance, making them valuable in the treatment of hyponatremia associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[11]
Conivaptan: A Clinical Exemplar
Conivaptan (YM087) is a non-peptide, dual V1A/V2 receptor antagonist that contains a tetrahydroimidazo[4,5-d][12]benzazepine moiety.[13] It exhibits high binding affinity for both human V1A and V2 receptors and effectively inhibits their downstream signaling pathways.[12] The antagonism of V2 receptors in the renal collecting ducts leads to its aquaretic effect.[14]
Structure-Activity Relationship (SAR) Insights
The development of benzazepine-based vasopressin antagonists has revealed key structural features that govern their potency and selectivity. Introduction of a phenyl group at the ortho position of the benzoyl moiety has been shown to increase both binding affinity and antagonistic activity for both V1A and V2 receptors.[15] Further optimization of substituents on this phenyl ring can fine-tune the pharmacological profile.
| Compound | V2 Receptor Binding (Ki, nM) | V2 Functional Activity (IC50, nM) | Reference |
| Compound 25 (a benzodiazepine derivative) | 9.0 ± 1.5 | 9.2 ± 3.0 | [14] |
| Conivaptan (YM087) | High Affinity (Specific Ki not provided) | Potent Antagonist | [12][13] |
Table 1: In vitro activity of representative vasopressin V2 receptor antagonists.
Figure 3: Workflow for a typical Factor XIa chromogenic inhibition assay.
Neuropharmacology: Exploring New Therapeutic Avenues
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold has also shown promise in the field of neuropharmacology, with derivatives being investigated for their potential to treat a range of neurological disorders. [2][3] Neuroprotective Effects
Some derivatives of this scaffold have demonstrated neuroprotective effects in preclinical models of ischemic stroke. [16]The exact mechanisms underlying these effects are still under investigation but may involve modulation of various signaling pathways implicated in neuronal survival and death. Further research in this area could lead to the development of novel therapies for stroke and other neurodegenerative diseases.
Conclusion: A Scaffold with a Bright Future
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic accessibility, coupled with its conformational flexibility, has enabled the development of a diverse range of potent and selective modulators of important biological targets. From the clinically successful vasopressin antagonist conivaptan to promising preclinical candidates for Alzheimer's disease and thrombosis, the therapeutic potential of this scaffold is undeniable. As our understanding of the intricate biology of disease continues to evolve, the versatility of the benzazepinone core will undoubtedly continue to inspire the design and discovery of the next generation of innovative medicines.
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An In-depth Technical Guide on the Safety and Handling of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Safety
This guide provides a detailed overview of the essential safety protocols and handling procedures for 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. As a nitroaromatic compound, this substance warrants a high degree of caution due to the inherent reactivity and potential toxicological effects associated with this chemical class. While specific toxicological data for this compound is not extensively available in the public domain, the guidance herein is predicated on the established principles of handling nitroaromatic compounds and is designed to foster a culture of safety and proactive risk mitigation in the laboratory. Researchers are strongly advised to treat this compound with the utmost care, assuming it possesses the general hazards characteristic of its chemical family.
Section 1: Chemical and Physical Identity
This compound is a bicyclic organic compound. A comprehensive understanding of its basic properties is the first step in safe handling.
| Property | Value | Source(s) |
| CAS Number | 22246-79-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 206.20 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1,3,4,5-Tetrahydro-8-nitro-2H-1-benzazepin-2-one; 8-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one | [1][3] |
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are derived from its classification as a nitroaromatic compound. The following hazard statements have been associated with this chemical by suppliers:
-
H302: Harmful if swallowed. [3]
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
General Toxicology of Nitroaromatic Compounds:
Nitroaromatic compounds are known for a range of toxic effects. The nitro group can be metabolically reduced in the body to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which are often the culprits behind their toxicity.[4]
-
Methemoglobinemia: A primary systemic effect of many aromatic nitro compounds is the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, and in severe cases, cardiac arrhythmias and respiratory distress.
-
Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are considered potential carcinogens and mutagens.[3][5] Their metabolic activation can lead to intermediates that bind to DNA, causing genetic damage.[3]
-
Hepatotoxicity: Some nitroaromatic drugs have been associated with liver injury.[4] This is often linked to the bioactivation of the nitro group within the liver, leading to oxidative stress and cellular damage.[4]
-
Skin and Eye Irritation: As indicated by the hazard statements for this specific compound, direct contact can cause irritation. Prolonged or repeated skin contact may lead to dermatitis.
Due to the lack of specific LD50 or long-term exposure data for this compound, a conservative approach assuming high toxicity is prudent.
Section 3: Reactivity and Stability
A critical aspect of safely handling nitroaromatic compounds is understanding their potential for energetic decomposition and reactivity with other substances.
-
Thermal Stability: Nitro compounds can be thermally sensitive and may decompose exothermically, sometimes violently or explosively, especially at elevated temperatures or under confinement.[1][6] It is crucial to avoid heating this compound unless its thermal stability has been thoroughly investigated using appropriate analytical techniques like Differential Scanning Calorimetry (DSC).
-
Incompatibilities:
-
Strong Bases: Aromatic nitro compounds can react violently with strong bases, such as sodium hydroxide or potassium hydroxide.[7]
-
Reducing Agents: Mixtures with strong reducing agents can lead to vigorous and potentially explosive reactions.[8]
-
Strong Oxidizing Agents: While nitro compounds are themselves oxidizing agents, they can also react violently with other strong oxidizers.[8]
-
Acids: Mixtures with nitric acid are highly explosive.[8] Contamination with sulfuric acid can significantly lower the decomposition temperature of nitro compounds.[6][9]
-
-
Shock and Friction Sensitivity: While not all nitro compounds are sensitive to shock and friction, many are. It is wise to handle this compound with care, avoiding grinding, impact, or other actions that could initiate decomposition.
Section 4: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and appropriate PPE, is essential.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when working in a fume hood. For spills or emergencies, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Prevents inhalation of dust or vapors. |
Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Section 5: Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly sealed, clearly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong bases, reducing agents, and acids.
-
Consider storage in a designated cabinet for reactive or toxic compounds.
Disposal:
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Do not mix with other waste streams. It should be segregated as a halogen-free organic waste containing nitrogen.
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container.
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
Section 6: Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste: All cleanup materials must be disposed of as hazardous waste.
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Section 7: Conclusion
The safe handling of this compound is achievable through a combination of informed caution, adherence to established safety protocols for nitroaromatic compounds, and a proactive approach to risk assessment. Researchers must remain vigilant and prioritize safety in all aspects of their work with this and other potentially hazardous materials.
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Methodological & Application
Application Notes and Protocol for the Nitration of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Abstract
This document provides a comprehensive guide for the regioselective nitration of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol herein details a robust and reproducible method for the synthesis of 7-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, leveraging a classical mixed-acid approach. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, safety considerations, and analytical characterization of the final product, ensuring a thorough understanding of the entire workflow.
Introduction: The Significance of Nitrated Benzazepinones
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group onto the aromatic ring of this moiety serves as a critical synthetic handle, enabling a diverse array of subsequent chemical transformations. The resulting nitro-benzazepinone is a valuable intermediate for the development of novel pharmaceuticals, including antidepressants and other centrally acting agents.[1][2] The electron-withdrawing nature of the nitro group can also modulate the pharmacological properties of the parent molecule.
This protocol focuses on the electrophilic aromatic substitution (EAS) reaction to introduce a nitro group onto the benzene ring of the benzazepinone. The success of this synthesis hinges on controlling the regioselectivity of the nitration to yield the desired isomer.
Mechanistic Rationale and Regioselectivity
The nitration of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a classic example of an electrophilic aromatic substitution reaction.[3] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4][5]
The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring. The amide group fused to the benzene ring is an activating, ortho, para-directing group. This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic π-system, stabilizing the carbocation intermediate (the arenium ion) formed during the electrophilic attack.
Specifically, the amide nitrogen directs the incoming electrophile to the positions ortho and para to itself. In the case of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, the C-7 position is para to the amide nitrogen, while the C-9 position is ortho. Due to steric hindrance from the adjacent fused aliphatic ring, the electrophilic attack is sterically more favorable at the C-7 position. Consequently, the major product of this reaction is predicted and observed to be 7-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one .[1][6]
Caption: Workflow of the nitration of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Safety Precautions
Nitration reactions are highly exothermic and involve the use of corrosive and oxidizing acids. Strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.
-
Acid Handling: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns.[3] Handle with extreme care. When preparing mixtures, always add acid to water (or in this case, the less reactive acid to the more reactive one if specified) , never the other way around, to dissipate the heat generated.
-
Temperature Control: The reaction is highly exothermic. Maintain strict control over the reaction temperature using an ice bath to prevent runaway reactions and the formation of dinitrated byproducts.
-
Quenching: The quenching of the reaction mixture by pouring it onto ice should be done slowly and carefully to manage the heat evolution.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | ≥98% | e.g., Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | e.g., Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 68-70% | e.g., VWR Chemicals |
| Crushed Ice | In-house | |
| Deionized Water (H₂O) | In-house | |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | In-house | |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Merck |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Acros Organics |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (e.g., 5.0 g, 31.0 mmol).
-
Dissolution and Cooling: Carefully add concentrated sulfuric acid (25 mL) to the flask while stirring. The mixture will warm upon addition. Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (3.0 mL, ~46.5 mmol) to concentrated sulfuric acid (3.0 mL) while cooling in an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the benzazepinone over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1).
-
Reaction Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (approximately 200 g) with vigorous stirring. A precipitate should form.
-
Isolation of Crude Product: Allow the ice to melt completely. Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Neutralization: Further wash the crude product with a cold, saturated sodium bicarbonate solution to neutralize any remaining traces of acid.
-
Final Wash and Drying: Wash the product one final time with cold deionized water. Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry in a vacuum oven at 50-60 °C to a constant weight.
Caption: Step-by-step experimental workflow for the nitration protocol.
Product Characterization
The identity and purity of the synthesized 7-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be confirmed using standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | Yellow to orange crystalline powder |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Melting Point | Approximately 150-154 °C (literature value) |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the functional groups present. Key expected absorptions include:
-
~3200 cm⁻¹ (N-H stretch of the amide)
-
~1680 cm⁻¹ (C=O stretch of the amide)
-
~1520 and ~1340 cm⁻¹ (asymmetric and symmetric N-O stretching of the nitro group)
-
Aromatic C-H and C=C stretching vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the substitution pattern. The aromatic region should show signals consistent with a 1,2,4-trisubstituted benzene ring. The signals for the protons on the aliphatic ring should also be present.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the 10 carbon atoms in the molecule, with characteristic shifts for the carbonyl carbon, the aromatic carbons attached to the nitro and amide groups, and the aliphatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (m/z = 206.20 or 207.21, respectively).
The combined use of IR and NMR spectroscopy provides a powerful tool for the unambiguous identification of the synthesized product.[7][8][9]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the nitration of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. By understanding the mechanistic principles and adhering to the outlined safety and experimental procedures, researchers can reliably synthesize 7-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a valuable intermediate for further synthetic endeavors in drug discovery and development. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound.
References
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Diemoz, K. (2010, September 13). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
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BIOSYNCE. (n.d.). 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one CAS 22246-45-3. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
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J. Chem. Ed. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
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ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]
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ChemBK. (2024, April 9). 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-7-nitro-. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra, NMR spectra, HPLC and MS data of benzazepine derivatives. Retrieved from [Link]
-
J. Chem. Ed. (2023, January 13). Nitration of Aromatic Compounds [Video]. YouTube. Retrieved from [Link]
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Liljenberg, M., Halldin Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]
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Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]
- Janciene, R., et al. (2005). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
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Frontiers. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
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The Strategic Utility of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in Modern Medicinal Chemistry
This technical guide delves into the strategic application of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the landscape of contemporary drug discovery. While not typically a pharmacologically active agent in its own right, this nitrated benzazepinone serves as a pivotal synthetic intermediate. Its true value is unlocked upon reduction of the nitro moiety to a primary amine, yielding 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This amino-functionalized scaffold is a versatile building block, particularly in the development of potent and selective kinase inhibitors, a class of therapeutics at the forefront of oncology and other disease areas. This guide provides a comprehensive overview of the synthesis of this key intermediate and its subsequent elaboration into advanced drug candidates, supplemented with detailed experimental protocols and methodologies for biological evaluation.
I. Synthesis of the Core Scaffold: From Nitro-Precursor to Key Amino-Intermediate
The journey from readily available starting materials to the versatile 8-amino-benzazepinone scaffold is a two-step process. The initial synthesis of this compound can be achieved through a strategic nitration followed by a Beckmann or Schmidt rearrangement of a suitable tetralone precursor. Subsequently, the nitro group is reduced to the crucial primary amine.
The Strategic Utility of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in Modern Organic Synthesis
Introduction: The Benzazepine Scaffold and the Role of Nitrated Intermediates
The 1-benzazepin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of a variety of pharmacologically active agents. Its seven-membered lactam ring fused to a benzene ring provides a three-dimensional architecture that is well-suited for interaction with diverse biological targets. The strategic introduction of functional groups onto this scaffold is paramount for modulating its physicochemical properties and biological activity.
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one emerges as a highly valuable, yet underexplored, intermediate in this context. The presence of the nitro group at the 8-position serves a dual purpose. Firstly, it acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. Secondly, and more importantly, it is a versatile precursor to the 8-amino functionality. This amino group provides a critical handle for a wide array of subsequent chemical transformations, enabling the synthesis of extensive libraries of novel benzazepine derivatives for drug discovery and development. This document provides a comprehensive guide to the synthesis and application of this key intermediate.
Synthesis of this compound: A Plausible and Robust Protocol
Protocol 1: Synthesis of 7-Nitro-1-tetralone
The synthesis begins with the nitration of 1-tetralone. The conditions for this reaction must be carefully controlled to favor the formation of the desired 7-nitro isomer.[1]
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 1-tetralone to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5°C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of 1-tetralone in sulfuric acid over 30-45 minutes, maintaining the internal temperature at or below 0°C.[1]
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Allow the ice to melt, and the resulting precipitate is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.
-
The crude product is a mixture of 5-nitro and 7-nitro isomers. The desired 7-nitro-1-tetralone can be isolated by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of 7-Nitro-1-tetralone oxime
The next step is the conversion of the ketone to its corresponding oxime. This is a standard condensation reaction.[2]
Materials:
-
7-Nitro-1-tetralone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Acetate (NaOAc) or Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 7-nitro-1-tetralone in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the flask. The amount of hydroxylamine hydrochloride should be in slight excess (1.1-1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Beckmann Rearrangement to this compound
The final step is the acid-catalyzed Beckmann rearrangement of the oxime to the target lactam.[3][4] Strong acids like polyphosphoric acid (PPA) or sulfuric acid are typically used.
Materials:
-
7-Nitro-1-tetralone oxime
-
Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid
-
Ice water
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, heat polyphosphoric acid to approximately 80-100°C.
-
Carefully add 7-nitro-1-tetralone oxime in portions to the hot PPA with efficient stirring.
-
After the addition is complete, continue to stir the mixture at the same temperature for the time determined by TLC monitoring.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by silica gel chromatography.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to the target intermediate.
Key Application: Reduction to 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
The primary utility of this compound is its conversion to the corresponding 8-amino derivative. This transformation opens the door to a vast array of subsequent functionalization reactions. Two reliable methods for this reduction are presented below.
Protocol 4A: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.[5][6]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the nitro compound in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Purge the flask with an inert gas (nitrogen or argon), then introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired 8-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Protocol 4B: Reduction with Stannous Chloride (SnCl₂)
This is a classic and effective method for nitro group reduction, particularly when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[7][8]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
Suspend the nitro compound in ethanol in a round-bottom flask.
-
Add an excess of stannous chloride dihydrate (typically 3-5 equivalents).
-
If the reaction is sluggish, add a small amount of concentrated HCl.
-
Heat the mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated NaOH solution to precipitate tin salts.
-
Filter the mixture through Celite to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
Downstream Applications: Leveraging the 8-Amino Functionality
The resulting 8-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies. The aromatic amino group can undergo a variety of well-established reactions.
Table 1: Potential Derivatization Reactions of 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine), in a suitable solvent (e.g., DCM, THF). | 8-Amido-benzazepinone |
| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), in a suitable solvent (e.g., DCM). | 8-Sulfonamido-benzazepinone |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), in a suitable solvent (e.g., DCE, MeOH). | 8-Alkylamino-benzazepinone |
| Buchwald-Hartwig Amination | Aryl or heteroaryl halide, palladium catalyst, phosphine ligand, base (e.g., NaOtBu, Cs₂CO₃), in a suitable solvent (e.g., toluene, dioxane).[9][10] | 8-Arylamino-benzazepinone |
| Diazotization and Sandmeyer Reactions | 1. NaNO₂, aq. HCl, 0-5°C. 2. CuX (X = Cl, Br, CN). | 8-Halo or 8-Cyano-benzazepinone |
Diagram of Downstream Applications:
Caption: Derivatization of the 8-amino intermediate.
Conclusion
This compound, while not extensively documented, represents a strategically important intermediate for the synthesis of novel benzazepine derivatives. The protocols outlined in this guide provide a robust pathway for its synthesis via a Beckmann rearrangement and its subsequent conversion to the versatile 8-amino analog. The diverse reactivity of the resulting aromatic amine allows for the generation of a wide range of functionalized benzazepinones, making this intermediate a valuable tool for researchers and professionals in the field of drug discovery and development.
References
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][9]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][10]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link][5]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][3]
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Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Retrieved from [Link]
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Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7842–7846.[11]
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Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link][4]
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J&K Scientific LLC. (2025). Beckmann Rearrangement. Retrieved from [Link]
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screening 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in neurological disorder assays
Screening 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one for Therapeutic Potential in Neurological Disorders
For: Researchers, scientists, and drug development professionals in neurology.
Abstract
This document provides a comprehensive guide for the preclinical screening of this compound, a novel benzazepine derivative, for its therapeutic potential in neurological disorders. We outline a tiered screening cascade, beginning with foundational in vitro assays to assess neuroprotection and anti-neuroinflammatory activity, progressing to mechanism of action studies, and culminating in validation using established in vivo models of neurodegenerative diseases and ischemic stroke. This application note is designed to provide both the strategic framework and detailed, actionable protocols for the evaluation of this compound.
Introduction: The Therapeutic Promise of Novel Benzazepines in Neurology
The global burden of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke, continues to escalate, creating an urgent need for novel therapeutic agents. The complex pathophysiology of these conditions, often involving excitotoxicity, oxidative stress, neuroinflammation, and protein aggregation, necessitates a multi-targeted therapeutic approach.
Benzazepine scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a variety of receptors and enzymes in the central nervous system (CNS).[1][2] Derivatives have shown promise in modulating dopaminergic and serotonergic pathways, and some have exhibited neuroprotective properties.[1] The compound of interest, this compound, features a nitro group, a moiety present in numerous biologically active compounds, which can influence the molecule's electronic properties and potential biological targets.[3]
This guide proposes a systematic approach to characterizing the therapeutic potential of this compound, with a focus on its neuroprotective and anti-inflammatory effects.
Proposed Screening Cascade: A Multi-Tiered Approach
We advocate for a hierarchical screening strategy to efficiently evaluate the compound's efficacy and elucidate its mechanism of action. This approach minimizes resource expenditure by using high-throughput in vitro assays for initial screening, followed by more complex and targeted studies for promising candidates.
Figure 1: Proposed hierarchical screening cascade for this compound.
Tier 1: In Vitro Primary Screening Protocols
The initial tier focuses on assessing the fundamental neuroprotective and anti-inflammatory properties of the compound in cell-based models.
Protocol: Neuroprotection Against Excitotoxicity and Oxidative Stress
Objective: To determine if this compound can protect neuronal cells from common pathological insults.
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.
-
Induction of Toxicity:
-
Excitotoxicity: Add glutamate to a final concentration of 5 mM.
-
Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.
-
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.[4]
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. A significant increase in viability in compound-treated wells compared to insult-only wells indicates neuroprotection.
Protocol: Anti-Neuroinflammatory Activity in Microglia
Objective: To assess the compound's ability to suppress the inflammatory response in microglia, the primary immune cells of the brain.[5][6]
Cell Line: BV-2 murine microglial cells or primary microglia.
Methodology:
-
Cell Plating: Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Compound Pre-treatment: Pre-treat cells with the test compound at various concentrations for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce an inflammatory response.[7][8]
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure nitrite levels in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify cytokine levels using commercially available ELISA kits.[7]
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in compound-treated wells to LPS-only treated wells. A significant reduction indicates anti-inflammatory activity.
| Assay | Endpoint Measured | Expected Outcome with Active Compound |
| Neuroprotection | Cell Viability (MTT) | Increased cell viability |
| Anti-Neuroinflammation | Nitric Oxide, TNF-α, IL-6 | Decreased inflammatory mediators |
Table 1: Summary of Tier 1 in vitro screening assays and expected outcomes.
Tier 2: Mechanism of Action & Blood-Brain Barrier Permeability
Positive hits from Tier 1 will be further investigated to understand their mechanism of action and predict their ability to reach the CNS.
Elucidating the Mechanism of Action
Based on the benzazepine core, potential mechanisms include modulation of N-methyl-D-aspartate receptors (NMDARs) or dopamine receptors.[9][10][11]
Suggested Assays:
-
NMDAR Activity: Utilize whole-cell patch-clamp electrophysiology on primary neurons to measure NMDAR-mediated currents in the presence of the compound.
-
Dopamine Receptor Binding: Perform radioligand binding assays using cell lines expressing specific dopamine receptor subtypes (D1-D5) to determine binding affinity.
Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability
Objective: To predict the compound's ability to cross the BBB.
Model: Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Prepare Donor Plate: Add a solution of the compound in a buffer at a physiological pH to the donor wells of a 96-well PAMPA plate.
-
Prepare Acceptor Plate: Fill the acceptor wells with a buffer solution.
-
Assemble PAMPA Sandwich: Place the filter plate (coated with a lipid mixture mimicking the BBB) on top of the donor plate and then place the acceptor plate on top of the filter plate.
-
Incubation: Incubate the PAMPA sandwich for a specified time (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Data Analysis: Calculate the permeability coefficient (Pe). Compounds with high Pe values are more likely to cross the BBB.[12][13]
Tier 3: In Vivo Proof-of-Concept Studies
The final stage of preclinical screening involves testing the compound in animal models of relevant neurological disorders.
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Application Notes and Protocols for Assessing the Activity of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Introduction: Unveiling the Therapeutic Potential of a Nitroaromatic Benzazepinone
The compound 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one belongs to a class of molecules that merge two pharmacologically significant scaffolds: the benzazepinone core and a nitroaromatic group. The benzazepinone structure is a recognized "privileged scaffold" in medicinal chemistry, known for its versatile interactions with various biological targets, leading to applications in neuropharmacology and cardiovascular medicine.[1] The introduction of a nitro group radically alters the compound's likely biological activity, directing it towards pathways involving enzymatic reduction.
Nitroaromatic compounds are often biologically inert until their nitro group is reduced, a transformation primarily carried out by nitroreductase enzymes. These enzymes, prevalent in bacteria but largely absent in mammalian cells, catalyze the reduction of the nitro group to a highly cytotoxic hydroxylamine derivative. This differential activity forms the basis of gene-directed enzyme prodrug therapy (GDEPT), a promising strategy in cancer treatment where tumor cells are engineered to express a bacterial nitroreductase, rendering them selectively sensitive to a systemically administered, non-toxic nitroaromatic prodrug.[2]
This application note provides a comprehensive guide for researchers to develop and execute a suite of assays to characterize the nitroreductase-dependent activity of this compound. We will detail both enzymatic and cell-based methodologies, offering step-by-step protocols and the scientific rationale behind each experimental choice.
Principle of Action: The Nitroreductase-Mediated Activation Pathway
The central hypothesis for the biological activity of this compound is its function as a prodrug that is activated by bacterial nitroreductases. The enzymatic reaction follows a "ping-pong bi-bi" mechanism where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a nicotinamide cofactor (NADH or NADPH), which is then oxidized by the nitroaromatic substrate. This two-electron reduction of the nitro group generates a nitroso intermediate, which is further reduced to a cytotoxic hydroxylamine. This highly reactive species can induce cellular damage, primarily through the formation of DNA adducts, leading to cell death.
Caption: Nitroreductase activation of this compound.
Part 1: In Vitro Enzymatic Assays
The initial characterization of this compound should involve direct assessment of its interaction with a purified nitroreductase enzyme. This allows for the determination of key kinetic parameters without the complexities of a cellular environment.
Purification of Recombinant Nitroreductase
A reliable source of purified nitroreductase is essential. The E. coli nitroreductase NfsB is a common choice for such studies. The following is a general protocol for its expression and purification.
Protocol 1: Expression and Purification of His-tagged E. coli Nitroreductase (NfsB)
-
Transformation: Transform an expression plasmid containing the His-tagged NfsB gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of culture medium (e.g., LB broth with appropriate antibiotic) and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble His-tagged NfsB.
-
Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified lysate onto the column.
-
Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged NfsB from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Verification: Confirm the purity and identity of the purified protein by SDS-PAGE and Western blot analysis.
Spectrophotometric Assay of Nitroreductase Activity
This assay directly measures the enzymatic activity by monitoring the consumption of the cofactor NADH or NADPH, which absorb light at 340 nm.[3] The decrease in absorbance at this wavelength is directly proportional to the rate of the nitroreductase-catalyzed reaction.
Protocol 2: Spectrophotometric NADH Depletion Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
NADH Stock Solution: 10 mM NADH in assay buffer.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
-
Purified Nitroreductase: Dilute the purified enzyme to a suitable working concentration in assay buffer.
-
-
Assay Setup:
-
Prepare a reaction mixture in a 96-well UV-transparent microplate.
-
For a typical 200 µL reaction, add the components in the following order:
-
Assay Buffer
-
NADH (final concentration 100-200 µM)
-
This compound (at various concentrations to determine Km)
-
-
Initiate the reaction by adding the purified nitroreductase.
-
| Component | Volume (µL) for one well | Final Concentration |
| Assay Buffer | Variable | - |
| NADH (10 mM) | 2 | 100 µM |
| Compound (10 mM) | Variable (e.g., 0.2-20) | 1-100 µM |
| Nitroreductase | 10 | Varies |
| Total Volume | 200 |
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Caption: Workflow for the spectrophotometric nitroreductase assay.
Part 2: Cell-Based Assays
Cell-based assays provide a more biologically relevant context to evaluate the activity of this compound, taking into account factors such as cell permeability and intracellular metabolism.
Selection of Appropriate Cell Lines
The choice of cell lines is critical for a self-validating system. It is recommended to use a pair of cell lines: one that does not express the nitroreductase (parental line) and one that has been stably transfected to express the enzyme.[4] This allows for a direct comparison and confirms that the observed cytotoxicity is indeed nitroreductase-dependent. Suitable cancer cell lines for such studies include those derived from tumors where GDEPT is being explored, such as prostate (PC3), breast (MCF-7), or colon (HT-29) cancer cell lines.[5][6]
Cell Viability (Cytotoxicity) Assay
The MTT assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed both the parental and the nitroreductase-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for both cell lines. A significantly lower IC₅₀ in the nitroreductase-expressing cells indicates nitroreductase-dependent cytotoxicity.
-
Reporter Gene Assay for DNA Damage
This assay provides a more mechanistic insight into the action of the activated compound. It utilizes a reporter gene, such as Green Fluorescent Protein (GFP), under the control of a promoter that is activated by DNA damage (e.g., the SOS promoter in bacteria or a mammalian promoter containing a DNA damage response element).[3]
Protocol 4: GFP-Based DNA Damage Reporter Assay
-
Cell Line Generation: Generate a stable cell line that co-expresses the nitroreductase and the GFP reporter construct.
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for a period sufficient to allow for compound activation, DNA damage, and subsequent GFP expression (e.g., 24-48 hours).
-
Fluorescence Measurement: Measure the GFP fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis:
-
Quantify the fluorescence intensity for each treatment condition.
-
An increase in GFP fluorescence in a dose-dependent manner indicates that the compound, upon activation by nitroreductase, is causing DNA damage.
-
Caption: Workflow for cell-based assays of this compound.
Part 3: In Vitro Safety and Toxicity Assessment
A crucial aspect of drug development is the evaluation of a compound's safety profile. For a nitroaromatic compound, a key concern is its potential mutagenicity.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[7] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the frequency of reverse mutations that restore the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.
Protocol 5: Ames Test for Mutagenicity
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Assay Procedure (Plate Incorporation Method):
-
Mix the bacterial tester strain, the test compound at various concentrations, and (if applicable) the S9 mix in molten top agar.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
-
Conclusion
The suite of assays described in this application note provides a robust framework for the comprehensive evaluation of this compound as a potential nitroreductase-activated prodrug. By systematically progressing from in vitro enzymatic assays to cell-based functional and toxicity assessments, researchers can gain a thorough understanding of the compound's mechanism of action, potency, and safety profile. The inclusion of appropriate controls at each stage ensures the generation of reliable and interpretable data, which is essential for advancing promising therapeutic candidates through the drug development pipeline.
References
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Gwenin, C. D., Kalaji, M., Williams, P. A., & Kay, C. M. (2011). A kinetic analysis of three modified novel nitroreductases. Biodegradation, 22(2), 463–474. [Link]
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Steady state kinetic data of the nitroreductase catalyzed reduction of... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects - DOI. (n.d.). Retrieved January 17, 2026, from [Link]
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(a) Kinetics of nitroreductase activity evaluated by time-dependent... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. (n.d.). Retrieved January 17, 2026, from [Link]
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The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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The Ames Test. (n.d.). Retrieved January 17, 2026, from [Link]
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MTT (Assay protocol - Protocols.io. (2023, February 27). Retrieved January 17, 2026, from [Link]
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NADH:Nitrate Reductase (NaR) Activity Assay Kit. (n.d.). Retrieved January 17, 2026, from [Link]
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A cell-based assay for nitroreductase activity. A library of candidate... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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PRODRUGS FOR NITROREDUCTASE BASED CANCER THERAPY- 2: Novel amide/Ntr combinations targeting PC3 cancer cells - PubMed. (2019, June 1). Retrieved January 17, 2026, from [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - Bentham Science Publisher. (n.d.). Retrieved January 17, 2026, from [Link]
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1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (Suicide Gene Therapy) - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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What are the Steps of a Reporter Gene Assay? - Indigo Biosciences. (n.d.). Retrieved January 17, 2026, from [Link]
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Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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NAD-NADH-Assay-protocol-book-v25a-ab65348 (Website) | PDF - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]
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Efficient Purification of a Recombinant Protein from Escherichia coli Fermentate with Nuvia aPrime 4A Resin - Bio-Rad. (n.d.). Retrieved January 17, 2026, from [Link]
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From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds | ACS Central Science. (2019, October 11). Retrieved January 17, 2026, from [Link]
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A GFP-based assay for rapid screening of compounds affecting ARE-dependent mRNA turnover - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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5.2 Protein purification. (n.d.). Retrieved January 17, 2026, from [Link]
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(PDF) NAD + /NADH quantification protocol - ResearchGate. (2017, December 23). Retrieved January 17, 2026, from [Link]
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E. coli protein expression and purification V.1 - Protocols.io. (2019, September 8). Retrieved January 17, 2026, from [Link]
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Purification of recombinant protein expressed in E. Coli - Chemie Brunschwig. (n.d.). Retrieved January 17, 2026, from [Link]
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A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6 - SciSpace. (2007, March 8). Retrieved January 17, 2026, from [Link]
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Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews. (2024, April 29). Retrieved January 17, 2026, from [Link]
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Protocol: Assaying Cas9 activity with an EGFP reporter assay - Broad Institute. (n.d.). Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: Strategic Functionalization of the Nitro Group on 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one framework is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The presence of a nitro group at the 8-position of this scaffold, as in 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 22246-79-3)[4][5][6][7][8], offers a versatile handle for a variety of chemical transformations. The strongly electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and, more importantly, serves as a precursor to a range of other functional groups.[9] This guide provides a detailed exploration of the strategic functionalization of this nitro group, with a primary focus on its reduction to the corresponding 8-amino derivative, a key intermediate for further diversification in drug discovery programs.[10][11]
The transformation of the nitro moiety into an amino group opens up a vast landscape of subsequent chemical modifications, including but not limited to, amide bond formation, sulfonylation, reductive amination, and participation in cross-coupling reactions. These transformations are pivotal in the synthesis of novel analogs with tailored pharmacological profiles.[12][13]
Core Transformation: Reduction of the Nitro Group to an Amine
The reduction of an aromatic nitro group to an amine is a fundamental and well-established transformation in organic synthesis.[14][15] The choice of reducing agent and reaction conditions is critical to ensure high yield and chemoselectivity, particularly in the presence of other potentially reducible functional groups like the lactam carbonyl in our substrate.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes and is often the preferred industrial method.[16][17] The choice of catalyst, solvent, and hydrogen pressure are key parameters to optimize.
Workflow for Catalytic Hydrogenation:
Caption: Workflow for the catalytic hydrogenation of this compound.
Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%).
-
Hydrogenation: Secure the vessel to a Parr hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen to the desired pressure (typically 50 psi).
-
Reaction Monitoring: Shake the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Rationale and Insights:
-
Catalyst Choice: Palladium on carbon is a highly effective and commonly used catalyst for nitro group reductions due to its high activity and selectivity.[17] Platinum oxide (PtO₂) can also be employed.[15]
-
Solvent Selection: Protic solvents like ethanol and methanol are generally good choices as they facilitate the reaction and can help in dissolving the starting material and product.
-
Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is potentially hazardous. All operations should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken to avoid ignition of the hydrogen gas.
Method 2: Chemical Reduction with Metals
The use of metals in acidic or neutral media is a classic and robust method for the reduction of nitroarenes.[16] Common choices include iron, tin, and zinc.
Protocol: Reduction using Iron in Acetic Acid
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and glacial acetic acid (15-25 mL per gram of substrate).
-
Reagent Addition: While stirring, add iron powder (3-5 eq) portion-wise to control the initial exotherm.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the excess iron and iron salts. Wash the filter cake with acetic acid.
-
Isolation: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. This may cause vigorous gas evolution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Rationale and Insights:
-
Reagent Choice: Iron is an inexpensive and effective reducing agent for nitro groups. The reaction is generally tolerant of other functional groups.[15]
-
Reaction Medium: The acidic medium (acetic acid) is crucial for the reduction process with iron.
-
Work-up Considerations: The neutralization step must be performed carefully due to the potential for vigorous foaming.
Comparison of Reduction Methods:
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, RT, 50 psi | High yield, clean reaction, easy product isolation. | Requires specialized equipment, potential catalyst poisoning, safety concerns with H₂ gas. |
| Chemical Reduction | Fe, Acetic Acid, 80-100 °C | Inexpensive reagents, tolerant of many functional groups. | Stoichiometric amounts of metal waste, potentially harsh acidic conditions, more demanding work-up. |
Further Functionalization of the 8-Amino Group
The resulting 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a versatile intermediate for the synthesis of a library of analogs.
Synthetic Pathways from the 8-Amino Derivative:
Caption: Potential synthetic transformations of 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Protocol: Synthesis of an Amide Derivative (Acylation)
-
Preparation: Dissolve 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF). Add a base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq).
-
Acylation: Cool the solution to 0 °C and slowly add the desired acyl chloride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Perspectives
The functionalization of the nitro group on this compound, primarily through its reduction to the corresponding amine, provides a powerful platform for the generation of diverse chemical entities. The protocols outlined in this guide offer robust and reproducible methods for this key transformation, enabling researchers in drug discovery and medicinal chemistry to explore the structure-activity relationships of this important scaffold. Further exploration of other nitro group transformations, such as partial reduction to hydroxylamines or participation in cross-coupling reactions, could unveil even more synthetic possibilities.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Wikipedia. (2023, October 29). Reduction of nitro compounds. Retrieved from [Link]
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OuYang, X., et al. (2021). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. Organic Chemistry Frontiers, 8(19), 5485-5502. [Link]
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Tafesh, A. M., & Weiguny, J. (1996). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 1(2), 163-172. [Link]
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ChemistryViews. (2024, April 29). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. Retrieved from [Link]
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Kim, J. H., et al. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 23(10), 2465. [Link]
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Alcaide, B., et al. (2004). Synthesis of 1,2,3,4‐Tetrahydroisoquinolines and 2,3,4,5‐Tetrahydro‐1H‐2‐benzazepines Combining Sequential Palladium‐Catalyzed ortho Alkylation/Vinylation with Aza‐Michael Addition Reactions. Chemistry – A European Journal, 10(20), 5171-5180. [Link]
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Petuškovs, A., & Shubin, K. (2016). SYNTHESIS OF 1,2,4,5-TETRAHYDRO-3H-2-BENZAZEPIN-3-ONE AND RELATED COMPOUNDS. Chemistry of Heterocyclic Compounds, 52(8), 530-532. [Link]
- Dömling, A., et al. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530-532.
-
Martínez, C., et al. (2011). Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. Organic Letters, 13(12), 3052-3055. [Link]
-
Pelliccia, S., et al. (2017). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3471. [Link]
- Janciene, R., et al. (2006). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Journal of Heterocyclic Chemistry, 43(6), 1629-1634.
- Chaturvedula, P. V. S. (2007). Enantioselective Synthesis of Aminobenzazepinones. Tetrahedron Letters, 48(15), 2661-2665.
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Oishi, T., & Noda, H. (2018). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 23(11), 2963. [Link]
-
Wikipedia. (2023, August 15). Béchamp reduction. Retrieved from [Link]
-
The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube. [Link]
-
AdooQ BioScience. (n.d.). 8-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. Retrieved from [Link]
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Kamal, A., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 9(45), 26025-26041. [Link]
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Montgomery, S. L., et al. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 24(18), 3326. [Link]
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Monga, V., & Singh, G. (2020). Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. Bioorganic Chemistry, 97, 103668. [Link]
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Menniti, F. S., et al. (1997). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 40(15), 2424-2429. [Link]
-
Song, M., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 747604. [Link]
-
Găină, L. I., et al. (2018). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 23(12), 3123. [Link]
- Al-Masoudi, W. A. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-52.
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Application Notes and Protocols for the Derivatization of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one for Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Therapeutic Potential of the Benzazepinone Scaffold
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of a variety of pharmacologically active agents. Its inherent structural features, including a fused aromatic ring and a seven-membered lactam, provide a versatile platform for designing molecules that can interact with a range of biological targets. The introduction of a nitro group at the 8-position, yielding 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, offers a strategic entry point for extensive chemical modifications. The electron-withdrawing nature of the nitro group and its potential for reduction to a reactive amino group opens up a multitude of possibilities for derivatization.
This guide provides a comprehensive overview of the derivatization strategies for this compound, aimed at generating a library of analogues for structure-activity relationship (SAR) studies. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to systematically explore the chemical space around this promising scaffold. The ultimate goal of such studies is to elucidate the key molecular features that govern biological activity and to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Previous research on related benzazepine derivatives has highlighted their potential as, for example, dopamine D1 receptor and serotonin 5-HT2C receptor modulators, making these promising targets for the newly synthesized compounds.[1][2][3]
Strategic Derivatization Pathways for SAR Exploration
The derivatization of this compound can be systematically approached by targeting three key regions of the molecule: the nitro group, the lactam nitrogen, and the aromatic ring. The following diagram illustrates the overarching strategy for generating a diverse chemical library.
Caption: Overall strategy for the derivatization of this compound.
Part 1: Modification of the 8-Nitro Group
The transformation of the nitro group into an amino group is a pivotal step, converting an electron-withdrawing group into a versatile nucleophilic handle. This allows for a wide array of subsequent derivatization reactions.
Protocol 1.1: Reduction of the Nitro Group to an Amine
The reduction of an aromatic nitro group is a well-established transformation, with several reliable methods available. The choice of method will depend on the desired selectivity and the presence of other functional groups.
Method A: Catalytic Hydrogenation
This is often the method of choice for its clean reaction profile and high yields.[1][4]
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
In a pressure vessel, dissolve the this compound (1.0 eq) in a suitable solvent like ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 8-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The product is often pure enough for the next step, but can be purified by crystallization or column chromatography if necessary.
-
Method B: Chemical Reduction with Tin(II) Chloride
This method is a robust and cost-effective alternative to catalytic hydrogenation and is tolerant of many functional groups.[1][4]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate for extraction
-
-
Procedure:
-
In a round-bottom flask, dissolve the this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
-
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | >90% | Clean, high yield, simple workup | Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups |
| Chemical Reduction | SnCl₂·2H₂O | 80-95% | Cost-effective, good functional group tolerance | Stoichiometric amounts of metal salts, more extensive workup |
Protocol 1.2: Derivatization of the 8-Amino Group
The newly formed 8-amino group serves as a versatile nucleophile for the introduction of a wide range of substituents.
A. Acylation with Acyl Chlorides
This reaction forms a stable amide bond and is a cornerstone of SAR studies.
-
Materials:
-
8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Water
-
-
Procedure:
-
Dissolve the 8-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the flask to 0 °C using an ice bath.
-
Dissolve the acyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
B. Sulfonylation with Sulfonyl Chlorides
The introduction of a sulfonamide group can significantly alter the physicochemical properties of the molecule.
-
Materials:
-
8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)
-
Anhydrous pyridine or DCM with a non-nucleophilic base (e.g., TEA)
-
1M HCl solution
-
-
Procedure:
-
Dissolve the 8-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography.
-
C. Reductive Amination
This method allows for the introduction of various alkyl groups at the 8-amino position.
-
Materials:
-
8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 8-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Part 2: Modification of the Lactam Nitrogen
The lactam nitrogen can be functionalized to introduce substituents that can modulate the molecule's conformation and interaction with biological targets.
Protocol 2.1: N-Alkylation of the Lactam
-
Materials:
-
This compound (or its 8-amino/derivatized analogue)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a solution of the benzazepinone (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Purification and Characterization
All synthesized derivatives must be rigorously purified and characterized to ensure their identity and purity for reliable SAR analysis.
-
Purification: Flash column chromatography on silica gel is the most common method for purification. The choice of eluent will depend on the polarity of the compound. High-Performance Liquid Chromatography (HPLC) can be used for final purification and to assess purity.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O of the lactam, N-H of amides/sulfonamides).
-
Biological Evaluation: In Vitro Assays for SAR
Based on the known pharmacology of benzazepine derivatives, primary screening of the synthesized library could focus on dopamine and serotonin receptor targets.
Dopamine D1 Receptor Assays
-
Binding Assay: A radioligand binding assay using a D1-selective radioligand (e.g., [³H]SCH23390) and cell membranes expressing the human D1 receptor can be used to determine the affinity (Ki) of the synthesized compounds.
-
Functional Assay: A functional assay measuring the accumulation of cyclic AMP (cAMP) in response to agonist stimulation in cells expressing the D1 receptor can be used to determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of the compounds.[5]
Serotonin 5-HT2C Receptor Assays
-
Binding Assay: A radioligand binding assay using a 5-HT2C-selective radioligand (e.g., [³H]mesulergine) and cell membranes expressing the human 5-HT2C receptor can determine the binding affinity.
-
Functional Assay: A functional assay measuring intracellular calcium mobilization upon receptor activation can be used to assess the functional activity and potency of the compounds.[6]
The following workflow illustrates the process from synthesis to biological evaluation for a comprehensive SAR study.
Caption: Workflow for SAR studies of this compound derivatives.
Conclusion
The derivatization of this compound provides a fertile ground for the discovery of novel therapeutic agents. The protocols outlined in this guide offer a systematic approach to explore the SAR of this versatile scaffold. By combining strategic chemical synthesis with robust analytical and biological evaluation, researchers can unlock the full potential of the benzazepinone core and contribute to the development of the next generation of medicines.
References
-
Schultz, A. G., et al. (1991). Asymmetric Synthesis of 1,2,3,4-Tetrahydro-1-benzazepin-5-ones. The Journal of Organic Chemistry, 56(4), 1637-1647. [Link]
-
Giri, R., et al. (2018). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines. ACS Omega, 3(11), 15486-15501. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]
-
Organic Reactions. (n.d.). Nitro Reduction. [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. [Link]
-
Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]
-
Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Catalysis Science & Technology, 13(23), 6927-6932. [Link]
-
Organic Synthesis. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
-
Bogdał, D., & Pielichowski, J. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(10), 333-338. [Link]
-
Innoprot. (n.d.). D1 Dopamine Receptor Assay. [Link]
-
Kim, J.-H., et al. (2017). Dopamine Receptor D1 Agonism and Antagonism Using a Field-Effect Transistor Assay. ACS Sensors, 2(7), 988-995. [Link]
-
Johnson, D. S., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629-633. [Link]
-
Smith, B. M., et al. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of Medicinal Chemistry, 51(2), 305-313. [Link]
Sources
analytical methods for quantification of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
An Application Note for the Quantification of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Methodologies and Validation Protocols
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the quantitative analysis of this compound, a nitroaromatic benzazepine derivative. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and quality control, offering robust and validated analytical methods.
Introduction and Analytical Strategy
This compound (MW: 206.20 g/mol , Formula: C₁₀H₁₀N₂O₃) is a compound of interest in pharmaceutical research.[1][2] Accurate quantification is crucial for pharmacokinetic studies, metabolite identification, and quality assurance of drug products. The presence of a nitroaromatic functional group and a benzazepine core suggests that chromatographic methods will be most effective for its separation and quantification.
This application note details two primary analytical approaches:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust method suitable for routine analysis and quality control where high concentrations are expected.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for bioanalytical studies and trace-level quantification.[3][4][5]
The validation of these analytical procedures is paramount to ensure data integrity and is described in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection
The nitroaromatic chromophore in this compound allows for sensitive detection by UV spectrophotometry. A reversed-phase HPLC method is proposed, leveraging a C18 stationary phase for effective separation based on hydrophobicity.
Rationale for Method Parameters
-
Column: A C18 column is a standard choice for the separation of moderately polar compounds like the target analyte, providing a good balance of retention and resolution.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is selected. Acetonitrile is a common organic modifier in reversed-phase chromatography. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups.
-
Detection Wavelength: The optimal wavelength for detection will be determined by acquiring the UV spectrum of the analyte. Nitroaromatic compounds typically exhibit strong absorbance in the range of 254-280 nm.[10]
-
Flow Rate and Injection Volume: These are optimized to achieve good peak shape and sensitivity within a reasonable run time.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV Method
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Formic acid (ACS grade).
-
Ultrapure water.
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-10 min, 25-65% B; 10-11 min, 65-25% B; 11-15 min, 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes.
-
Inject the calibration standards, followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis, an LC-MS/MS method is recommended. This technique couples the separation power of HPLC with the specific detection capabilities of a tandem mass spectrometer.
Rationale for Method Parameters
-
Ionization: Electrospray ionization (ESI) is a suitable technique for moderately polar compounds like the target analyte. Both positive and negative ion modes should be evaluated to determine which provides a better signal.
-
Mass Transitions (MRM): Multiple Reaction Monitoring (MRM) will be used for quantification. This involves selecting a precursor ion (typically the protonated or deprotonated molecule) and a specific product ion generated by collision-induced dissociation. This provides high selectivity and reduces matrix interference.[11]
-
Chromatography: A similar reversed-phase separation as in the HPLC-UV method can be employed, though often with a shorter column and faster gradient to improve throughput.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS Method
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole).
-
UPLC/HPLC system.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
LC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for rapid elution and separation from interferences |
| Ionization Mode | ESI Positive (or Negative, to be optimized) |
| MRM Transitions | To be determined by infusion of the standard |
| Collision Energy | To be optimized for each transition |
Procedure:
-
Method Development:
-
Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal precursor ion and product ions for MRM transitions.
-
Optimize collision energy and other MS parameters.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples in the relevant matrix (e.g., plasma, urine, formulation blank).
-
For biological samples, perform sample clean-up such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix components.[12]
-
Add a fixed amount of internal standard to all standards, QCs, and samples.
-
-
Analysis:
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Method Validation
Validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[9] The following parameters should be assessed according to ICH Q2(R1) guidelines.[7][8][13][14][15][16]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest. | No interfering peaks at the retention time of the analyte in blank samples. Peak purity assessment for HPLC-UV. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.998.[17][18] |
| Range | The concentration interval over which the method is precise and accurate. | Established from linearity, accuracy, and precision data. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98-102% for drug substance; 80-120% for low concentrations in biological matrices. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) with RSD ≤ 2% for drug substance; ≤ 15% for bioanalysis. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 20% and accuracy of 80-120%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH, mobile phase composition, or temperature are slightly varied. |
Conclusion
The analytical methods presented provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation in accordance with ICH guidelines is mandatory to ensure the generation of reliable and accurate data for regulatory submissions and scientific research.
References
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
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- Khan, G., S. S., & A. S. (2016). A Novel Quantitative Spectrophotometric Method. Current Pharmaceutical Analysis, 12(4).
- Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-1180.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
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PubChem. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]
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- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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- Boyd, M., et al. (2022). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples.
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- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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PubChem. (n.d.). 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Fragment-Based Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD lies in screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify weak but high-quality interactions with a biological target.[1][4] These initial hits, although modest in affinity, serve as highly valuable starting points for medicinal chemistry efforts, allowing for a more rational and efficient exploration of chemical space to build potent and selective drug candidates.[5][6] The benzazepinone scaffold is a well-recognized privileged structure in medicinal chemistry, known for its conformational flexibility and broad pharmacological activities, making its derivatives, such as 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, intriguing candidates for FBDD campaigns.[7][8][9]
This guide provides a comprehensive overview and detailed protocols for the application of this compound as a starting fragment in a typical FBDD workflow. We will delve into the rationale behind experimental choices, provide step-by-step methodologies for screening and validation, and outline a strategic path for hit-to-lead optimization.
Fragment Profile: this compound
The selection of high-quality fragments is paramount to the success of an FBDD campaign. This compound possesses several key attributes that make it a promising candidate for fragment libraries. Its rigid bicyclic core provides a defined three-dimensional shape for interaction with a target protein, while the nitro group and lactam functionality offer opportunities for hydrogen bonding and further chemical modification.
| Property | Value | Source |
| CAS Number | 22246-79-3 | [10] |
| Molecular Formula | C10H10N2O3 | [10][11] |
| Molecular Weight | 206.20 g/mol | [10][11] |
| IUPAC Name | 8-nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | [12] |
| Purity | ≥98% (recommended) | [10] |
| Storage | Dry, sealed place at 0-8°C | [10][13] |
Experimental Workflow for FBDD
A typical FBDD campaign follows a structured workflow designed to identify and validate fragment hits, and then guide their evolution into potent leads. This process relies heavily on sensitive biophysical techniques to detect the weak interactions characteristic of fragments.[14][15]
Caption: High-level workflow for a fragment-based drug discovery campaign.
Protocol 1: Fragment Preparation and Quality Control
Rationale: The integrity of an FBDD campaign is critically dependent on the quality and purity of the fragments. Impurities can lead to false positives or negatives, consuming valuable resources. This protocol ensures that this compound is suitable for screening.
Methodology:
-
Procurement and Initial Assessment: Obtain this compound from a reputable supplier (e.g., Synblock[10], AiFChem[12]). Visually inspect for appropriate color and consistency.
-
Purity Analysis (LC-MS):
-
Prepare a 1 mg/mL stock solution of the fragment in DMSO.
-
Inject 1-5 µL onto a C18 reverse-phase HPLC column.
-
Run a gradient of water/acetonitrile (both with 0.1% formic acid) from 5% to 95% acetonitrile over 10 minutes.
-
Monitor the eluent by UV-Vis (e.g., at 254 nm) and mass spectrometry.
-
Self-Validation: The purity should be ≥98% as determined by the area under the curve of the main peak. The observed mass should correspond to the expected molecular weight (206.20 g/mol ).[10][11]
-
-
Identity Confirmation (¹H NMR):
-
Dissolve ~5 mg of the fragment in 0.6 mL of DMSO-d6.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Self-Validation: The resulting spectrum should be consistent with the structure of this compound and free of significant impurity peaks.
-
-
Solubility Assessment:
-
Prepare serial dilutions of the DMSO stock solution in the relevant aqueous assay buffer.
-
Visually inspect for precipitation.
-
Self-Validation: The fragment should be soluble at the highest screening concentration (typically 100-500 µM) in the final assay buffer.
-
-
Stock Solution Preparation and Storage:
-
Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.
-
Aliquot into small volumes to minimize freeze-thaw cycles.
-
Store at -20°C in a desiccated environment.
-
Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful, label-free biophysical technique for primary fragment screening.[16][17][18] It provides real-time kinetic and affinity data, making it highly suitable for detecting the weak binding events typical of fragments.[19]
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 solution.
-
Self-Validation: A reference flow cell should be prepared in parallel (activated and deactivated without protein) to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Fragment Screening:
-
Prepare a dilution series of the this compound fragment in running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Inject the fragment solutions over the protein and reference flow cells at a high flow rate (e.g., 30-50 µL/min).
-
Include buffer-only injections periodically for double referencing.
-
Self-Validation: A dose-dependent binding response should be observed on the protein-immobilized flow cell after reference subtraction. The binding should be reversible, with the signal returning to baseline during the dissociation phase.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and buffer-only injections.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).
-
Self-Validation: A reproducible KD value in the high µM to low mM range is indicative of a successful fragment hit.
-
Protocol 3: Orthogonal Hit Validation and Characterization
Rationale: To eliminate false positives and gain deeper confidence in the initial hits, it is crucial to validate them using an orthogonal biophysical method. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent choice as it provides direct evidence of binding and can offer structural information.[20][21][22] X-ray crystallography provides the ultimate validation by revealing the precise binding mode at atomic resolution.[4][23][24]
NMR-Based Validation (e.g., Saturation Transfer Difference)
Methodology:
-
Sample Preparation: Prepare two NMR samples, each containing the target protein (e.g., 10-20 µM) and the fragment (e.g., 200 µM) in a deuterated buffer.
-
STD-NMR Experiment:
-
Acquire a reference ¹H NMR spectrum of the fragment alone.
-
Acquire an STD-NMR spectrum. This involves selectively saturating protein resonances that are not overlapping with fragment signals.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.
-
Self-Validation: The presence of signals in the STD spectrum that correspond to the protons of this compound confirms that the fragment is binding to the protein. The relative intensity of the signals can provide information about which parts of the fragment are in closest contact with the protein.
-
X-Ray Crystallography for Structural Elucidation
Methodology:
-
Protein Crystallization: Obtain high-quality crystals of the target protein in its apo form.
-
Fragment Soaking or Co-crystallization:
-
Data Collection and Structure Determination:
-
Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Self-Validation: Clear and unambiguous electron density corresponding to the fragment should be visible in the difference Fourier map (Fo-Fc). The refined structure will reveal the specific binding site and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Protocol 4: Hit-to-Lead Optimization
Rationale: Once a fragment hit is validated and its binding mode is understood, the hit-to-lead phase begins.[26][27] This involves iterative cycles of structure-based design, chemical synthesis, and biological testing to improve the fragment's potency and drug-like properties.[5]
Strategic Approaches:
-
Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the protein.[27][28] For this compound, the nitro group could be reduced to an amine, which can then be functionalized to explore adjacent pockets identified in the crystal structure.
-
Fragment Merging: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, more potent molecule.[27][28]
-
Fragment Linking: Similar to merging, this involves connecting two fragments that bind to adjacent sites with a chemical linker.[27][28]
Caption: The iterative cycle of hit-to-lead optimization in FBDD.
Example Application (Fragment Growing):
-
Structural Analysis: The X-ray crystal structure reveals that the nitro group of the fragment is solvent-exposed and adjacent to a small hydrophobic pocket on the protein surface.
-
Design: Propose the synthesis of analogs where the nitro group is replaced with an amino group, which is then acylated with various small hydrophobic groups (e.g., acetyl, cyclopropylcarbonyl) to probe the hydrophobic pocket.
-
Synthesis: Reduce the nitro group of the parent fragment to an amine using a standard method like catalytic hydrogenation. Acylate the resulting amine with the desired acid chlorides or anhydrides.
-
Testing: Screen the new analogs using SPR to determine their affinity for the target protein.
-
Analysis: If the affinity improves, this validates the design hypothesis. The structure-activity relationship (SAR) data from these analogs will guide the design of the next generation of compounds, ultimately leading to a potent lead molecule.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its desirable physicochemical properties and synthetically tractable scaffold provide a solid foundation for identifying novel chemical matter against a range of biological targets. By employing a rigorous and integrated workflow of biophysical screening, orthogonal validation, and structure-guided optimization, researchers can effectively leverage this fragment to accelerate the discovery of new therapeutic agents.
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Shuker, S. B., et al. (2002). Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 (β-Site APP Cleaving Enzyme 1) Inhibitors. Journal of Medicinal Chemistry, 45(24), 5229-5243. Retrieved from [Link]
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Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Drug Discovery and Development, 6(2), 1-3. Retrieved from [Link]
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- 24. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
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- 29. Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Welcome to the technical support center for the synthesis of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS: 22246-79-3)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals. We will delve into the critical aspects of the synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern yield and purity. Our focus is to provide you with actionable insights and robust troubleshooting strategies to overcome common experimental hurdles.
The synthesis of this important benzazepine derivative is typically approached as a two-stage process: first, the construction of the core 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one lactam structure, followed by the regioselective nitration of the aromatic ring. This guide is structured to address each stage independently, providing detailed protocols, troubleshooting Q&As, and mechanistic insights.
Part 1: Synthesis of the 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Backbone
The formation of the seven-membered lactam ring is the foundational step of this synthesis. While several methods exist for constructing benzazepine scaffolds, the Beckmann rearrangement and the Schmidt reaction are two of the most historically significant and practical approaches for this specific target.[2][3]
Recommended Method: The Beckmann Rearrangement
The Beckmann rearrangement offers a reliable route from a corresponding ketoxime.[4] The archetypal industrial application of this reaction is the synthesis of caprolactam for Nylon-6 production, demonstrating its scalability and efficiency.[4] The reaction involves the acid-catalyzed rearrangement of an oxime to an amide.[5][6]
The key to a successful Beckmann rearrangement is the stereospecific migration of the group that is anti-periplanar to the leaving group on the oxime nitrogen.[4] For the synthesis of our target lactam, the starting material is the oxime of α-tetralone. The aryl group migrates preferentially to form the desired benzazepinone.
Troubleshooting the Beckmann Rearrangement
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient Acid Strength/Amount: The acid catalyst is essential for converting the hydroxyl group of the oxime into a good leaving group (H₂O).[5] | Use a stronger acid catalyst like polyphosphoric acid (PPA) or concentrated sulfuric acid. Ensure the catalyst is used in sufficient quantity to drive the reaction. |
| Low Reaction Temperature: The rearrangement step has a significant activation energy barrier. | Increase the reaction temperature cautiously. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes conversion without excessive byproduct formation. | |
| Formation of Beckmann Fragmentation Products (Nitriles) | Substrate Structure: While less common with cyclic ketoximes, fragmentation can compete with rearrangement, especially if a stable carbocation can be formed.[4] | Ensure the reaction conditions, particularly the choice of acid and solvent, favor the rearrangement pathway. Sticking to established protocols with PPA or H₂SO₄ is generally effective. |
| Difficult Product Isolation | Product Solubility: The lactam product may have some solubility in the acidic aqueous work-up solution. | Neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) to a neutral or slightly basic pH before extraction. Use a robust organic solvent like ethyl acetate or dichloromethane for extraction. |
Part 2: Nitration of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
This step is a classic electrophilic aromatic substitution. The goal is to introduce a nitro (-NO₂) group onto the benzene ring. The key challenges are controlling the reaction's exothermicity and achieving the desired regioselectivity for the 8-nitro isomer.
Understanding Regioselectivity
The substituent already on the benzene ring is an N-acyl group, which is part of the lactam. The nitrogen atom's lone pair can donate into the ring, directing electrophiles to the ortho and para positions. However, this is counteracted by the electron-withdrawing effect of the adjacent carbonyl group. The net effect is that the N-acyl group is a moderately activating, ortho-, para- director.
-
Position 6 (ortho): Sterically hindered by the adjacent lactam ring.
-
Position 8 (para): Sterically accessible and electronically favored.
Therefore, nitration is expected to yield the 8-nitro isomer as the major product.
The Nitration Mechanism
The reaction is typically carried out with a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[7] This powerful electrophile is then attacked by the electron-rich aromatic ring.[7][8]
Troubleshooting Guide for Aromatic Nitration
This section addresses the most common issues encountered during the nitration of the benzazepinone core.
Detailed Q&A for Nitration Issues
Q1: My yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What is the primary cause?
A1: This points to an incomplete reaction. The most likely causes are suboptimal reaction conditions.[9][10]
-
Reaction Temperature: While low temperatures are critical to prevent side reactions, a temperature that is too low may result in an impractically slow reaction rate. The "sweet spot" is often between 0-10°C.[11]
-
Rate of Addition: The slow, dropwise addition of the nitrating mixture is crucial. However, if the reaction is not proceeding, ensure the addition is complete and allow for sufficient stirring time at the optimal temperature.
-
Nitrating Agent Potency: Ensure you are using fresh, concentrated nitric acid (68-70%) and sulfuric acid (95-98%). Old reagents can absorb atmospheric moisture, reducing their effectiveness.
Q2: I've obtained the product, but it's a mixture containing the desired 8-nitro isomer along with other isomers. How can I improve regioselectivity?
A2: While the 8-nitro isomer is electronically and sterically favored, some formation of the 6-nitro (ortho) isomer can occur.
-
Temperature Control: Higher temperatures can reduce the selectivity of electrophilic aromatic substitutions. Strictly maintaining a low temperature (0-5°C) is the most effective way to maximize the formation of the thermodynamically favored para product.[9]
-
Purification: If a minor isomeric byproduct is unavoidable, it can typically be removed through careful recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system. For more challenging separations, column chromatography may be necessary.
Q3: The reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of a clean product. What went wrong?
A3: Dark tar formation is a classic sign of oxidative side reactions and decomposition.[12][13]
-
Temperature Runaway: Nitration is a highly exothermic process. If the temperature is not strictly controlled and rises too high, the strong oxidizing nature of nitric acid will degrade the aromatic starting material and product.[10] Always use an ice/salt bath and add the nitrating agent very slowly to a well-stirred solution.
-
Excess Nitrating Agent: Using a large excess of nitric acid increases the risk of both oxidation and dinitration. Use a carefully measured stoichiometry, typically between 1.0 and 1.1 molar equivalents of nitric acid relative to the benzazepinone.
Q4: I am observing a significant amount of dinitrated product. How can this be prevented?
A4: The introduction of the first nitro group deactivates the ring towards further electrophilic attack. However, under harsh conditions, a second nitration can occur.
-
Reaction Conditions: This issue is almost always caused by conditions that are too forcing: excessively high temperatures, prolonged reaction times after the initial reaction is complete, or a large excess of the nitrating agent.[10]
-
Corrective Action: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately by pouring it onto a large volume of crushed ice.[14] This prevents over-reaction.
Experimental Protocols
Protocol 1: Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
(via Beckmann Rearrangement)
-
Oxime Formation: In a round-bottom flask, dissolve α-tetralone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq). Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Isolation of Oxime: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Add water to precipitate the crude oxime. Filter the solid, wash with cold water, and dry under vacuum.
-
Rearrangement: Cautiously add the dried α-tetralone oxime (1.0 eq) in portions to pre-heated polyphosphoric acid (PPA) at 120-130°C with vigorous stirring.
-
Work-up: After stirring for 20-30 minutes (or until TLC indicates completion), cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the acidic solution with aqueous sodium hydroxide until the pH is ~8-9, which will precipitate the crude lactam.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallize from ethanol or an appropriate solvent to yield pure 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Protocol 2: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0°C.
-
Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, ensuring the mixture remains cold.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the lactam over 30-60 minutes. It is critical to maintain the internal reaction temperature below 5°C throughout the addition.[9][11]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using TLC.
-
Quenching and Isolation: Once the reaction is complete, pour the mixture slowly and carefully into a large beaker containing a vigorously stirred slurry of crushed ice and water.[14] A pale yellow solid should precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to give this compound as a crystalline solid.
References
- Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. (n.d.).
- Plasse, K. M., et al. (2024). Aromatic nitration under various conditions.
-
Synthesis of linker groups containing 1,3,4,5-tetrahydro-2h-benzo[b][2][3]diazepin-2-one derivatives and toxicity study. (n.d.). Vilnius University.
- Schmidt reaction. (n.d.). Wikipedia.
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. (n.d.). Chem-Impex.
- From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. (2019). ACS Central Science.
- Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid. (n.d.). Benchchem.
- Synthetic Protocols for Aromatic Nitration: A Review. (n.d.).
- CAS 22246-79-3 | this compound. (n.d.). Synblock.
-
A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[2][3]diazepin-5-ones as potential anticancer and antiprotozoal agents. (2017). PubMed.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017).
- nitration of arom
- Troubleshooting guide for the nitration of fluorin
- Beckmann Rearrangement. (n.d.). Master Organic Chemistry.
- Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). (2016).
- Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. (2024). ChemistryViews.
- Schmidt Reaction. (n.d.). Organic Chemistry Portal.
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (2006). The Journal of Organic Chemistry.
- Beckmann Rearrangement. (2023). Chemistry LibreTexts.
- Schmidt Reaction. (2023). Chemistry LibreTexts.
- Beckmann rearrangement. (n.d.). Wikipedia.
- Beckmann Rearrangement. (n.d.). Alfa Chemistry.
- Schmidt Reaction. (2021). J&K Scientific LLC.
- 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. (n.d.). Benchchem.
- Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. (n.d.).
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-7-nitro-. (n.d.). ChemBK.
- Nitration of Substituted Aromatic Rings and R
- Troubleshooting low yield in 5-Nitrovanillin nitr
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.).
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- 2. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
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- 7. youtube.com [youtube.com]
- 8. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Welcome to the technical support guide for 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 22246-79-3). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of this critical intermediate. The inherent properties of the nitroaromatic group combined with the benzazepinone core can present unique purification hurdles. This guide is designed to provide both theoretical understanding and practical, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Question 1: My crude product is a dark brown, oily, or semi-solid material. How can I induce crystallization and remove the intense color?
Answer: This is a frequent observation when purifying nitroaromatic compounds. The coloration often stems from nitrophenolic byproducts, oxidation species, or residual acids from the nitration process.[1] The oily consistency suggests the presence of impurities that are depressing the melting point of your target compound.
-
Causality: The synthesis of benzazepinones can involve harsh conditions, and the nitration step, in particular, generates acidic and colored impurities.[2] These impurities, even in small amounts, can interfere with the crystal lattice formation of your desired product.
-
Troubleshooting Steps:
-
Aqueous Wash: Before attempting crystallization, dissolve the crude material in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash this solution sequentially with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, followed by water and finally brine. The basic wash is crucial as it neutralizes and extracts acidic impurities, including nitrophenols, into the aqueous layer.[1]
-
Solvent Screening for Recrystallization: After washing and drying the organic layer, concentrate it to a smaller volume. Attempt recrystallization from a solvent system where the compound has high solubility when hot and low solubility when cold. Based on the structure, good starting points include ethanol, isopropanol, or mixed solvent systems like DCM/hexane or EtOAc/heptane.[3][4]
-
Activated Carbon Treatment: If the color persists after washing, you can add a small amount of activated charcoal to the hot solution during recrystallization. Heat for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal and adsorbed colored impurities. Be aware that this can sometimes lead to a loss of product yield.
-
Question 2: I am attempting column chromatography, but my product is showing signs of degradation on the silica gel. Why is this happening and what are the alternatives?
Answer: The lactam and nitro functionalities make this compound moderately polar and potentially sensitive to the acidic nature of standard silica gel. The electron-withdrawing nitro group can make adjacent protons more acidic, and the lactam ring can be susceptible to hydrolysis under harsh conditions.
-
Causality: Standard silica gel has a slightly acidic surface (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidic environment can catalyze the degradation of sensitive compounds. You might observe this as streaking on a TLC plate or the appearance of new, lower Rf spots during the column run.[3]
-
Troubleshooting Steps:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry with your column eluent and adding 0.5-1% triethylamine (NEt₃) or another volatile base.[5] This will cap the acidic silanol groups and prevent on-column degradation. Always run a TLC with the same solvent system (including the NEt₃) to see how it affects your separation.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a neutral stationary phase like alumina (Al₂O₃). Alumina is available in basic, neutral, and acidic grades; neutral or basic alumina would be appropriate here.
-
Reverse-Phase Chromatography: If the impurities are significantly less polar than your product, reverse-phase (C18) chromatography is an excellent, albeit more expensive, alternative. The mobile phase would typically be a mixture of water and acetonitrile or methanol.
-
Question 3: What are the most likely impurities I should be trying to remove?
Answer: Impurities will primarily depend on the synthetic route used. However, for a typical synthesis involving the nitration of the parent benzazepinone, you should anticipate:
-
Starting Material: Incomplete reaction will leave residual 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
-
Regioisomers: Nitration of the benzene ring may produce other nitro-isomers (e.g., 6-nitro or 7-nitro isomers), which can have very similar polarities, making them difficult to separate.
-
Di-nitrated Products: Over-nitration can lead to the formation of di-nitro benzazepinones. These are typically much more polar and easier to separate.
-
Oxidation Byproducts: The nitrating conditions can sometimes oxidize the aliphatic portion of the molecule, leading to various colored impurities.[1]
A thorough analysis of the crude product by LC-MS is the most effective way to identify the mass of these impurities and devise a targeted purification strategy.
Comparative Summary of Purification Techniques
The following table provides a comparative overview of the primary purification methods suitable for this compound.
| Purification Method | Key Solvents / Conditions | Pros | Cons | Expected Purity |
| Aqueous Wash | EtOAc or DCM with aq. NaHCO₃/Brine | Removes acidic and water-soluble impurities. Fast and scalable. | Will not remove neutral organic impurities (e.g., starting material, isomers). | Low to Moderate |
| Recrystallization | Ethanol, Isopropanol, EtOAc/Heptane | Excellent for removing small amounts of impurities. Highly scalable. Can yield very pure material. | Requires finding a suitable solvent system. Can result in significant yield loss if solubility is not ideal. | High (>98%) |
| Silica Gel Chromatography | Hexane/EtOAc or DCM/MeOH gradients. May require 0.5% NEt₃.[5] | Good for separating compounds with different polarities (e.g., starting material from product). | Potential for product degradation on acidic silica. Can be time-consuming and solvent-intensive. | High (>98%) |
| Alumina Chromatography | Hexane/EtOAc or DCM/EtOAc gradients. | Better for acid-sensitive compounds. | Separation profile may differ significantly from silica; requires re-optimization. | High (>98%) |
Detailed Experimental Protocol: Multi-Step Purification
This protocol describes a robust, multi-step procedure for purifying crude this compound, assuming the starting material is a dark, semi-solid crude.
Objective: To obtain >98% pure this compound.
Step 1: Preliminary Acid/Base Wash
-
Dissolve the crude product (e.g., 10 g) in ethyl acetate (200 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 100 mL). Observe for any color transfer to the aqueous layer.
-
Wash with deionized water (1 x 100 mL).
-
Wash with saturated aqueous brine (1 x 100 mL) to aid in breaking any emulsions and removing residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain a solid or semi-solid residue.
Step 2: Column Chromatography (if necessary) This step is recommended if TLC analysis of the washed material shows significant impurities of different polarity.
-
Prepare a slurry of silica gel in 5% ethyl acetate in hexane. Add 0.5% triethylamine to the eluent mixture.
-
Pack a glass column with the silica slurry.
-
Dissolve the residue from Step 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample until it is a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions in vacuo.
Step 3: Final Recrystallization
-
Transfer the purified solid from the previous step to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or another suitable recrystallization solvent identified through screening) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator (0-4 °C) for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under high vacuum to a constant weight.
-
Assess final purity using HPLC, NMR, and melting point analysis.
Visual Workflow and Decision Logic
The following diagram illustrates the decision-making process for purifying your crude product.
Caption: Purification decision workflow for this compound.
References
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. (n.d.). Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine.
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Juárez, J. F., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 636–666. Retrieved from [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Retrieved from [Link]
-
Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 238-241. Retrieved from [Link]
- Google Patents. (n.d.). Vareniciline compound and process of manufacture thereof.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. 2,3,4,5-Tetrahydro-7-nitro-1,4-benzoxapine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Welcome to the technical support center for the synthesis of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
The synthesis of this compound is a nuanced process that typically involves two key transformations: a Beckmann rearrangement to construct the seven-membered lactam core, and an electrophilic aromatic substitution to introduce the nitro group. The order of these steps significantly impacts the reaction landscape and the potential for side product formation. This guide will address both major synthetic routes.
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound.
Part 1: Troubleshooting Guide for Route A (Nitration First)
In this synthetic pathway, α-tetralone is first nitrated, followed by oximation and subsequent Beckmann rearrangement of the resulting 7-nitro-α-tetralone oxime.
Frequently Asked Questions (FAQs)
Question 1: My nitration of α-tetralone is giving me a mixture of isomers. How can I improve the regioselectivity for the desired 7-nitro-α-tetralone?
Answer: The nitration of α-tetralone is a classic electrophilic aromatic substitution. The position of nitration is directed by the activating effect of the fused aliphatic ring and the deactivating effect of the carbonyl group. While the 7-nitro isomer is generally favored, the formation of other isomers, particularly 6-nitro-α-tetralone, is a common side reaction.
Causality: The regioselectivity of nitration is highly dependent on reaction conditions. Harsher conditions (higher temperatures, more concentrated acids) can lead to a decrease in selectivity.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, ideally between -10°C and 0°C, throughout the addition of the nitrating agent. This minimizes the kinetic energy of the system, allowing the electrophile to more selectively attack the most electron-rich position.
-
Slow Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of α-tetralone with vigorous stirring. This prevents localized increases in temperature and concentration, which can lead to the formation of undesired isomers.
-
Choice of Nitrating Agent: Consider using a milder nitrating agent. While mixed acid is common, reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes offer improved regioselectivity.
Question 2: During the Beckmann rearrangement of 7-nitro-α-tetralone oxime, I am observing a significant amount of a nitrile byproduct. What is happening and how can I prevent it?
Answer: The formation of a nitrile byproduct is indicative of a competing Beckmann fragmentation reaction. This side reaction is particularly prevalent when the migrating group can form a stable carbocation.
Causality: The electron-withdrawing nitro group on the aromatic ring can destabilize the transition state leading to the desired lactam, making the fragmentation pathway more competitive. The fragmentation is initiated by the cleavage of the C-C bond alpha to the oxime, leading to a nitrile and a carbocation.[1]
Troubleshooting Steps:
-
Choice of Acid Catalyst: Strong protic acids like sulfuric acid can promote fragmentation. Consider using a Lewis acid or a milder protic acid. Polyphosphoric acid (PPA) is often a good choice for Beckmann rearrangements as it can promote the rearrangement while minimizing fragmentation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the rearrangement over fragmentation.
-
Moisture Control: Ensure anhydrous conditions. The presence of water can hydrolyze the intermediate nitrilium ion, potentially leading to other byproducts.
Caption: Competing pathways in the Beckmann reaction.
Part 2: Troubleshooting Guide for Route B (Beckmann Rearrangement First)
This route involves the initial formation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one from α-tetralone, followed by nitration.
Frequently Asked Questions (FAQs)
Question 1: The nitration of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is resulting in a mixture of nitro-isomers. How can I selectively synthesize the 8-nitro isomer?
Answer: The nitration of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is an electrophilic aromatic substitution on a substituted benzene ring. The directing effects of the amide and the alkyl portions of the fused ring determine the position of nitration. The amide group is an ortho, para-director, while the alkyl group is also an ortho, para-director. The interplay of these directing effects can lead to a mixture of isomers.
Causality: The major products are typically the result of nitration at the positions para to the activating groups. In this case, the 8-position is para to the amide nitrogen, making it a likely site for substitution. However, other isomers can form due to the combined directing effects.
Troubleshooting Steps:
-
Reaction Conditions: Similar to the nitration of α-tetralone, careful control of reaction temperature (0-5°C) and slow addition of the nitrating agent are crucial for maximizing the yield of the desired isomer.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents may favor the formation of one isomer over another.
-
Purification: If a mixture of isomers is unavoidable, purification by column chromatography or recrystallization will be necessary. A table of typical solvent systems for purification is provided below.
Table 1: Recommended Solvent Systems for Isomer Separation
| Technique | Solvent System | Notes |
| Column Chromatography | Hexane:Ethyl Acetate gradient | Start with a low polarity mixture and gradually increase the ethyl acetate concentration. |
| Recrystallization | Ethanol/Water | The desired 8-nitro isomer may have different solubility compared to other isomers. |
Question 2: I am observing the formation of di-nitro products during the nitration of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. How can this be avoided?
Answer: The formation of di-nitro byproducts occurs when the initial product, this compound, undergoes a second nitration.
Causality: The presence of the activating amide and alkyl groups, even with the deactivating effect of the first nitro group, can still allow for a second nitration under sufficiently harsh conditions.
Troubleshooting Steps:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, quench the reaction immediately to prevent further nitration.
-
Temperature: Maintain a low temperature to decrease the rate of the second nitration, which will have a higher activation energy.
Part 3: Recommended Experimental Protocol (Route B)
This protocol details the synthesis of this compound via the nitration of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Step 1: Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
Oximation of α-Tetralone:
-
To a solution of α-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated α-tetralone oxime by filtration and dry.
-
-
Beckmann Rearrangement:
-
Add the dry α-tetralone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) at 120-130°C with stirring.
-
Heat the mixture for 15-20 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).
-
Step 2: Nitration of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
Preparation of Nitrating Mixture:
-
In a separate flask, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (5-10 vol) at 0°C.
-
-
Nitration Reaction:
-
Dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq) in concentrated sulfuric acid and cool the solution to 0°C.
-
Slowly add the pre-formed nitrating mixture dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure this compound.
-
References
- Nitration of Aromatic Compounds. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., March, J., Eds.; Wiley, 2019.
-
Synthesis of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. PubChem. [Link]
-
Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Janciene, R., et al. Molecules2006 , 11, 645-654. [Link][2]
Sources
Technical Support Center: Stability of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in Solution
Welcome to the technical support guide for 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and preventative measures to ensure the integrity of your experiments.
While specific public data on the stability of this compound is limited, we can infer its stability profile by examining its core structural features: a benzazepine nucleus, a lactam ring, and a nitroaromatic group. This guide is built upon established principles of medicinal chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My solution of this compound has turned yellow/brown. What is happening?
Answer:
A color change, typically to yellow or brown, in solutions containing nitroaromatic compounds is often an indicator of degradation. This can be caused by two primary mechanisms:
-
Nitro Group Reduction: The nitro (NO₂) group can be reduced to a nitroso (NO) or hydroxylamino (NHOH) group, and ultimately to an amino (NH₂) group. These reduced products are often colored. This process can be initiated by trace metal impurities, exposure to light, or certain reducing agents present in the solution.[1][2]
-
Photodegradation: Nitroaromatic compounds are frequently photosensitive.[3][4] Exposure to ambient laboratory light or, more significantly, UV light can provide the energy needed to initiate degradation reactions, which may involve the nitro group and can lead to the formation of colored degradants.[4][5]
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution and wrap the container in aluminum foil or use an amber vial to protect it from light. Compare its stability over time to an unprotected sample.
-
Solvent Purity Check: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents may contain impurities that can catalyze degradation.
-
Inert Atmosphere: If you suspect reduction, sparging your solvent with an inert gas like nitrogen or argon before adding the compound can help. This removes dissolved oxygen which can participate in redox cycling.
-
Analytical Confirmation: Use UV-Vis spectroscopy to check for changes in the absorbance spectrum. A shift in λ_max or the appearance of new peaks in the visible region can confirm the formation of new chromophores. For definitive identification of degradants, HPLC-MS is the recommended method.[6][7]
Issue 2: I am observing a decrease in the parent compound's peak area and the appearance of new, more polar peaks in my reverse-phase HPLC analysis. What is the likely cause?
Answer:
This analytical observation strongly suggests hydrolytic degradation of the lactam ring. The 1-benzazepin-2-one structure contains a seven-membered lactam (a cyclic amide). Like all amides, this ring is susceptible to hydrolysis, which breaks the amide bond to form a carboxylic acid and an amine.
-
Mechanism: This reaction is catalyzed by both acid and base.[8][9] The resulting product, an amino-carboxylic acid, is significantly more polar than the parent lactam. In a typical reverse-phase HPLC setup, this new, more polar compound will have a shorter retention time, appearing as an earlier-eluting peak. Base-catalyzed hydrolysis is often significantly faster than acid-catalyzed hydrolysis for lactams.[8]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and mitigating suspected hydrolysis.
Caption: Troubleshooting workflow for suspected lactam hydrolysis.
Issue 3: What are the optimal conditions for preparing and storing solutions of this compound to maximize stability?
Answer:
Based on the compound's structure, the primary stability risks in solution are hydrolysis, photodegradation, and potentially oxidation/reduction of the nitro group. Therefore, optimal conditions are designed to mitigate these factors.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO for high-concentration stock solutions. Anhydrous grade is preferred. | DMSO is aprotic and generally non-reactive, minimizing the risk of hydrolysis for stock solutions. |
| pH | For aqueous working solutions, use a buffer between pH 6.0 and 7.5 . | Lactams are generally most stable in a neutral to slightly acidic pH range.[9] Strongly acidic or basic conditions will accelerate hydrolysis.[8] |
| Temperature | Store stock solutions at -20°C or -80°C . Prepare aqueous working solutions fresh daily and keep them on ice (0-4°C) for the duration of an experiment. | Chemical degradation rates, particularly hydrolysis, increase significantly with temperature.[8][10] |
| Light | Always store solutions in amber vials or containers wrapped in aluminum foil . | The nitroaromatic moiety is a known chromophore that can absorb UV and visible light, leading to photodegradation.[11][12] |
| Atmosphere | For long-term storage of sensitive stock solutions, consider overlaying with an inert gas (Argon or Nitrogen). | This minimizes exposure to oxygen, reducing the potential for oxidative degradation or redox cycling involving the nitro group. |
Investigative Protocol: Forced Degradation Study
To systematically identify the degradation liabilities of this compound, a forced degradation study is the industry-standard approach.[13][14][15] This involves intentionally exposing the compound to harsh conditions to produce and identify potential degradants.
Objective: To identify the degradation pathways and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active ingredient.[13]
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials for each condition.
-
Acid Hydrolysis: Add 0.1 N HCl.
-
Base Hydrolysis: Add 0.1 N NaOH.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).[13]
-
Thermal Degradation: Heat at 60°C.
-
Photodegradation: Expose to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][16] Include a "dark control" sample wrapped in foil and stored alongside.
-
-
Control Sample: Keep one aliquot at 4°C, protected from light. This is your T=0 and stability control.
-
Time Points: Analyze the control and stressed samples by HPLC-UV (and ideally MS) at time points such as 0, 2, 4, 8, and 24 hours.
-
Analysis:
-
Quantify the percentage of the parent compound remaining.
-
Note the retention times and peak areas of any new peaks (degradants).
-
If using HPLC-MS, determine the mass-to-charge ratio (m/z) of the degradants to propose structures.
-
The diagram below illustrates the potential degradation products you might identify.
Caption: Potential degradation pathways and resulting products.
By understanding these potential stability issues and employing the recommended handling procedures and analytical strategies, you can ensure the reliability and accuracy of your experimental results with this compound.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- A Review on Force Degradation Studies for Drug Substances.
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.).
- Degradation of nitro-based pharmaceuticals by UV photolysis: Kinetics and simultaneous reduction on halonitromethanes form
- pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. (2014). PubMed.
- Stability of β-lactam antibiotics in bacterial growth media. (n.d.). PubMed Central (PMC).
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. (2000). PubMed.
- Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2000).
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PubMed Central (PMC).
- Bacterial pathways for degradation of nitroarom
- Degradation pathways for nitrobenzene. (n.d.).
- Degradation of β-lactam antibiotics. (2019).
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PubMed Central (PMC).
- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. (n.d.). PubMed Central (PMC).
- Photochemical generation of nitric oxide from nitro-containing compounds: possible relation to vascular photorelax
- Analytical methods for determination of benzodiazepines. A short review. (2013).
- A rapid screening method for the detection of benzodiazepine drugs in environmental samples by MALDI-TOF mass spectrometry. (2019).
- Analytical Methods for Benzodiazepines. (n.d.). Scribd.
- This compound. (n.d.). Synblock.
- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (2005). Pharmaceutical Technology.
- Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. (2021).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency (EMA).
- 1,3,4,5-tetrahydro-2h-1-benzazepin-2-one. (n.d.). Sigma-Aldrich.
- 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. (n.d.). Benchchem.
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. (n.d.). Chem-Impex.
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. (n.d.). TCI Chemicals.
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- 3. Degradation of nitro-based pharmaceuticals by UV photolysis: Kinetics and simultaneous reduction on halonitromethanes formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical generation of nitric oxide from nitro-containing compounds: possible relation to vascular photorelaxation phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for the Reduction of the Nitro Group
Welcome to the Technical Support Center for optimizing the reduction of the nitro group. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this fundamental chemical transformation. The reduction of a nitro group to a primary amine is a cornerstone of organic synthesis, pivotal in the creation of a wide range of pharmaceuticals, agrochemicals, and dyes.[1] However, achieving high efficiency and chemoselectivity can be challenging. This resource provides field-proven insights and solutions to common issues encountered in the lab.
Troubleshooting Guide: From Incomplete Reactions to Unwanted Byproducts
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My nitro group reduction is sluggish or incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete or slow reactions are a common hurdle. A systematic approach to troubleshooting is essential.[2]
-
Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is the first aspect to scrutinize.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity due to improper storage or poisoning.[3][4] Ensure you are using a fresh or reliably stored catalyst. Catalyst loading may also be insufficient; consider increasing the weight percentage. For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[2][5]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are crucial. Use finely powdered metal and consider activation if needed. The concentration of the acid also plays a critical role in the reaction rate.[2]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose over time. Always use fresh, high-quality reagents.[2]
-
-
Solvent and Solubility: Poor solubility of the nitro compound can severely hinder the reaction rate.[2][5]
-
Reaction Temperature: While many reductions proceed efficiently at room temperature, some substrates require heating to achieve a satisfactory rate.[2][3] However, exercise caution, as higher temperatures can sometimes promote the formation of side products.[2][3]
-
Mass Transfer Limitation (for heterogeneous catalysis): Inefficient mixing can limit the contact between the substrate, catalyst, and hydrogen source (or hydrogen donor). Increasing the agitation speed can help overcome this.[4]
Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?
A2: The formation of these side products is a common issue arising from the stepwise nature of nitro group reduction. The key to improving selectivity is to control the reaction conditions to favor the complete six-electron reduction to the amine.[1][2][6]
-
Mechanism of Side Product Formation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[1] These intermediates can sometimes react with each other to form azoxy and azo compounds, which are then further reduced to the amine.[7][8]
-
Strategies for Minimizing Side Products:
-
Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any intermediates that may have formed.[3]
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may favor the formation of condensation products like azoxybenzenes.[2] Proper temperature management is crucial.
-
pH Control: For reductions using metals in acidic media, maintaining the correct pH is vital for preventing the accumulation of intermediates.[3]
-
Choice of Reducing Agent: Some reducing agents are more prone to forming side products. For instance, using LiAlH₄ for aromatic nitro compounds often leads to the formation of azo products.[9]
-
Visualizing the Reduction Pathway
The following diagram illustrates the general pathway for nitro group reduction and the points where side products can emerge.
Caption: Decision-making workflow for selecting a chemoselective reducing agent.
-
Comparison of Common Reducing Agents for Chemoselectivity:
| Functional Group to Preserve | Recommended Reducing System(s) | Considerations |
| Aldehydes, Ketones | SnCl₂·2H₂O, Fe/HCl | Catalytic hydrogenation often reduces carbonyls. |
| Esters, Amides, Nitriles | Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH·NEt₃), SnCl₂·2H₂O | LiAlH₄ will reduce these groups. |
| Alkenes, Alkynes | Fe/NH₄Cl, Zn/AcOH, Na₂S | Standard catalytic hydrogenation (H₂, Pd/C) will typically reduce C-C multiple bonds. |
| Aryl Halides (Cl, Br, I) | Raney Nickel with H₂, Sulfided Pt/C, SnCl₂·2H₂O | Pd/C is known to cause dehalogenation. [3][9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for nitro group reduction?
A1: The most prevalent methods fall into two main categories:
-
Catalytic Hydrogenation: This involves the use of a metal catalyst (e.g., Pd/C, Pt/C, Raney Nickel) and a source of hydrogen (H₂ gas or a hydrogen donor like ammonium formate in transfer hydrogenation). [10]It is often a very clean and efficient method. [11]* Metal-Mediated Reductions: This classic approach uses easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid). [10]These methods are robust and often highly chemoselective.
Q2: What are the primary safety considerations for catalytic hydrogenation?
A2: Catalytic hydrogenation, especially with H₂ gas and pyrophoric catalysts like Palladium on Carbon (Pd/C) and Raney Nickel, presents significant fire and explosion hazards. [12][13]Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: Always handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon contact with air. [13][14]* Proper Equipment: Use pressure-rated equipment for reactions involving H₂ gas. [14][15]* Purging: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas to remove all oxygen. [13][14]After the reaction, purge with an inert gas to remove residual hydrogen before opening the vessel. [15]* Catalyst Handling: Never allow the catalyst to dry, especially after the reaction, as it is most pyrophoric when charged with hydrogen. [12][16]Quench the used catalyst by wetting it with water and store it in a designated, separate waste container. [12][16]* Ventilation: All hydrogenation reactions should be conducted in a well-ventilated fume hood. [15] Q3: How does the solvent affect the reduction of a nitro group?
A3: The solvent plays a multifaceted role in the reaction.
-
Solubility: As mentioned earlier, the solvent must dissolve the substrate for the reaction to proceed efficiently. [2]* Reaction Rate and Selectivity: The nature of the solvent can influence the reaction rate and selectivity. [17]Protic solvents like ethanol and methanol are commonly used and can facilitate the reaction by acting as a proton source. [4][18]* Catalyst Activity: The solvent can affect the activity of the catalyst. For instance, in some cases, the addition of water to an alcohol solvent can enhance the rate of hydrogenation. [17]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This method is often preferred for its mild conditions and avoidance of high-pressure hydrogen gas.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic nitro compound (1.0 equivalent) in methanol or ethanol.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution. [3]3. Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the reaction mixture. [3]4. Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. [3][19]6. Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude amine can then be purified by crystallization or column chromatography if necessary.
Protocol 2: General Procedure for Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and reliable method, particularly useful for achieving high chemoselectivity.
-
Setup: To a solution of the nitro compound (1.0 equivalent) in ethanol, add SnCl₂·2H₂O (typically 3-5 equivalents). [2]2. Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC. [2]3. Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. [2]4. Neutralization and Extraction: Add water and carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of ~8. This will precipitate tin salts.
-
Filtration and Extraction: Filter the mixture through Celite® to remove the tin salts, washing the pad with ethyl acetate. [19]Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine. [19]
References
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH). Available at: [Link]
-
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. ACS Publications. Available at: [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]
-
Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water. ACS Publications. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]
-
Hydrogenation SOP. Available at: [Link]
-
Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. ACS Publications. Available at: [Link]
-
Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Publications. Available at: [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link]
-
HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations. ACS Publications. Available at: [Link]
-
Nitro Reduction - Common Conditions. Available at: [Link]
-
General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. Available at: [Link]
-
Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
-
Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Semantic Scholar. Available at: [Link]
-
What are the best reagents to reduce aromatic nitro to amine? ResearchGate. Available at: [Link]
-
Aromatic Side Chain Reduction: Nitro. Available at: [Link]
-
Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Infoscience. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube. Available at: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]
-
my nitro refuses to be reduced. Reddit. Available at: [Link]
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available at: [Link]
-
Solvent effect on the nitrobenzene reduction. ResearchGate. Available at: [Link]
-
SOLVENT FREE - FACILE - ROOM TEMPERATURE REDUCTION OF AROMATIC CARBONYL AND NITRO COMPOUNDS BY Zn / Conc. HCl - SYSTEM - AN EXPERIMENTAL AND DFT STUDY. ResearchGate. Available at: [Link]
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Technical Support Center: Troubleshooting Low Cell Permeability of Benzazepinone Derivatives
Welcome to the technical support center dedicated to addressing one of the most common hurdles in the development of benzazepinone derivatives: poor cell permeability. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple checklists to explore the causal relationships between molecular properties and experimental outcomes, providing you with the expert insights needed to diagnose issues, design effective experiments, and strategically improve your compounds.
Section 1: Understanding the "Why": Key Factors Governing Cell Permeability
Before troubleshooting, it's crucial to understand the fundamental principles that dictate a compound's ability to cross a cell membrane. For most small molecules, including benzazepinones, the primary route across the intestinal epithelium or into a target cell is passive diffusion. This process is governed by a delicate balance of several physicochemical properties.
The "Rule of 5," developed by Christopher A. Lipinski, provides a foundational framework for predicting the likelihood of good oral absorption and permeation.[1] While not an absolute law, it highlights the key molecular characteristics that are critical for membrane transit.[1] These interrelated factors can affect how a molecule partitions into the membrane and diffuses across it.[1]
Table 1: Key Physicochemical Properties Influencing Passive Permeability
| Property | Description | General Guideline for Good Permeability | Rationale |
| Lipophilicity (LogP / LogD) | The measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). LogD is the log of the distribution coefficient at a specific pH, which is more physiologically relevant for ionizable compounds.[2] | 1 < LogD < 3 | A compound must be lipophilic enough to enter the lipid bilayer but not so lipophilic that it gets trapped within the membrane or has poor solubility in the aqueous environment of the gut or cytoplasm.[2][3][4] |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da | Smaller molecules generally diffuse more easily across the membrane.[1][5][6] |
| Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | < 140 Ų | TPSA correlates with the energy required for a compound to shed its "water shell" (desolvation penalty) and enter the hydrophobic membrane core. Fewer hydrogen bonds to water make this process easier.[7] |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds in a molecule. | ≤ 5 | These groups contribute significantly to the desolvation penalty.[1][7][8] |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms in a molecule. | ≤ 10 | Similar to HBDs, these groups interact strongly with water.[1] |
A critical concept for compounds that lie "beyond the Rule of 5" is the formation of Intramolecular Hydrogen Bonds (IMHBs) . These bonds can form a temporary ring-like structure that "shields" the polar groups of the molecule, reducing the effective TPSA and desolvation penalty.[9][10][11] This "molecular chameleon" strategy can significantly enhance the membrane permeability of an otherwise polar molecule.[9][10][11][12]
Section 2: FAQs - Diagnosing Your Permeability Problem
This section addresses the most common questions and provides a logical path for troubleshooting.
Q1: My benzazepinone derivative shows low permeability in my initial screen. What are the first things I should check?
A: Before redesigning your molecule, first validate your experimental result. Low permeability data can often stem from assay-related issues rather than an inherent property of the compound.
-
Review Physicochemical Properties: Compare your compound's calculated properties to the guidelines in Table 1. Does it have a high molecular weight, excessive polar surface area, or too many hydrogen bond donors/acceptors? This initial check can quickly identify potential liabilities.[1][6]
-
Check for Poor Aqueous Solubility: A compound that is not fully dissolved in the assay buffer cannot permeate the membrane, leading to an artificially low apparent permeability (Papp) value.[13][14] You may observe precipitation in the donor well.
-
Assess Compound Stability: Ensure your compound is not degrading in the assay buffer over the course of the experiment. Analyze a sample of the starting material after incubation under assay conditions.
-
Evaluate Assay Recovery: A low mass balance (% recovery) at the end of the experiment indicates that the compound is being lost.[15] This could be due to non-specific binding to the plasticware, metabolism by the cells (in cell-based assays), or accumulation within the cell monolayer.[15]
Q2: How can I distinguish between poor passive permeability and active efflux?
A: This is a critical distinction. Poor passive permeability is a physicochemical problem, while active efflux is a biological one where cellular transporters actively pump your compound out of the cell.
The gold-standard method is the bidirectional Caco-2 assay .[15][16] This assay measures permeability in both the apical-to-basolateral (A-B) direction, which simulates absorption into the bloodstream, and the basolateral-to-apical (B-A) direction, which simulates efflux back into the gut lumen.
-
Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B)
-
Interpretation: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[15][16]
If efflux is confirmed, the problem is not that your compound can't get into the cell, but that it's being actively removed.
Q3: My compound has poor aqueous solubility. How does this affect my permeability assay and how can I fix it?
A: As mentioned in Q1, poor solubility is a major source of misleading data. If a compound's concentration in the donor well exceeds its thermodynamic solubility, the measured permeability will be underestimated because the true concentration of dissolved, absorbable drug is unknown.
Troubleshooting Steps:
-
Reduce Donor Concentration: Run the assay at a lower concentration where the compound is fully soluble.
-
Use Co-solvents: Dimethyl sulfoxide (DMSO) is commonly used, but its concentration should be kept low (typically <1%) in cell-based assays, as higher concentrations can compromise membrane integrity.[17]
-
Incorporate Bovine Serum Albumin (BSA): Adding BSA (e.g., 1%) to the basolateral (acceptor) chamber can act as a "sink," binding the permeated compound and maintaining the concentration gradient.[15] It can also reduce non-specific binding of lipophilic compounds to the assay plates, improving overall recovery.[15]
Q4: I suspect my compound is being metabolized by the Caco-2 cells. How do I confirm this?
A: Low percent recovery in a Caco-2 assay can indicate metabolism.[15] To investigate this:
-
Perform a Full Mass Balance Study: At the end of the transport experiment, collect samples from the donor well, the acceptor well, and the cell monolayer itself (by lysing the cells).
-
Analyze by LC-MS/MS: Quantify the parent compound in all three compartments. A low total recovery suggests a problem.
-
Search for Metabolites: Use the LC-MS/MS data to look for potential metabolites (e.g., hydroxylated or glucuronidated species) in the cell lysate and media. Their presence confirms that metabolic pathways in the Caco-2 cells are breaking down your compound.
Q5: Should I use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay for my initial screen?
A: The choice depends on your screening strategy and the information you need. The two assays provide different, complementary data.
Table 2: Comparison of PAMPA and Caco-2 Permeability Assays
| Feature | PAMPA | Caco-2 Assay |
| System | Cell-free, artificial lipid membrane.[18] | Cell-based, monolayer of human colon adenocarcinoma cells.[13] |
| Transport Measured | Passive transcellular diffusion only.[19][20] | Passive transcellular, passive paracellular, active uptake, and active efflux.[14][16] |
| Throughput | High | Low to Medium |
| Cost | Low | High |
| Complexity | Simple, robust, and highly reproducible.[20] | Complex, requires cell culture, monolayer integrity must be verified.[13][17] |
| Best Use | Early-stage screening to rank-order compounds based on passive permeability and identify liabilities related to physicochemical properties.[18] | Later-stage screening to investigate complex transport mechanisms (especially efflux) and obtain a more physiologically relevant prediction of in vivo absorption.[13][14] |
Recommendation: Use PAMPA for high-throughput screening of a large number of analogs to quickly assess passive permeability.[19] Advance promising compounds, or those with ambiguous PAMPA results, to the Caco-2 assay for a more detailed biological assessment.
Section 3: In-Depth Methodologies & Protocols
Accurate and reproducible data is the foundation of good science. Follow these detailed protocols for key permeability experiments.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard PAMPA procedure to assess passive permeability.
Workflow for PAMPA Experiment
Caption: A typical workflow for a PAMPA experiment.
Materials:
-
96-well filter donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)[18]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
Step-by-Step Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate. If desired, include a co-solvent like DMSO at a final concentration matching the donor plate (e.g., 1%).[20]
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for 5-10 minutes.
-
Prepare Donor Solutions: Dilute the test compound stock solution into PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and low (e.g., 1%).[20]
-
Load Donor Plate: Add 150 µL of the donor solution containing your test compound to each well of the coated filter plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate wells makes contact with the acceptor solution. Incubate the assembly at room temperature for 16-18 hours in a chamber with a wet paper towel to minimize evaporation.[20][21]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable method, typically LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq])
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
Area = Surface area of the membrane (cm²)
-
Time = Incubation time (seconds)
-
[CA] = Compound concentration in the acceptor well at the end of incubation
-
[Ceq] = Equilibrium concentration, calculated as ([CD]VD + [CA]VA) / (VD + VA)
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay requires proper cell culture technique to generate a differentiated and confluent cell monolayer that forms tight junctions, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
TEER (Transepithelial Electrical Resistance) meter
-
Control compounds: Atenolol (low permeability), Antipyrine or Propranolol (high permeability), Talinolol (P-gp substrate).[15]
Step-by-Step Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with functional tight junctions.
-
Verify Monolayer Integrity: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the validated range for your lab (typically >250 Ω·cm²). This step is critical for ensuring the barrier is not "leaky."
-
Prepare for Transport: Gently wash the cell monolayers with pre-warmed transport buffer (37°C) on both the apical and basolateral sides.
-
Perform Transport Experiment:
-
For A -> B transport: Add transport buffer containing your test and control compounds to the apical (donor) side. Add fresh transport buffer (which may contain BSA) to the basolateral (acceptor) side.
-
For B -> A transport: Add transport buffer containing your compounds to the basolateral (donor) side. Add fresh transport buffer to the apical (acceptor) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from the donor and acceptor compartments for each direction.
-
Quantification and Analysis: Analyze concentrations via LC-MS/MS and calculate Papp values for both directions as described in the PAMPA protocol. Calculate the efflux ratio (ER) to determine if the compound is an efflux substrate.
Section 4: Advanced Strategies for Improving Permeability
If you have confirmed that your benzazepinone derivative has inherently low passive permeability or is a substrate for efflux, the next step is rational chemical modification.
Q6: How can I modify my compound's structure to improve its passive permeability?
A: This involves a multi-parameter optimization guided by the principles in Section 1.
Troubleshooting Low Permeability: A Decision Workflow
Caption: A decision tree for troubleshooting low permeability.
Key Chemical Modification Strategies:
-
Reduce Polarity: The most direct approach is to lower the TPSA and the number of hydrogen bond donors/acceptors. This can be achieved by:
-
Masking Polar Groups: Employ a prodrug strategy, for instance, by converting a polar carboxylic acid or alcohol into a more lipophilic ester.[6][22] This ester can then be cleaved by enzymes in the body to release the active parent drug.[6]
-
Bioisosteric Replacement: Replace a polar functional group with a less polar group that retains the necessary biological activity.
-
-
Induce Intramolecular Hydrogen Bonding (IMHB): For larger or more polar molecules, strategically placing hydrogen bond donors and acceptors can allow the molecule to fold into a more lipophilic conformation, effectively hiding its polarity from the membrane.[9][11] This is a powerful strategy for improving the permeability of compounds that are "beyond the Rule of 5."
-
Optimize Lipophilicity: While increasing lipophilicity can improve permeability, there is often a parabolic relationship where excessive lipophilicity (e.g., LogD > 5) becomes detrimental due to poor aqueous solubility and increased non-specific binding.[3] The goal is to find the "sweet spot," typically a LogD between 1 and 3.
-
Reduce Molecular Size: If possible, simplify the benzazepinone scaffold by removing non-essential functionalities to lower the molecular weight.[6][8]
Q7: My compound is an efflux substrate. What are my options?
A: Overcoming active efflux is a significant medicinal chemistry challenge. The goal is to modify the molecule so that it is no longer recognized by the efflux transporter, without losing its affinity for the intended therapeutic target.
-
Structural Modification: This requires extensive Structure-Activity Relationship (SAR) studies. Minor changes to the molecule's shape, charge distribution, and hydrogen bonding patterns can sometimes disrupt its interaction with the transporter.
-
Use of Efflux Pump Inhibitors (EPIs): In a research context, you can confirm the role of a specific transporter (like P-gp) by running the Caco-2 assay in the presence of a known inhibitor (e.g., verapamil).[23][24] A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter. While co-dosing with an EPI is a potential clinical strategy, it is complex due to potential drug-drug interactions.
By systematically applying these diagnostic tests, protocols, and strategic modifications, you can effectively troubleshoot permeability issues and advance your most promising benzazepinone derivatives toward their therapeutic goal.
References
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Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]
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Narayanan, R., et al. (2012). In silico model of drug permeability across sublingual mucosa. International Journal of Pharmaceutics. [Link]
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De Smedt, S., et al. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]
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Al-Hilal, T. A., & Park, J. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]
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Lee, Y.-T., & Chen, Y.-C. (2022). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. MDPI. [Link]
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Ji, H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
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Lousa, D., et al. (2020). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PubMed Central. [Link]
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Scarfì, S., et al. (1999). Chemical modifications of peptide nucleic acids to enhance cell membrane permeability. Minerva Biotecnologica. [Link]
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Scott, J. S., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. PubMed Central. [Link]
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Shinde, P., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
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Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
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MDPI. (n.d.). Special Issue: Strategies to Enhance Drug Permeability across Biological Barriers. [Link]
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Creative Bioarray. (n.d.). Lipophilicity & Solubility. [Link]
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Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]
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Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. [Link]
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Neuhoff, S., et al. (2013). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]
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Naseem, A., et al. (2022). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. MDPI. [Link]
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Patsnap Synapse. (2024). How are chemical structures modified to improve bioavailability? [Link]
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Gartzke, D., & Schwerk, C. (2015). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. [Link]
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Abdali, N., et al. (2017). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. PubMed Central. [Link]
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Al-Hilal, T. A., et al. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]
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Neuhoff, S., et al. (2013). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]
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Martínez, J. L., & Vicente, M. F. (2001). [Inhibition of pump and permeability mechanisms]. PubMed. [Link]
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Tavelin, S. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. [Link]
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Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. [Link]
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ResearchGate. (n.d.). Efflux pump inhibitors used in this study. [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
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addressing poor solubility of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in aqueous media
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Catalogue No.: ACJQVK295; CAS No.: 22246-79-3).[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.
Introduction
This compound is a benzazepine derivative with a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol .[2][3][4] Like many aromatic nitro compounds and complex heterocyclic structures, it is anticipated to exhibit low solubility in aqueous media, a significant challenge for in vitro assays and preclinical formulation development. Poor aqueous solubility can lead to issues such as compound precipitation, inaccurate concentration measurements, and low bioavailability, ultimately impacting experimental reproducibility and the therapeutic potential of the compound.[5][6]
This guide will walk you through a systematic approach to understanding and improving the solubility of this compound. We will cover methods for accurate solubility determination and provide step-by-step protocols for solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A: The molecular structure of this compound, which includes a nitro group and a bicyclic ring system, contributes to its lipophilic nature and potential for strong crystal lattice energy. These factors can lead to poor solubility in polar solvents like water. "Crashing out," or precipitation, often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound's concentration exceeds its thermodynamic solubility limit.[7]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A:
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. The shake-flask method is the gold standard for its determination, though it is time-consuming.[8][9] This value is crucial for understanding the compound's intrinsic properties.
-
Kinetic solubility is determined by precipitating a compound from a stock solution (usually in DMSO) in an aqueous buffer. It measures the concentration at which the compound begins to precipitate. This is a higher-throughput method often used in early drug discovery.[9]
For initial troubleshooting, determining the kinetic solubility can provide a quick assessment. For formulation development, the thermodynamic solubility is a more critical parameter.[10]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?
A: The tolerance of cell lines to Dimethyl Sulfoxide (DMSO) can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. It is imperative to include a vehicle control (medium with the same final DMSO concentration but without the test compound) in your experimental design.[7]
Q4: What are the primary strategies for enhancing the solubility of this compound for biological assays?
A: Several well-established techniques can be employed. The most common and effective methods for preclinical and in vitro studies include:
-
Co-solvency: Using water-miscible organic solvents to increase solubility.[11][12]
-
pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, thereby increasing its solubility.[11][12]
-
Cyclodextrin Complexation: Encapsulating the compound within cyclodextrin molecules to form water-soluble inclusion complexes.[7][13]
-
Use of Surfactants: Employing non-ionic surfactants to aid in the solubilization of hydrophobic compounds.
Troubleshooting Guide: Compound Precipitation
If you encounter precipitation of this compound during your experiments, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This high-throughput method provides a rapid assessment of the concentration at which this compound begins to precipitate.[14]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader with nephelometry capabilities
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well containing the aqueous buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.
-
Mix the plate thoroughly.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.
Protocol 2: Solubility Enhancement using Co-solvents
The use of co-solvents can significantly increase the aqueous solubility of a lipophilic compound.[12]
Recommended Co-solvents and Starting Concentrations:
| Co-solvent | Starting Concentration (v/v) | Maximum Recommended Concentration for Cell-based Assays (v/v) |
| Ethanol | 5% | 1% |
| Propylene Glycol | 10% | 5% |
| Polyethylene Glycol 400 (PEG-400) | 10% | 5% |
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in PEG-400).
-
Slowly add the aqueous buffer to the co-solvent stock solution with vigorous vortexing.
-
Visually inspect for any signs of precipitation.
-
If precipitation occurs, reduce the final concentration of the compound or increase the percentage of the co-solvent, being mindful of the limits for your specific assay.
Protocol 3: Solubility Enhancement using pH Adjustment
For ionizable compounds, adjusting the pH of the medium can increase solubility.[12][15] The lactam in the benzazepinone structure may be weakly acidic, and the nitro group is electron-withdrawing. It is worth investigating if solubility increases in a basic pH environment.
Procedure:
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).
-
Add an excess amount of this compound to each buffer.
-
Agitate the samples at a constant temperature for 24 hours to reach equilibrium (shake-flask method).[8]
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[10]
Caption: Experimental workflows for different solubilization strategies.
References
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 45(11), 1-25.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
- Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
- JETIR. (2025, June). HYDROTROPIC SOLUBILITY ENHANCEMENT OF NITROFURANTOIN.
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
IJIRT. (n.d.). Solubility Enhancement Methods. Retrieved from [Link]
- Kalepu, S., & Nekkanti, V. (2021).
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Gursoy, R. N., & Benita, S. (2004). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutical Research, 21(2), 215–225.
Sources
- 1. 22246-79-3 | this compound - AiFChem [aifchem.com]
- 2. CAS 22246-79-3 | this compound - Synblock [synblock.com]
- 3. labsolu.ca [labsolu.ca]
- 4. scbt.com [scbt.com]
- 5. ijirt.org [ijirt.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. longdom.org [longdom.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. rheolution.com [rheolution.com]
- 15. jetir.org [jetir.org]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Substituted Benzazepinones
Welcome to the technical support center dedicated to navigating the complexities of scaling up the synthesis of substituted benzazepinones. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth answers to frequently encountered challenges. Our focus is on providing scientifically grounded solutions to ensure a smooth, efficient, and safe transition from laboratory-scale experiments to large-scale production.
Introduction: The Scale-Up Challenge
The journey of a promising benzazepinone candidate from a lab discovery to a viable pharmaceutical product is fraught with challenges. Processes that are well-behaved on a milligram or gram scale can become unpredictable and problematic when scaled to kilograms. This is due to a confluence of factors including altered heat and mass transfer, the amplified impact of impurities, and changes in reaction kinetics. This guide will address these issues in a practical, question-and-answer format, providing you with the expertise to anticipate and overcome these hurdles.
Part 1: Reaction and Process Control
This section focuses on the heart of the synthesis: the chemical transformation itself. We will explore common issues related to reaction yield, control, and monitoring.
Frequently Asked Questions (FAQs)
Q1: My reaction yield drops significantly when moving from a 1L flask to a 50L reactor. What are the likely culprits?
A significant drop in yield upon scale-up is a common and multifaceted problem. The root cause often lies in physical and chemical parameters that do not scale linearly. Here’s a systematic approach to troubleshooting:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration. This can lead to the formation of by-products and degradation of your target benzazepinone.
-
Troubleshooting:
-
Stirring and Baffling: Ensure the agitator design and speed are appropriate for the reactor geometry and reaction mass viscosity. Inadequate mixing is a frequent issue in larger vessels.
-
Controlled Addition: Implement a controlled, subsurface addition of critical reagents. This helps to maintain a more homogenous reaction mixture and dissipate heat more effectively.
-
-
-
Exotherm Management: Many cyclization reactions used to form the benzazepinone ring are exothermic. What is easily dissipated in a small flask can lead to a dangerous thermal runaway in a large reactor.[1]
-
Troubleshooting:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system.
-
Cooling Capacity: Ensure your reactor's cooling system can handle the maximum heat output of the reaction.
-
-
-
Reaction Kinetics: The surface area-to-volume ratio decreases dramatically upon scale-up. This can affect reactions where mass transfer between phases is the rate-limiting step.
-
Troubleshooting:
-
Re-optimization: You may need to re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the larger scale.
-
-
Q2: I am observing an increase in side-products during the intramolecular cyclization step at a larger scale. How can I identify and mitigate them?
The formation of unexpected impurities is a common scale-up challenge, often stemming from the issues mentioned above. For benzazepinone synthesis, which frequently relies on intramolecular cyclization, several specific side reactions can occur.
-
Common Side Reactions and Mitigation:
-
Intermolecular Reactions: At higher concentrations, starting materials can react with each other instead of cyclizing intramolecularly, leading to dimers and oligomers.
-
Mitigation: The principle of high dilution favors intramolecular reactions.[2] While challenging at scale, you can simulate this by slowly adding the substrate to the reaction vessel at a rate that keeps its instantaneous concentration low.
-
-
Alternative Cyclization Pathways: Depending on the substrate, competing cyclization pathways can lead to undesired isomers (e.g., formation of a six-membered ring instead of the desired seven-membered benzazepinone).
-
Mitigation: Re-evaluate your catalyst and solvent system. A change in polarity or the coordinating ability of the solvent can influence the transition state and favor the desired cyclization.
-
-
Incomplete Reaction: Unreacted starting material can complicate purification and may be a source of downstream impurities.
-
Mitigation: Optimize reaction time and temperature. Ensure efficient mixing to maximize contact between reactants and catalyst.
-
-
-
Analytical Monitoring:
-
In-process Controls (IPCs): Implement regular sampling and analysis using techniques like HPLC or UPLC to monitor the formation of the product and any by-products.[3] This allows for real-time adjustments to the reaction conditions.
-
| Potential Side-Product | Likely Cause | Recommended Mitigation Strategy |
| Dimer/Oligomer | High concentration | Slow addition of substrate (pseudo-high dilution) |
| Isomeric Ring System | Non-optimized reaction conditions | Screen alternative catalysts and solvents |
| Unreacted Starting Material | Incomplete conversion | Optimize reaction time, temperature, and mixing |
| Degradation Products | Localized overheating | Improve mixing and control rate of addition |
Part 2: Impurity Profile and Purification
Controlling the purity of the final active pharmaceutical ingredient (API) is paramount. This section addresses the challenges of identifying, controlling, and removing impurities.
Frequently Asked Questions (FAQs)
Q3: The impurity profile of my crude benzazepinone is more complex at a larger scale. How should I approach this?
A more complex impurity profile is a direct consequence of the challenges in reaction control at scale. A systematic approach to impurity identification and control is essential.
-
Impurity Identification:
-
LC-MS/MS and NMR: Utilize advanced analytical techniques to identify the structures of major impurities.[4] Understanding the structure of an impurity provides clues to its formation mechanism.
-
Forced Degradation Studies: Subjecting the pure benzazepinone to stress conditions (acid, base, heat, light, oxidation) can help to identify potential degradation products that may also form during synthesis and storage.
-
-
Impurity Control Strategy:
-
Raw Material Quality: The quality of your starting materials is critical. Impurities in the starting materials can be carried through the synthesis or even inhibit the reaction.[5] Always qualify your suppliers and perform incoming quality control.
-
Process Parameter Control: Tightly control the reaction parameters that you identified as critical for minimizing side-product formation (e.g., temperature, addition rate).
-
Purge Points: Design your synthesis with "purge points" to remove key impurities at intermediate stages, rather than relying solely on the final purification.
-
Q4: My standard laboratory purification method (e.g., flash chromatography) is not viable for a multi-kilogram scale. What are my options?
Scaling up purification requires a shift from chromatographic methods to crystallization-based purification.
-
Crystallization Development:
-
Solvent Screening: A thorough solvent screen is the first step. The ideal solvent system will provide high solubility at elevated temperatures and low solubility at room temperature or below, ensuring a high recovery of the purified product.
-
Polymorph Screening: Substituted benzazepinones, like many APIs, can exist in multiple crystalline forms (polymorphs).[6] Different polymorphs can have different physical properties, including solubility and stability. A comprehensive polymorph screen is essential to identify the most stable form and develop a crystallization process that consistently produces it.
-
Control of Supersaturation: The rate of cooling and the addition of anti-solvent are critical parameters that control the level of supersaturation. This, in turn, influences crystal size, shape, and purity.
-
| Purification Challenge | Recommended Industrial Approach | Key Considerations |
| Removal of closely related impurities | Recrystallization | Solvent selection, cooling profile, seeding strategy |
| Isolation of the desired polymorph | Controlled crystallization | Polymorph screening, control of supersaturation |
| Removal of colored impurities | Carbon treatment | Grade and loading of activated carbon |
| Removal of residual solvents | Drying under vacuum | Temperature, pressure, and drying time |
Part 3: Safety Considerations
Scaling up chemical synthesis introduces new and often magnified safety risks. A proactive approach to process safety is non-negotiable.
Frequently Asked Questions (FAQs)
Q5: How do I assess and mitigate the thermal hazards of my benzazepinone synthesis during scale-up?
As mentioned, exothermic reactions are a major safety concern.
-
Hazard Assessment:
-
Differential Scanning Calorimetry (DSC): Use DSC to screen for the thermal stability of your starting materials, intermediates, and final product. This will identify any decomposition temperatures.
-
Reaction Calorimetry (RC1): An RC1 study will provide critical data on the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR).[2] This information is essential for ensuring that the reaction can be controlled in the event of a cooling failure.
-
-
Mitigation Strategies:
-
Engineered Controls: Ensure your reactor is equipped with an adequate cooling system, an emergency quench system, and a rupture disc or relief valve.
-
Procedural Controls: Develop detailed standard operating procedures (SOPs) that include critical safety steps, such as controlled addition rates and temperature limits. Never leave a large-scale reaction unattended.[3]
-
Visualizing the Workflow
Troubleshooting a Drop in Yield
Caption: A decision tree for troubleshooting low yields.
Impurity Control Strategy
Caption: A workflow for managing complex impurity profiles.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem.
-
Tianming Pharmaceutical. (n.d.). Mastering API Synthesis: Route Selection & Impurity Control. Retrieved from [Link]
- Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
IntuitionLabs. (n.d.). Why Drug Development Takes Decades: Process & Challenges. Retrieved from [Link]
- Stauffer, F., et al. (n.d.). Challenges and Solutions in Drug Product Process Development from a Material Science Perspective.
- MDPI. (2022). A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Analogous Rings.
- PubMed. (n.d.).
- Debnath, S., et al. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review.
- National Center for Biotechnology Information. (n.d.). Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders.
- Luesch, H., et al. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH.
- Journal of Young Pharmacists. (2020).
- Hewitt, M. (2025). Challenges in Rare-Disease Drug Development.
- Blazingprojects. (n.d.). Investigation of Industrial Scale-Up Processes for Chemical Reactions.
- Hassan, W., et al. (n.d.). Intramolecular Cyclization Side Reactions.
- sciensano.be. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market.
- McDonnell, C. (2009). Development and Scale up in API Manufacture (Part1).
- PubMed. (n.d.). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone.
- Arcinova. (n.d.). Q&A: How can drug developers address API synthesis challenges?.
- Maierhofer, C., et al. (2021). Development of the Commercial Manufacturing Process for Ipatasertib.
Sources
- 1. thepharmamaster.com [thepharmamaster.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Benzazepinone Enantiomers
Welcome to the technical support resource for the method development and troubleshooting of chiral separations for benzazepinone enantiomers. This guide is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we have structured this guide to move from general questions to specific, in-depth troubleshooting protocols, reflecting a logical experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial phases of method development for benzazepinone enantiomers.
Question: What are the most effective and commonly used chiral stationary phases (CSPs) for separating benzazepinone enantiomers?
Answer: Polysaccharide-based CSPs are overwhelmingly the first choice for screening benzazepinone enantiomers due to their broad applicability and proven success. Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are highly effective. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving the complex stereochemistry of benzazepinones. The selection between amylose and cellulose derivatives often depends on the specific substitutions on the benzazepinone core structure.
Question: Why is column temperature a critical parameter to control in chiral separations?
Answer: Temperature directly influences the thermodynamics of the chiral recognition process. The transfer of an analyte from the mobile phase to the stationary phase is an enthalpically driven process. Varying the temperature can alter the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, thereby affecting both retention and selectivity (α). In some cases, a decrease in temperature significantly enhances resolution by increasing the stability of these interactions, although this often comes at the cost of longer run times and higher backpressure. It is a critical parameter to optimize for achieving baseline resolution.
Question: What are the typical starting mobile phases for screening benzazepinone enantiomers?
Answer: The choice of mobile phase is intrinsically linked to the chromatography mode.
-
Normal-Phase (NP): The most common starting point is a mixture of a hydrocarbon solvent (like n-hexane or heptane) and an alcohol (isopropanol or ethanol). A typical initial screening gradient might be from 95:5 to 50:50 hexane:isopropanol.
-
Reversed-Phase (RP): While less common for initial screening of these compounds, RP can be effective. A typical mobile phase would be a mixture of acetonitrile or methanol with an aqueous buffer.
-
Polar Organic Mode: This mode uses a polar organic solvent like acetonitrile or methanol with the alcohol modifier (e.g., ethanol or isopropanol). It can offer unique selectivity.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations. The primary mobile phase is supercritical CO2, modified with a co-solvent, typically an alcohol like methanol or ethanol.
Small amounts of acidic or basic additives (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) are often essential to improve peak shape by minimizing undesirable ionic interactions with the stationary phase support.
Question: Should I use normal-phase, reversed-phase, or SFC for my benzazepinone separation?
Answer: For initial method development, Normal-Phase (NP) and Supercritical Fluid Chromatography (SFC) are generally preferred for benzazepinone enantiomers. These compounds are often highly soluble in organic solvents, and NP/SFC typically provides better selectivity on polysaccharide CSPs compared to reversed-phase. SFC offers the added advantages of high speed and reduced solvent consumption, making it ideal for high-throughput screening. Reversed-phase (RP) is usually explored if the compound has poor solubility in non-polar solvents or if a specific separation mechanism is desired.
Question: What is the most suitable detection method for benzazepinone analysis?
Answer: UV-Vis detection is the most common and robust method, as the benzazepinone structure contains a chromophore that absorbs UV light, typically in the 220-280 nm range. For analyses requiring higher sensitivity and specificity, especially for samples in complex matrices like plasma, a mass spectrometer (MS) is the preferred detector. When using MS, ensure your mobile phase additives are volatile (e.g., use formic acid or ammonium formate instead of non-volatile phosphate buffers).
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Low resolution is the most common challenge. The following workflow helps diagnose and solve the issue.
Detailed Troubleshooting Steps:
| Potential Cause | Underlying Rationale & Explanation | Recommended Step-by-Step Solution |
| 1. Incorrect CSP Selection | Chiral recognition is highly specific. The pockets and interaction sites on the CSP must be sterically and electronically complementary to the analyte. A CSP that works for one benzazepinone may not work for a different analogue. | Protocol: 1. Confirm you are using a polysaccharide-based CSP (e.g., Daicel CHIRALPAK® series, Phenomenex Lux®).2. If resolution is poor on an amylose-based phase, switch to a cellulose-based phase, or vice-versa.3. Consult CSP selection guides from manufacturers for your specific compound class. |
| 2. Suboptimal Mobile Phase | The mobile phase competes with the analyte for interaction sites on the CSP. The type and concentration of the alcohol modifier directly control retention and can dramatically impact selectivity by altering the hydrogen bonding environment. | Protocol: 1. Vary Modifier Concentration: If using Hexane/Isopropanol (90:10), analyze the sample at 85:15 and 95:5 compositions. Small changes can invert elution order or achieve baseline separation.2. Change Modifier Type: The steric bulk of the alcohol is critical. Replace isopropanol (IPA) with ethanol (EtOH) or n-propanol. EtOH often provides different selectivity than IPA.3. Use Additives: If your benzazepinone has acidic or basic functional groups, add 0.1% of a corresponding counter-additive (e.g., trifluoroacetic acid for a basic analyte) to the mobile phase to reduce non-specific interactions and improve peak shape. |
| 3. Inappropriate Temperature | As governed by the van't Hoff equation (ln α = -ΔΔH°/RT + ΔΔS°/R), selectivity (α) is temperature-dependent. For many separations, lower temperatures increase resolution by favoring the formation of the more stable analyte-CSP complex. | Protocol: 1. Set the column thermostat to 25°C and record the chromatogram.2. Decrease the temperature to 15°C and re-inject. Allow the system to fully equilibrate.3. Compare the resolution (Rs) values. If resolution improved, continue to optimize at the lower temperature. Be aware that backpressure will increase. |
Guide 2: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry compromises resolution and quantification. Tailing is the most common issue with benzazepinones.
| Potential Cause | Underlying Rationale & Explanation | Recommended Step-by-Step Solution |
| 1. Secondary Ionic Interactions | Residual, acidic silanol groups on the silica gel support of the CSP can interact strongly with basic nitrogen atoms present in the benzazepinone structure. This secondary interaction mechanism leads to peak tailing. | Protocol: 1. Add a basic modifier to the mobile phase. Start with 0.1% diethylamine (DEA) or ethylenediamine (EDA).2. This amine will "shield" the silanol groups, preventing the analyte from interacting with them and resulting in more symmetrical peaks. |
| 2. Column Overload | Injecting too much sample mass can saturate the chiral stationary phase, leading to a loss of the Gaussian peak shape and causing fronting or tailing. Chiral columns are particularly susceptible to mass overload. | Protocol: 1. Reduce Injection Volume: If you injected 10 µL, reduce it to 2 µL and re-analyze.2. Dilute Sample: Prepare a sample that is 5-10 times more dilute than your current sample and inject the original volume. If peak shape improves in either case, you were overloading the column. |
| 3. Extracolumn Dead Volume | Excessive volume from tubing, fittings, or an improper connection between the injector and the column can cause band broadening and peak tailing. | Protocol: 1. Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).2. Check that the column fittings are seated correctly and there are no gaps. Use appropriate zero-dead-volume fittings. |
Guide 3: Inconsistent Retention Times & Poor Reproducibility
Shifting retention times make peak identification and quantification unreliable.
| Potential Cause | Underlying Rationale & Explanation | Recommended Step-by-Step Solution |
| 1. Insufficient Column Equilibration | Chiral stationary phases, especially in normal-phase, can take a long time to equilibrate with the mobile phase. Any change in mobile phase composition requires a thorough re-equilibration to ensure a stable surface chemistry. | Protocol: 1. After changing the mobile phase, flush the column with at least 20-30 column volumes of the new mobile phase.2. Perform several injections of your sample until retention times are stable (e.g., <0.5% RSD over 3 consecutive injections). |
| 2. Mobile Phase Instability | In normal-phase, volatile components like hexane can evaporate over time, changing the composition and polarity of the mobile phase, which directly impacts retention. | Protocol: 1. Always use freshly prepared mobile phase for each analytical run.2. Keep the mobile phase bottles capped to minimize evaporation.3. If using additives, ensure they are fully dissolved and the mobile phase is well-mixed. |
| 3. Temperature Fluctuations | As discussed, temperature affects retention. If the column compartment is not thermostatically controlled, ambient lab temperature changes can cause retention times to drift throughout the day. | Protocol: 1. Always use a thermostatically controlled column compartment.2. Set the temperature to a stable value (e.g., 25°C) and ensure it is maintained throughout the entire analytical sequence. |
Section 3: General Method Development Workflow
This section outlines a systematic approach to developing a robust chiral separation method for a novel benzazepinone compound from scratch.
Step-by-Step Experimental Protocol:
-
Analyte Characterization & Preparation:
-
Determine the pKa and solubility of your benzazepinone enantiomer. This will guide the choice of mobile phase additives and chromatography mode.
-
Prepare a stock solution of the racemic mixture at approximately 1 mg/mL in a suitable solvent (e.g., ethanol). Dilute to a working concentration of 0.1-0.2 mg/mL for initial injections.
-
-
Initial CSP and Mobile Phase Screening:
-
Objective: To find a CSP/mobile phase combination that shows any separation (even partial).
-
Columns: Select 2-4 columns. A good starting set includes an amylose-based CSP (e.g., CHIRALPAK® IA) and a cellulose-based CSP (e.g., CHIRALCEL® OD).
-
Mobile Phases (Normal Phase Example):
-
A: n-Hexane / Isopropanol (IPA)
-
B: n-Hexane / Ethanol (EtOH)
-
-
Screening Protocol:
-
Install the first column (e.g., CHIRALPAK® IA).
-
Equilibrate with Mobile Phase A (90:10 Hexane/IPA) at 1 mL/min.
-
Inject the sample.
-
If no separation, switch to Mobile Phase B (90:10 Hexane/EtOH) and repeat.
-
Repeat steps 1-4 for the second column (e.g., CHIRALCEL® OD).
-
-
-
Method Optimization:
-
Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape.
-
Protocol (using the best condition from screening):
-
Optimize Modifier Concentration: Adjust the alcohol percentage in 2-5% increments (e.g., from 10% IPA to 15% or 5%). Observe the effect on retention and resolution.
-
Optimize Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Additives: If peak tailing is observed, add 0.1% of an appropriate additive (e.g., DEA for a basic analyte) to the mobile phase.
-
-
-
Method Validation (Abbreviated):
-
Once the method is optimized, assess its performance by evaluating:
-
Reproducibility: Perform multiple injections (n=6) and check the relative standard deviation (RSD) of retention time, peak area, and resolution.
-
Robustness: Make small, deliberate changes to the method parameters (e.g., flow rate ±5%, temperature ±2°C) to ensure the separation is not significantly affected.
-
-
References
-
Title: Chiral Separation of Drugs by HPLC using Polysaccharide-based Stationary Phases Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: A Guide to the Selection of Chiral Columns for HPLC Source: Daicel Chiral Technologies URL: [Link]
-
Title: Thermodynamic Control of Enantioselectivity in Liquid Chromatography Source: Journal of Chromatography A URL: [Link]
-
Title: Supercritical Fluid Chromatography for Enantioselective Separations Source: Trends in Analytical Chemistry URL: [Link]
-
Title: The Role of Mobile Phase Additives in Chiral HPLC Source: Phenomenex Technical Note URL: [Link]
refining analytical techniques for detecting impurities in 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Technical Support Center: Impurity Analysis of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This guide serves as a dedicated resource for researchers, analytical chemists, and pharmaceutical scientists engaged in the impurity profiling of this compound. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic and spectrometric principles, aligned with regulatory expectations to ensure data integrity and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What are the likely process-related impurities for this compound?
A1: Understanding potential impurities is foundational to developing a specific and robust analytical method. While a definitive list requires knowledge of the specific synthetic route, we can anticipate impurities based on common organic transformations. The synthesis likely involves the nitration of a 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one precursor.[1]
Potential impurities include:
-
Regioisomers: Nitration of aromatic rings can produce isomeric products. Depending on the directing effects of the substituents on the precursor, you may encounter other nitro-isomers (e.g., 6-nitro or 7-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one). A study on the nitration of tetrahydroquinoline, a related heterocyclic structure, highlights the challenge of achieving complete regioselectivity.[2]
-
Starting Materials: Unreacted 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a probable impurity.
-
Over-nitrated Species: Dinitro or trinitro derivatives could form under harsh nitration conditions. The nitration of 8-hydroxyquinoline, for instance, can readily yield a dinitro product.[3]
-
Byproducts from Precursor Synthesis: Impurities from the synthesis of the benzazepinone ring system itself may carry through.
Q2: Which analytical technique is most suitable for routine impurity detection of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone technique for the routine quantification of impurities in pharmaceutical products.[4][5] Its versatility, robustness, and quantitative accuracy make it ideal for release and stability testing. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main active pharmaceutical ingredient (API) from its structurally similar impurities.
Q3: When should I use Mass Spectrometry (MS) in my analysis?
A3: Mass spectrometry is a pivotal technique for the identification and structural elucidation of unknown impurities.[6][7] While HPLC-UV can quantify impurities, it provides no structural information. You should employ LC-MS when:
-
An unknown peak is detected in your HPLC chromatogram.
-
You need to confirm the identity of a known impurity by its molecular weight.
-
The impurity is present at a very low level, below the detection limit of the UV detector but within the higher sensitivity range of an MS detector.[8]
-
You need to perform forced degradation studies to understand potential degradation pathways and products.
High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity.[8]
HPLC Method Development & Troubleshooting Guide
A robust HPLC method is critical for accurate impurity profiling. The following sections address common challenges in a practical Q&A format.
Initial Method Development
Q4: I am starting my method development. What are good initial HPLC conditions to try?
A4: A systematic approach is key.[4] For a compound like this compound, a reversed-phase method is the logical starting point.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale & Causality |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is a versatile, non-polar phase suitable for retaining a wide range of organic molecules. The longer column length provides higher efficiency for separating closely related impurities. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic modifier is used to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic solvents for reversed-phase chromatography. Acetonitrile often provides better peak shape and lower UV cutoff. |
| Elution Mode | Gradient | A gradient elution (e.g., 5% to 95% B over 30 minutes) is recommended for initial screening to ensure that all potential impurities, from polar to non-polar, are eluted from the column in a reasonable time.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity.[10] |
| Detector | UV/DAD at 254 nm and a nitro-specific wavelength | The nitro group provides a strong chromophore. A Diode Array Detector (DAD) is invaluable as it allows you to check for peak purity and identify the optimal detection wavelength for each component. |
| Injection Vol. | 10 µL | A standard injection volume. This can be adjusted to improve sensitivity or avoid column overload. |
Troubleshooting Common HPLC Issues
Below is a troubleshooting workflow designed to quickly diagnose and resolve common chromatographic problems.
**dot graph "HPLC_Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes start [label="Problem Observed in Chromatogram", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pressure_issue [label="Pressure Fluctuation or High Backpressure?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; baseline_issue [label="Baseline Noise or Drift?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; retention_issue [label="Inconsistent Retention Times?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_shape_issue [label="Poor Peak Shape (Tailing/Fronting)?", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pressure Solutions pressure_sol1 [label="Check for Leaks\n(fittings, pump seals)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pressure_sol2 [label="Filter Mobile Phase\n& Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pressure_sol3 [label="Flush or Replace Column/\nGuard Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Baseline Solutions baseline_sol1 [label="Degas Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; baseline_sol2 [label="Use High-Purity Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; baseline_sol3 [label="Clean Detector Cell", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Retention Solutions retention_sol1 [label="Ensure Proper Column Equilibration", fillcolor="#34A853", fontcolor="#FFFFFF"]; retention_sol2 [label="Use a Column Oven for Temp Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; retention_sol3 [label="Prepare Fresh Mobile Phase Accurately", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Peak Shape Solutions peak_shape_sol1 [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peak_shape_sol2 [label="Reduce Sample Concentration/\nInjection Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peak_shape_sol3 [label="Use a Different Column Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> pressure_issue; start -> baseline_issue; start -> retention_issue; start -> peak_shape_issue;
pressure_issue -> pressure_sol1 [label="Yes"]; pressure_issue -> pressure_sol2 [label="Yes"]; pressure_issue -> pressure_sol3 [label="Yes"];
baseline_issue -> baseline_sol1 [label="Yes"]; baseline_issue -> baseline_sol2 [label="Yes"]; baseline_issue -> baseline_sol3 [label="Yes"];
retention_issue -> retention_sol1 [label="Yes"]; retention_issue -> retention_sol2 [label="Yes"]; retention_issue -> retention_sol3 [label="Yes"];
peak_shape_issue -> peak_shape_sol1 [label="Yes"]; peak_shape_issue -> peak_shape_sol2 [label="Yes"]; peak_shape_issue -> peak_shape_sol3 [label="Yes"]; } } Caption: A decision tree for troubleshooting common HPLC issues.
Q5: My baseline is noisy, which is interfering with the quantification of small impurity peaks. What's wrong?
A5: A noisy baseline can obscure low-level analytes. The primary causes are related to the mobile phase, detector, or pump system.[11]
-
Mobile Phase Issues: Ensure your solvents are HPLC-grade and have been filtered.[9] Most importantly, the mobile phase must be thoroughly degassed (e.g., via sonication or an inline degasser) to prevent air bubbles from entering the detector cell.[11]
-
Detector Instability: The detector lamp may be failing or require warming up. Allow the system to equilibrate fully. Contamination in the flow cell can also cause noise; flush the system with a strong, appropriate solvent.
-
Pump/Mixing Problems: Inadequate solvent mixing or faulty pump check valves can cause pressure fluctuations that manifest as a noisy baseline.
Q6: My main API peak is tailing and merging with a closely eluting impurity. How can I improve the peak shape?
A6: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.
-
Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
Adjust Mobile Phase pH: The benzazepinone structure has a lactam group which can interact with residual silanols on the silica backbone of the column. Adjusting the pH of the mobile phase with an acid (like formic or phosphoric acid) can suppress these interactions and improve peak shape.
-
Use a Guard Column: A guard column can help by adsorbing strongly retained compounds from the sample matrix that might otherwise accumulate on the analytical column and cause peak distortion.[12]
Q7: I see an unexpected peak in my chromatogram. What is the workflow for identifying it?
A7: Identifying an unknown impurity requires a systematic, multi-technique approach. Mass spectrometry is the central tool for this process.[6][7]
// Nodes A [label="1. Detection\nUnknown peak observed in\nHPLC-UV chromatogram", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. LC-MS Analysis\nInject sample on LC-MS system\nusing the same method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Molecular Weight\nDetermine the [M+H]+ or [M-H]-\nof the unknown peak", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Propose Structure\nUse MW to infer structure\n(e.g., isomer, byproduct,\ndegradant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Tandem MS (MS/MS)\nFragment the ion to get\nstructural information", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Structure Confirmation\nConfirm fragment patterns match\nthe proposed structure", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Synthesis & Confirmation (Optional)\nSynthesize the proposed impurity\nand confirm by co-injection", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } } Caption: A systematic workflow for impurity identification.
Method Validation Principles
Q8: What are the essential parameters for validating my impurity method according to ICH guidelines?
A8: Validating an analytical method demonstrates that it is suitable for its intended purpose.[13][14] The ICH Q2(R2) guideline outlines the necessary validation characteristics for an impurity quantification method.[15][16]
Table 2: Key ICH Q2(R2) Validation Parameters for Impurity Methods
| Parameter | Definition | Purpose in Impurity Analysis |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., API, other impurities, degradants).[17] | Ensures that the peak for each impurity is pure and not a composite of co-eluting species. This is the most critical parameter. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[17] | Determines the smallest amount of an impurity that the method can reliably detect. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18] | Defines the lower limit for reliably reporting impurity levels. The LOQ must be at or below the reporting threshold. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[13] | Confirms that the detector response is proportional to the impurity concentration across a specified range. |
| Accuracy | The closeness of test results obtained by the method to the true value.[13] | Demonstrated by spiking the drug product with known amounts of the impurity and calculating the percent recovery. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Assessed at different levels (repeatability, intermediate precision) to ensure the method gives consistent results. |
| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[17] | For impurities, the range should typically cover from the LOQ to 120% of the specification limit. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of its reliability during normal usage (e.g., varying mobile phase composition or column temperature slightly). |
By following these guidelines and employing a systematic, science-based approach to troubleshooting, you can develop and refine highly reliable analytical techniques for detecting and quantifying impurities in this compound, ensuring the quality and safety of the final drug substance.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Mass Spectrometry in Small Molecule Drug Development. (2015).
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
- Small Molecule Drug Characterization and Purity Analysis. Agilent.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025).
- Identity and Purity - Small Molecules. Pacific BioLabs.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018).
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). African Journal of Biomedical Research.
- Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2025). ResearchGate.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI.
- 1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE AldrichCPR. Sigma-Aldrich.
- CAS 22246-79-3 | this compound. Synblock.
- 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Benchchem.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Open Access Journals - Research and Reviews.
- development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation. IJCRT.org.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology.
- Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808. (2024). NIH.
- CAS 22246-79-3 | this compound. Synblock.
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). ResearchGate.
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). NIH.
- Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.). Google Patents.
- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.).
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Validation & Comparative
comparing the bioactivity of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with other benzazepines
A Comparative Analysis of the Bioactivity of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
A Guide for Drug Discovery Professionals
This guide provides a comprehensive analysis of the predicted bioactivity of this compound. Given the limited direct experimental data on this specific nitro-substituted compound in publicly accessible literature, this document synthesizes information from structurally related benzazepine analogues and the known pharmacological influence of the nitro functional group. We will explore the established bioactivities of the core benzazepine scaffold, dissect the impact of nitro-substitution, and propose a logical, data-driven experimental workflow to fully elucidate the pharmacological profile of this molecule.
Introduction: The Benzazepine Scaffold and the Enigma of the Nitro Group
The benzazepine framework, a seven-membered heterocyclic ring fused to a benzene ring, is a well-established "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been successfully developed into drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS)[1]. Their structural versatility allows for interaction with various receptors, including GABA, dopamine, serotonin, and glutamate receptors[2][3].
The subject of this guide, this compound (CAS: 22246-79-3)[4], introduces a nitro (-NO2) group to this versatile core. The nitro group is a potent electron-withdrawing moiety known to significantly alter a molecule's pharmacokinetic and pharmacodynamic properties[5]. While it is a key component in many successful pharmaceuticals, it is also often flagged as a "toxicophore" due to its potential for metabolic reduction into reactive and potentially toxic intermediates[6][7]. This dual nature makes understanding its impact on the benzazepine scaffold a critical endeavor for drug development.
Part 1: Bioactivity of the Core Benzazepine Scaffold
The bioactivity of a benzazepine derivative is heavily influenced by its specific isomeric form (e.g., 1-benzazepine, 3-benzazepine) and substitution patterns. Key activities associated with this family include:
-
GABAergic Modulation : The most famous members of the broader benzodiazepine class (e.g., Diazepam) exert their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by acting as positive allosteric modulators of the GABA-A receptor[8][9]. They bind to the interface between α and γ subunits, enhancing the effect of the neurotransmitter GABA, which leads to an increased influx of chloride ions and neuronal hyperpolarization[9].
-
NMDA Receptor Antagonism : Certain benzazepine isomers, particularly 3-benzazepines, are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission[3][10]. Overactivation of NMDA receptors is linked to excitotoxicity and neurodegenerative diseases. Compounds targeting the GluN2B subunit of the NMDA receptor have been developed from the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold[11].
-
Dopamine and Serotonin Receptor Activity : Many benzazepine derivatives exhibit affinity for dopamine (D1, D2) and serotonin (5-HT2A, 5-HT2C) receptors[2][12]. This activity is the basis for their use as atypical antipsychotics (e.g., Clozapine, a dibenzazepine derivative), which modulate these neurotransmitter systems to treat psychosis[2].
-
Other Activities : The benzazepine scaffold has been explored for a vast range of other therapeutic applications, including as antihypertensive agents (Benazepril), antiarrhythmics, and even antiparasitics[1][13].
Part 2: The Pharmacological Impact of Aromatic Nitro-Substitution
The introduction of a nitro group onto an aromatic ring, as seen in this compound, can profoundly influence its biological profile.
-
Mechanism of Action and Bioreduction : In biological systems, particularly under hypoxic (low oxygen) conditions found in solid tumors or certain microbial environments, the nitro group can undergo enzymatic reduction. This process can produce reactive nitroso and hydroxylamine intermediates, and ultimately an amine[6]. This bioreductive activation is the mechanism of action for several anticancer and antimicrobial prodrugs[5][7].
-
Modulation of Receptor Affinity : As a strong electron-withdrawing group, the nitro moiety alters the electronic landscape of the parent molecule. This can change its binding affinity and selectivity for target receptors compared to its non-nitrated counterpart.
-
Toxicity and Genotoxicity : The reactive intermediates formed during nitro reduction can lead to cellular damage and oxidative stress[5]. This is why nitroaromatic compounds are often screened for mutagenicity using assays like the Ames test. While many safe and effective nitro-containing drugs exist, this potential for toxicity must be carefully evaluated during development[7].
Part 3: Predicted Bioactivity Profile and Comparative Landscape
Based on the activities of the parent scaffold and the influence of the nitro group, we can hypothesize the potential bioactivity of this compound.
-
Predicted CNS Activity : The 1-benzazepin-2-one core suggests a primary investigation into CNS targets. The nitro group's electronic effects could modulate its affinity for GABA-A, dopamine, or serotonin receptors. It may exhibit anxiolytic, antipsychotic, or anticonvulsant properties[14][15].
-
Potential as a Hypoxia-Activated Agent : The presence of the nitro group suggests a potential application as a prodrug targeting hypoxic environments, such as those found in solid tumors.
-
Antiprotozoal/Antimicrobial Activity : Many nitroaromatic compounds have demonstrated efficacy against parasites and bacteria[16]. This presents another avenue for investigation.
The following table provides a comparative overview of well-characterized benzazepine derivatives against which our target compound can be benchmarked.
| Compound | Class | Primary Biological Target(s) | Known Bioactivity/Application |
| Diazepam | 1,4-Benzodiazepine | GABA-A Receptor (Positive Allosteric Modulator) | Anxiolytic, Sedative, Anticonvulsant[8][15] |
| Clozapine | Dibenzazepine | Dopamine D4, Serotonin 5-HT2A Receptors | Atypical Antipsychotic[2] |
| Benazepril | 3-Benzazepine | Angiotensin-Converting Enzyme (ACE) | Antihypertensive[1] |
| Ifenprodil Analogs (3-Benzazepines) | 3-Benzazepine | NMDA Receptor (GluN2B subunit) | Neuroprotective, Potential Alzheimer's Treatment[3][11] |
| This compound | 1-Benzazepin-2-one | To Be Determined | Predicted CNS, Hypoxia-Activated, or Antimicrobial Activity |
Part 4: An Experimental Roadmap for Bioactivity Elucidation
To systematically determine the bioactivity of this compound, the following phased experimental workflow is proposed. This approach ensures a logical progression from broad screening to specific functional characterization, incorporating necessary safety assessments.
Phase 1: Initial Screening and Target Identification
The first step is to perform a broad in vitro screening to identify primary biological targets.
Protocol: Receptor Binding Panel
-
Objective : To determine the binding affinity of the test compound across a wide range of common CNS targets.
-
Procedure :
-
Utilize a commercial receptor binding screening service (e.g., Eurofins SafetyScreen, CEREP panel).
-
Submit the compound for screening against a panel of at least 40-50 common CNS receptors, ion channels, and transporters. Key targets should include:
-
GABA-A Receptor Subtypes
-
Dopamine Receptors (D1, D2, D3, D4)
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
-
NMDA and AMPA Receptors
-
Adrenergic Receptors (Alpha and Beta)
-
-
The assay is typically a competitive radioligand binding assay, where the test compound's ability to displace a known high-affinity radioligand is measured.
-
-
Data Analysis : Results are reported as percent inhibition (%) at a given concentration (e.g., 10 µM). Hits are typically defined as >50% inhibition, which then warrant follow-up Ki determination.
Phase 2: Functional Activity and Safety Assessment
Once primary targets are identified, the next phase is to determine the functional effect of the compound and assess its potential for genotoxicity.
Protocol: Cell-Based Calcium Flux Assay (for NMDA/Glutamate Receptors)
-
Objective : To determine if the compound acts as an antagonist or agonist at NMDA receptors.
-
Cell Line : Use a cell line stably expressing the NMDA receptor subtype of interest (e.g., HEK293 cells expressing GluN1/GluN2B subunits).
-
Procedure :
-
Culture cells in a 96-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a known NMDA receptor agonist (e.g., glutamate/glycine).
-
Measure the change in fluorescence using a plate reader. A decrease in the fluorescent signal compared to the agonist-only control indicates antagonistic activity.
-
-
Data Analysis : Plot a dose-response curve and calculate the IC50 value.
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Objective : To assess the mutagenic potential of the compound, a critical step for any nitroaromatic molecule[5].
-
Procedure :
-
Use several strains of Salmonella typhimurium with mutations in the histidine synthesis operon.
-
Expose the bacteria to various concentrations of the test compound, both with and without metabolic activation (S9 fraction from rat liver).
-
Plate the treated bacteria on a histidine-deficient medium.
-
Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine).
-
-
Data Analysis : A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
Phase 3: In Vivo Pharmacodynamic Studies
If in vitro functional assays show promising activity and safety profiles are acceptable, the final step is to validate the findings in a relevant animal model.
Protocol: Open Field Test (for Anxiolytic/Sedative Activity)
-
Objective : To evaluate the effect of the compound on locomotion and anxiety-like behavior in rodents[17].
-
Procedure :
-
Administer the test compound or vehicle control to mice via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, place each mouse individually into the center of an open field arena.
-
Use video tracking software to record and analyze movement for a defined period (e.g., 10 minutes).
-
Key parameters to measure include total distance traveled, time spent in the center of the arena versus the periphery, and rearing frequency.
-
-
Data Analysis : Anxiolytic compounds typically increase the time spent in the center of the arena. Sedative effects would be indicated by a significant decrease in total distance traveled.
Conclusion
While direct bioactivity data for this compound remains to be published, a robust predictive framework can be established based on its structural components. The benzazepine core strongly suggests a high probability of CNS activity, while the 8-nitro substitution introduces both opportunities for unique mechanisms of action (e.g., hypoxia-activated prodrug) and the critical need for rigorous safety evaluation. The proposed experimental roadmap provides a clear, logical, and efficient pathway to fully characterize the pharmacological profile of this compound, moving it from a molecule of predicted interest to a fully evaluated candidate for further drug development.
References
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A new benzodiazepine-based drugs for the treatment of various CNS disorders. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Guillou, C., et al. (n.d.). Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. PubMed. Retrieved January 17, 2026, from [Link]
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Vasilev, D. S., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals (Basel). Retrieved January 17, 2026, from [Link]
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Benzodiazepine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery. Retrieved January 17, 2026, from [Link]
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Yadav, M. R., et al. (n.d.). Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. PubMed. Retrieved January 17, 2026, from [Link]
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Pharmacological and Biological Activities of Benzazepines: An Overview. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
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Schönbächler, K., et al. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. International Journal of Molecular Sciences. Retrieved January 17, 2026, from [Link]
-
Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience. Retrieved January 17, 2026, from [Link]
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5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Ahmed, H., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[1]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Cushman, M., et al. (2019). Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10- Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Shteingarts, V. D., et al. (n.d.). Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. PubMed. Retrieved January 17, 2026, from [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2024). SvedbergOpen. Retrieved January 17, 2026, from [Link]
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Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis of linker groups containing 1,3,4,5-tetrahydro-2h-benzo[b]diazepin-2-one derivatives and toxicity study. (n.d.). Vilnius University. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Rivera, G., et al. (2021). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules. Retrieved January 17, 2026, from [Link]
-
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A Senior Application Scientist's Guide to the Synthetic Validation of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on the synthesis of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a valuable scaffold in medicinal chemistry. This document provides an in-depth validation of a proposed synthetic route, offering a comparative analysis with alternative methodologies. As your Senior Application Scientist, my goal is to equip you with not just a protocol, but a strategic understanding of the chemical logic, enabling you to confidently reproduce and adapt these methods in your laboratory.
Introduction: The Significance of the Benzazepine Scaffold
The 1-benzazepin-2-one core is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds. The introduction of a nitro group at the 8-position offers a key functional handle for further chemical modifications, making this compound (CAS No: 22246-79-3, Molecular Formula: C₁₀H₁₀N₂O₃) a crucial intermediate for the synthesis of novel therapeutic agents.[1] This guide will focus on a robust and classical approach to this molecule: the Beckmann rearrangement of a substituted tetralone oxime.
Proposed Primary Synthetic Route: A Three-Step Approach
The most logical and well-precedented synthetic pathway to this compound involves a three-step sequence starting from commercially available α-tetralone. This route is advantageous due to the accessibility of the starting material and the extensive documentation of the key transformation, the Beckmann rearrangement.
Caption: Proposed three-step synthesis of this compound.
Step 1: Nitration of α-Tetralone
The initial step involves the electrophilic nitration of α-tetralone. The regioselectivity of this reaction is crucial. Nitration of α-tetralone typically yields a mixture of 5-nitro and 7-nitro isomers.[2] Judicious choice of nitrating agents and reaction conditions can favor the formation of the desired 7-nitro-α-tetralone.
Experimental Protocol:
-
To a stirred solution of α-tetralone (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.
-
The crude product, a mixture of isomers, is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 7-nitro-α-tetralone.
Step 2: Oximation of 7-Nitro-α-tetralone
The ketone functionality of 7-nitro-α-tetralone is converted to an oxime. This is a standard and high-yielding reaction.[3]
Experimental Protocol:
-
A mixture of 7-nitro-α-tetralone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol is heated at reflux for 2-4 hours.[4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 7-nitro-α-tetralone oxime, which can often be used in the next step without further purification.
Step 3: Beckmann Rearrangement of 7-Nitro-α-tetralone oxime
This is the key ring-expansion step. The Beckmann rearrangement of a cyclic ketoxime yields a lactam.[5][6] The regiochemical outcome of the rearrangement is determined by the stereochemistry of the oxime (the group anti-periplanar to the hydroxyl group migrates). In the case of 7-nitro-α-tetralone oxime, the aryl group migration leads to the desired this compound.
Experimental Protocol:
-
7-nitro-α-tetralone oxime (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120°C with vigorous stirring.
-
The reaction mixture is stirred at this temperature for 30-60 minutes.
-
The hot mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with a saturated sodium bicarbonate solution and then with water until neutral.
-
The crude solid is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure this compound.
Comparative Analysis of Synthetic Routes
While the Beckmann rearrangement is a robust method, other synthetic strategies for constructing the benzazepinone core exist. A comparative overview is presented below.
| Synthetic Route | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Proposed Route | α-Tetralone | Beckmann Rearrangement | Well-established chemistry, readily available starting materials, predictable regiochemistry.[5][6] | Use of strong acids (H₂SO₄, PPA), potentially harsh reaction conditions, requires chromatographic separation of isomers in the nitration step.[2] |
| Schmidt Reaction | 7-Nitro-α-tetralone | Reaction with hydrazoic acid | One-pot conversion of ketone to lactam. | Use of highly toxic and explosive hydrazoic acid, potential for side reactions. |
| Intramolecular Cyclization | Substituted γ-aminobutyric acid derivatives | Amide bond formation | Milder reaction conditions may be possible. | Requires multi-step synthesis of the acyclic precursor.[7] |
Expected Data and Validation
The successful synthesis of this compound should be confirmed by a suite of analytical techniques.
| Parameter | Expected Value/Technique | Purpose |
| Yield | 40-60% (overall) | To assess the efficiency of the synthetic route. |
| Melting Point | To be determined experimentally | A sharp melting point is indicative of high purity. |
| ¹H NMR | Characteristic peaks for aromatic, methylene, and amide protons. | To confirm the molecular structure. |
| ¹³C NMR | Characteristic peaks for carbonyl, aromatic, and aliphatic carbons. | To further confirm the molecular structure. |
| Mass Spectrometry | [M+H]⁺ = 207.06 | To confirm the molecular weight. |
| HPLC | Purity > 98% | To determine the purity of the final compound. |
Visualizing the Workflow
Caption: A generalized workflow for the synthesis and validation of the target compound.
Conclusion and Future Perspectives
The proposed three-step synthesis of this compound via a Beckmann rearrangement of 7-nitro-α-tetralone oxime represents a reliable and scalable route. While alternative methods exist, this pathway offers a balance of predictability and accessibility of starting materials. The validation of this synthetic route through rigorous purification and characterization is paramount to ensure the quality and reproducibility required for downstream applications in drug discovery and development. The nitro functionality of the final product opens avenues for further derivatization, allowing for the exploration of a diverse chemical space in the quest for novel therapeutic agents.
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comparative analysis of nitro-substituted versus non-nitro-substituted benzazepinones
A Technical Guide for Researchers in Drug Discovery and Development
The benzazepinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on this heterocyclic system can profoundly influence its physicochemical properties and pharmacological profile. Among the various functional groups employed, the nitro group stands out for its potent electron-withdrawing nature and its ability to engage in specific interactions with biological targets. This guide provides a comparative analysis of nitro-substituted versus non-nitro-substituted benzazepinones, offering insights into their synthesis, properties, and biological activities, supported by experimental data and detailed protocols.
The Decisive Role of Aromatic Substitution
The substitution pattern on the aromatic ring of the benzazepinone core is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents can modulate potency, selectivity, and pharmacokinetic properties.[1] The introduction of a nitro group, a strong electron-withdrawing substituent, can significantly alter the electron distribution within the molecule, impacting its ability to interact with receptor binding sites.
A Case Study: Nitrazepam vs. Diazepam - The Impact of a Nitro Group
To illustrate the profound effects of a nitro substituent, we can draw a parallel to the well-understood class of benzodiazepines, which share structural similarities with benzazepinones. Nitrazepam, a 7-nitro-1,4-benzodiazepin-2-one, and its non-nitro counterpart, Diazepam, offer a compelling case study.
Physicochemical Properties: A Shift in Polarity and Solubility
The presence of the nitro group in Nitrazepam significantly influences its physicochemical properties compared to Diazepam.
| Property | Nitrazepam (7-nitro) | Diazepam (7-chloro) | Reference(s) |
| Molecular Weight ( g/mol ) | 281.3 | 284.7 | [2] |
| LogP | 2.25 | 2.82 | [2] |
| Solubility (g/L) | 0.0299 | ~0.05 | [2] |
| Melting Point (°C) | 225 | 130-134 | [2] |
The lower LogP value of Nitrazepam suggests a slight increase in hydrophilicity compared to Diazepam, which can be attributed to the polar nature of the nitro group. This is also reflected in its lower solubility in water. These differences in physicochemical properties can have significant implications for formulation, absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacological Profile: A Tale of Two Activities
While both Nitrazepam and Diazepam are benzodiazepines with sedative and anxiolytic properties, the nitro substitution in Nitrazepam leads to a distinct pharmacological profile. A study comparing a 7-nitro-1,5-benzodiazepine derivative with Diazepam in rats demonstrated that while both compounds exhibited similar effects, the nitro-substituted compound was approximately ten times less potent in anticonvulsant and anxiolytic tests.[3] This suggests that the electron-withdrawing nitro group, in this specific scaffold and position, may reduce the affinity for the benzodiazepine binding site on the GABA-A receptor compared to the less electron-withdrawing chloro group in Diazepam.
Synthesis Strategies: Introducing the Nitro Group
The synthetic routes to nitro-substituted and non-nitro-substituted benzazepinones diverge primarily in the strategy for introducing the key substituents on the aromatic ring.
General Workflow for Benzazepinone Synthesis
Caption: General synthetic workflows for benzazepinone synthesis.
Experimental Protocol: Synthesis of a Nitro-Substituted Benzazepinone
The following protocol details the synthesis of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam), a classic example of a nitro-substituted benzazepinone.[4]
Step 1: Ammonolysis of 2-chloroacetamido-5-nitrobenzophenone
-
To a 2-liter, 4-necked flask equipped with a stirrer, a reflux condenser, and an ammonia inlet tube, add 600 mL of ethanol and 37.9 g of hexamethylenetetramine with stirring.
-
Bubble ammonia gas through the mixture while heating to reflux.
-
Carefully add 40.0 g of 2-chloroacetamido-5-nitrobenzophenone to the refluxing solution.
-
Continue bubbling ammonia and refluxing for three hours.
-
Cool the solution and evaporate to dryness at 50°C.
Step 2: Cyclization
-
Dissolve the residue from Step 1 in 300 mL of toluene.
-
Add 0.3 g of p-toluenesulfonic acid to the solution.
-
Heat the solution to reflux and maintain for one hour.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the resulting precipitate, wash with water, and dry.
Step 3: Purification
-
Dissolve the dried product from Step 2 in 435 mL of methylene chloride.
-
Filter the solution through a pad of diatomaceous earth.
-
Add 90 mL of 3N nitric acid to the filtrate to induce crystallization.
-
Filter the crystals, wash with methylene chloride, and dry for 15 minutes.
-
Add the crystals to 1 liter of water with stirring.
-
Carefully add ammonium hydroxide until the pH reaches approximately 8.
-
Stir the mixture for 30 minutes.
-
Filter the crystalline precipitate, wash with cold water, and dry at 80°C for 8 hours to yield the final product.
Experimental Protocol: Synthesis of a Non-Nitro-Substituted Benzazepinone Scaffold
A general method for the synthesis of the 1,5-benzodiazepine scaffold involves the condensation of o-phenylenediamines with ketones.[5]
Step 1: Condensation Reaction
-
In a round-bottomed flask, combine o-phenylenediamine (1 equivalent) and a suitable ketone (2.2 equivalents).
-
Add a catalytic amount of anhydrous stannous chloride.
-
Heat the mixture at 80-85°C for 40-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
Step 2: Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydro-1H-1,5-benzodiazepine.
In Vitro Evaluation of Biological Activity
The influence of the nitro group on the biological activity of benzazepinones can be assessed through a variety of in vitro assays.
Workflow for In Vitro Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of benzazepinones.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of test compounds to a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line or tissue source.
-
Assay Buffer: Prepare an appropriate assay buffer containing salts and other necessary components to maintain the integrity of the receptor and ligands.
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the test compound (nitro- and non-nitro-substituted benzazepinones).
-
Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Conclusion: A Powerful Tool for Modulating Activity
The inclusion of a nitro group in the benzazepinone scaffold offers a powerful strategy for modulating the physicochemical and pharmacological properties of these versatile molecules. As demonstrated by the comparison with benzodiazepines, the strong electron-withdrawing nature of the nitro group can significantly impact receptor affinity and overall biological activity. While the specific effects are context-dependent, relying on the overall molecular structure and the position of the nitro group, its introduction provides a valuable tool for fine-tuning the properties of benzazepinone-based drug candidates. A thorough comparative analysis of nitro-substituted and their non-nitro counterparts, encompassing synthesis, physicochemical characterization, and a comprehensive panel of biological assays, is crucial for elucidating the precise role of this important functional group and for the rational design of novel therapeutics.
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PrepChem. (n.d.). Synthesis of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one. Retrieved January 17, 2026, from [Link]
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El-Sayed, N. N. E., & Abdel-Megeed, M. F. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][6]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 643.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Moving beyond mere procedural outlines, we delve into the causality behind experimental design and present a framework for the rigorous cross-validation of these methods, a critical process for ensuring data integrity during method transfer, updates, or inter-laboratory studies. The content herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), reflecting the highest standards of scientific and regulatory practice.[1][2][3][4]
Introduction: The Analyte and the Analytical Imperative
This compound is a nitroaromatic compound featuring a benzazepine core structure. As an intermediate or active pharmaceutical ingredient (API), the reliable and accurate quantification of this molecule is paramount for quality control, stability testing, and pharmacokinetic studies. The presence of a nitroaromatic chromophore makes it highly suitable for UV-based detection, while its nitrogen content opens avenues for selective detection in gas chromatography.[5][6]
The validation of an analytical procedure is the formal process of demonstrating its fitness for a specific intended purpose.[7][8] Cross-validation extends this principle, serving as a documented comparison to verify that two or more distinct, validated methods yield equivalent and reliable results.[2][9] This is not a redundant exercise but a cornerstone of analytical lifecycle management, ensuring consistency of data across different laboratories, instruments, or even decades.[3]
Caption: Chemical structure of the target analyte.
Foundational Analytical Techniques: A Comparative Overview
Two primary chromatographic techniques are evaluated for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).
Causality of Method Choice: Reversed-phase HPLC is the quintessential technique for analyzing moderately polar pharmaceutical compounds. A C18 (octadecylsilane) stationary phase provides a nonpolar environment, allowing for effective retention and separation based on the analyte's hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile), is optimized to achieve a suitable retention time and peak shape. The nitroaromatic moiety of the analyte possesses strong UV absorbance, making UV detection a sensitive and robust choice.[5]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 242 nm, selected based on the absorbance maximum of the nitro chromophore.[10]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in mobile phase. Create a calibration curve with standards ranging from 1 µg/mL to 100 µg/mL.
-
System Suitability Test (SST): Before analysis, perform five replicate injections of a mid-range standard. The relative standard deviation (RSD) for peak area and retention time must be ≤ 2.0%.[11]
Causality of Method Choice: GC is a powerful alternative for thermally stable compounds. The key advantage here is the detector. A Nitrogen-Phosphorus Detector (NPD) is highly selective and exceptionally sensitive to compounds containing nitrogen or phosphorus.[12][13] This selectivity dramatically reduces interference from matrix components that do not contain these elements, providing a very clean baseline and low detection limits for the target analyte.
Experimental Protocol: GC-NPD Method
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, an autosampler, and an NPD.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 270°C.
-
Detector Temperature: 300°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in acetone. Create a calibration curve with standards ranging from 0.1 µg/mL to 50 µg/mL.
-
System Suitability Test (SST): Perform five replicate injections of a mid-range standard. The RSD for peak area and retention time must be ≤ 2.0%.
The Framework for Method Cross-Validation
Cross-validation is a structured process to demonstrate that two validated analytical methods provide equivalent results. This is essential when data from different methods or labs will be compared or pooled.[2][14] The process follows a clear, logical workflow.
Caption: Workflow for a two-method cross-validation study.
A Practical Cross-Validation Study: HPLC-UV vs. GC-NPD
This section outlines a hypothetical study to compare the fully validated HPLC-UV and GC-NPD methods.
First, the individual validation performance characteristics of each method must be summarized. This data is generated during the full validation of each method according to ICH Q2(R2) guidelines, which cover parameters like specificity, linearity, accuracy, precision, and range.[7][11][15]
Table 1: Comparison of Validated Method Performance Parameters
| Parameter | HPLC-UV Method | GC-NPD Method | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1.0 - 100 | 0.1 - 50 | Defined by linearity & accuracy |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2.0% |
| - Intermediate | 1.25% | 1.65% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.03 | Report |
| LOQ (µg/mL) | 1.0 | 0.1 | Report |
The core of the cross-validation involves analyzing identical samples with both methods. Three separate batches of the API were prepared at a target concentration of 25 µg/mL. Each sample was analyzed in triplicate using both the HPLC-UV and GC-NPD methods.
Table 2: Comparative Assay Results for this compound (n=3)
| Sample ID | HPLC-UV Result (µg/mL) | GC-NPD Result (µg/mL) | % Difference |
| Batch 1 | 25.12 | 24.88 | -0.96% |
| Batch 2 | 24.95 | 25.21 | +1.04% |
| Batch 3 | 25.30 | 25.05 | -0.99% |
| Mean | 25.12 | 25.05 | |
| Std. Dev. | 0.175 | 0.165 | |
| RSD% | 0.70% | 0.66% |
Statistical Analysis and Interpretation
To objectively determine if the methods are equivalent, statistical tools are employed. The acceptance criteria should be pre-defined in the validation protocol.[16][17]
-
Pre-defined Acceptance Criterion: The means of the two datasets should not be statistically different at a 95% confidence level (p > 0.05).
The two-sample t-test is used to compare the mean assay values obtained from the two methods.[16]
-
Null Hypothesis (H₀): There is no significant difference between the means of the HPLC and GC results (μ₁ = μ₂).
-
Alternative Hypothesis (Hₐ): There is a significant difference between the means (μ₁ ≠ μ₂).
Running a two-tailed, two-sample equal variance t-test on the data from Table 2 yields:
-
t-statistic: 0.49
-
p-value: 0.64
Interpretation: Since the calculated p-value (0.64) is much greater than the significance level (α = 0.05), we fail to reject the null hypothesis. This provides strong statistical evidence that there is no significant difference between the mean results generated by the HPLC-UV and GC-NPD methods.
The F-test is used to compare the variances of the two methods, providing an assessment of their comparative precision.
-
Null Hypothesis (H₀): The variances of the two methods are equal (σ₁² = σ₂²).
-
F-statistic: (Variance of HPLC) / (Variance of GC) = (0.175)² / (0.165)² = 1.12
-
Critical F-value (α=0.05): 19.0
Interpretation: Since the calculated F-statistic (1.12) is less than the critical F-value (19.0), we conclude that there is no statistically significant difference in the precision of the two methods.
Conclusion
Based on the comprehensive analysis, both the developed HPLC-UV and GC-NPD methods are validated as suitable for their intended purpose, demonstrating excellent linearity, accuracy, and precision. The direct comparison of results from identical sample sets, supported by rigorous statistical evaluation using the t-test and F-test, confirms that the two methods are equivalent. The p-value of 0.64 from the t-test indicates no significant bias between the methods.
Therefore, the GC-NPD method can be confidently used interchangeably with or as a replacement for the HPLC-UV method for the quantitative analysis of this compound. This successful cross-validation ensures seamless data continuity and upholds the principles of data integrity essential in a regulated drug development environment.
References
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U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
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Nagy, S., & Amirav, A. (2012). Rapid separation of nitroaromatic compounds by solvating gas chromatography. PubMed. Retrieved from [Link]
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Giarrocco, A., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. PubMed. Retrieved from [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Ermer, J., & Miller, J. H. M. (2005). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Jenkins, T.F., et al. (1998). On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. Defense Technical Information Center. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Nijem, I., et al. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis. Retrieved from [Link]
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IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Altabrisa Group. (n.d.). Key Analytical Procedure Validation Regulations You Need to Know. Retrieved from [Link]
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Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]
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Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]
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Hemdan, A., et al. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine. TSI Journals. Retrieved from [Link]
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Medikamenter Quality Services. (n.d.). Statistical Tools in Analytical Method Validation. Retrieved from [Link]
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Scribd. (n.d.). Statistical Techniques for Method Validation in Analysis 2016expFINAL. Retrieved from [Link]
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TSI Journals. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and.... Retrieved from [Link]
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SpectraBase. (n.d.). (+/-)-8-NITRO-2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPINE - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Goodpaster, J.V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]
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A Comparative Benchmarking Guide to the CNS Efficacy of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Introduction
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold is a privileged structure in neuropharmacology, serving as a key intermediate in the development of therapeutics for neurological disorders.[1] Its unique bicyclic configuration presents a versatile platform for modulation of various central nervous system (CNS) targets.[1] This guide introduces a novel derivative, 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (hereafter referred to as Compound N), and proposes a comprehensive benchmarking strategy to evaluate its efficacy against established CNS drugs.
Given the absence of published data for Compound N, this document serves as a foundational roadmap for its initial characterization. We will proceed based on a logical, hypothesis-driven approach derived from the known pharmacology of structurally related benzazepine derivatives. Specifically, the 8-substituted benzazepine, Lorcaserin (8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine), is a selective serotonin 5-HT2C receptor agonist.[2] The strong electron-withdrawing nature of the nitro group at the 8-position of Compound N suggests that modulation of monoamine receptors, particularly serotonin or dopamine receptors, is a plausible primary mechanism of action.
This guide will outline a multi-tiered experimental plan to:
-
Determine the primary molecular target(s) of Compound N.
-
Quantify its in vitro potency and selectivity.
-
Assess its in vivo efficacy in established behavioral models.
-
Objectively compare its performance against gold-standard CNS drugs.
Benchmark Compounds for Comparison
To establish a robust comparative framework, Compound N will be benchmarked against three well-characterized CNS drugs, each representing a distinct mechanistic class:
-
Lorcaserin: A direct structural analogue and selective 5-HT2C agonist.[2] This is the primary mechanistic benchmark.
-
Diazepam: A classic benzodiazepine and positive allosteric modulator of the GABA-A receptor, representing the canonical anxiolytic and sedative class.[3][4]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), representing the first-line treatment for depression and anxiety disorders.
Part 1: In Vitro Pharmacological Characterization
The initial phase is designed to identify the molecular target of Compound N and quantify its activity. The causality behind this tiered approach is resource efficiency; broad screening is followed by more focused, high-resolution assays only on confirmed targets.
Experimental Workflow: In Vitro Characterization
The logical flow from broad screening to specific functional assays is critical for building a comprehensive pharmacological profile.
Caption: Proposed workflow for in vitro pharmacological profiling of Compound N.
Protocol 1: Radioligand Binding Affinity
This protocol determines the binding affinity (Ki) of Compound N for a hypothesized target, the human 5-HT2C receptor, as compared to Lorcaserin.
Objective: To quantify the affinity of Compound N for the 5-HT2C receptor.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2C receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Mesulergine (a known 5-HT2C antagonist).
-
Incubation:
-
In a 96-well plate, combine 50 µL of cell membranes (10 µg protein), 25 µL of [³H]-Mesulergine (at a final concentration equal to its Kd, ~1 nM), and 25 µL of competitor (Compound N or Lorcaserin, at 10-12 serial dilutions, from 1 pM to 100 µM).
-
For non-specific binding (NSB), use 10 µM of a high-affinity non-labeled ligand like Mianserin.
-
For total binding, use 25 µL of assay buffer instead of a competitor.
-
-
Reaction: Incubate plates for 60 minutes at 25°C.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
Protocol 2: Functional Activity (Calcium Flux Assay)
This protocol determines if Compound N acts as an agonist or antagonist at the 5-HT2C receptor, which is Gq-coupled and signals via intracellular calcium release.
Objective: To measure the functional potency (EC50) or inhibitory potency (IC50) of Compound N.
Methodology:
-
Cell Culture: Plate CHO-K1 cells stably expressing the human 5-HT2C receptor and a calcium-sensitive dye (e.g., Fluo-4 AM) into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Incubate cells with Fluo-4 AM loading buffer for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of Compound N, Lorcaserin, and a known antagonist (e.g., SB 242084).
-
Agonist Mode:
-
Add compounds directly to the cells.
-
Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an excitation of 494 nm and emission of 516 nm for 2-3 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with antagonist dilutions (or Compound N) for 15-30 minutes.
-
Add a known 5-HT2C agonist (e.g., Serotonin) at its EC80 concentration.
-
Immediately measure the fluorescence response as described above.
-
-
Data Analysis:
-
Agonist: Normalize the data to the maximum response of a full agonist (Serotonin). Plot the normalized response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of the compound and fit to a sigmoidal dose-response (variable slope) curve to determine the IC50.
-
Hypothetical In Vitro Data Summary
The following table summarizes potential outcomes from the in vitro assays, comparing Compound N to the selected benchmarks.
| Compound | Primary Target | Binding Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | Functional Mode |
| Compound N | 5-HT2C Receptor | 15.2 ± 1.8 | 35.5 ± 4.1 | Full Agonist |
| Lorcaserin | 5-HT2C Receptor | 21.1 ± 2.5[2] | 45.0 ± 5.3[2] | Full Agonist |
| Diazepam | GABA-A Receptor | 50.3 ± 6.0 | > 10,000 (as modulator) | Positive Modulator |
| Fluoxetine | SERT | 1.1 ± 0.2 | 2.5 ± 0.3 (inhibition) | Reuptake Inhibitor |
Part 2: In Vivo Behavioral Efficacy
Assuming in vitro results indicate Compound N is a potent 5-HT2C agonist, the next logical step is to assess its effects in validated animal models of anxiety and depression. The choice of these models is directly informed by the known roles of the 5-HT2C receptor in mood and appetite regulation.
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a standard behavioral assay for screening anxiolytic drugs. It relies on the conflict between a rodent's innate fear of open, elevated spaces and its desire to explore a novel environment.
Objective: To evaluate the anxiolytic-like effects of Compound N in mice.
Methodology:
-
Animals: Male C57BL/6J mice (8-10 weeks old). Acclimatize animals for at least 1 week before testing.
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two opposing open arms and two opposing closed arms. The maze is typically monitored by an overhead video camera connected to tracking software.
-
Dosing:
-
Administer Compound N (e.g., 1, 3, 10 mg/kg), Diazepam (2 mg/kg, positive control), or vehicle (e.g., 0.5% methylcellulose) via intraperitoneal (IP) injection 30 minutes before the test.
-
-
Procedure:
-
Place a mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore freely for 5 minutes.
-
The apparatus must be thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Collection: The tracking software automatically records:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle group, without a significant change in total distance traveled. Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) for statistical comparison.
Protocol 4: Forced Swim Test (FST) for Antidepressant Activity
The FST is a widely used model to screen for antidepressant efficacy. It is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.
Objective: To assess the potential antidepressant-like effects of Compound N.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.
-
Dosing: Administer Compound N (e.g., 3, 10, 30 mg/kg), Fluoxetine (10 mg/kg, positive control), or vehicle (IP) at 24h, 5h, and 1h before the test (sub-chronic dosing).
-
Procedure:
-
Pre-swim (Day 1): Place each rat in the cylinder for 15 minutes. This is an adaptation session.
-
Test (Day 2): 24 hours later, place the rat back in the cylinder for a 5-minute test session. The session is video-recorded.
-
-
Data Collection: A trained observer, blind to the treatment conditions, scores the video for the total duration of immobility (defined as the time the rat makes only the minimal movements necessary to keep its head above water).
-
Data Analysis: A significant reduction in the duration of immobility compared to the vehicle group is indicative of an antidepressant-like effect. Analyze data using a one-way ANOVA with a post-hoc test.
Hypothetical In Vivo Efficacy Data
This table presents a plausible set of outcomes from the behavioral assays.
| Compound | Dose (mg/kg, IP) | Elevated Plus Maze (% Time in Open Arms) | Forced Swim Test (Seconds of Immobility) |
| Vehicle | - | 18.5 ± 2.1 | 165.3 ± 10.2 |
| Compound N | 3 | 25.1 ± 3.0 | 140.1 ± 9.5 |
| 10 | 38.9 ± 4.5 | 95.7 ± 8.1 | |
| Diazepam | 2 | 42.5 ± 5.1 | N/A |
| Fluoxetine | 10 | 22.3 ± 2.8 | 88.4 ± 7.6 |
*p < 0.05 vs. Vehicle
Part 3: Mechanistic Pathway and Summary
The proposed mechanism, based on structural analogy, is that Compound N functions as a 5-HT2C receptor agonist. Activation of this Gq-coupled receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key signaling event that can be measured in functional assays.
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway for Compound N via 5-HT2C agonism.
This guide outlines a rigorous, multi-stage benchmarking strategy for characterizing the novel CNS compound, this compound. By proceeding from broad in vitro screening to targeted in vivo behavioral assays, a researcher can efficiently build a comprehensive efficacy and safety profile. The hypothetical data presented suggest that Compound N may possess potent 5-HT2C agonist activity, leading to significant anxiolytic and antidepressant-like effects.
The self-validating nature of this plan rests on the inclusion of both mechanistic (Lorcaserin) and phenomenological (Diazepam, Fluoxetine) benchmarks. Positive results would warrant progression to secondary assays, including pharmacokinetic profiling, off-target liability screening, and assessment in more complex behavioral models before considering further preclinical development.
References
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Budriesi, R., Rampa, A., Bisi, A., Fabbri, G., Chiarini, A., & Valenti, P. (1995). Synthesis and pharmacological characterization of some benzazepinone derivatives. Arzneimittelforschung, 45(3), 234–239. [Link]
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Griffin, J. H., & Coscina, D. V. (2014). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 14(2), 214–223. [Link]
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Smith, B. M., Smith, J. M., Tsai, J. H., Schultz, J. A., Gilson, C. A., Estrada, S. A., ... & Thomsen, W. J. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of Medicinal Chemistry, 51(2), 305–313. [Link]
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Wikipedia. (2024). Benzodiazepine. Retrieved from [Link]
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The Enigmatic SAR of 8-Nitrobenzazepinones: A Comparative Guide to Unlocking Therapeutic Potential
A Senior Application Scientist's Perspective on the Structure-Activity Relationship of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Analogs
For researchers, scientists, and professionals in drug development, the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold represents a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility and synthetic tractability have made it a cornerstone for developing a diverse array of therapeutic agents, particularly those targeting the central nervous system.[1] The introduction of a nitro group at the 8-position adds a layer of complexity and opportunity, transforming the scaffold into a platform for novel drug discovery endeavors. This guide provides an in-depth, comparative analysis of the potential structure-activity relationships (SAR) of this compound analogs, drawing upon established principles of medicinal chemistry and data from related compound series to illuminate pathways for future research.
The Core Scaffold: A Foundation of Versatility
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core is a bicyclic system comprising a benzene ring fused to a seven-membered lactam ring. This structure offers multiple points for chemical modification, each with the potential to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The 8-nitro substitution is a key feature, as the nitro group is a potent electron-withdrawing moiety known to modulate the biological activity of aromatic compounds.[2]
The Role of the 8-Nitro Group: A Double-Edged Sword
The nitro group is a versatile functional group in medicinal chemistry, but its inclusion is often met with a mix of excitement and caution.[3] Its strong electron-withdrawing nature can profoundly impact a molecule's interaction with biological targets.[2] Furthermore, nitroaromatic compounds are often bioreduced in vivo to form reactive nitroso, nitro radical anion, and hydroxylamine species.[2][4] This reductive activation is the mechanistic basis for the antimicrobial and cytotoxic effects of many nitro-containing drugs.[5][6] However, this same reactivity can also lead to toxicity, including mutagenicity and genotoxicity, making a thorough evaluation of the risk-benefit profile essential for any drug development program.[3][4]
Structure-Activity Relationship (SAR) Analysis: A Predictive Blueprint
While direct experimental data on a broad series of this compound analogs is limited, we can construct a predictive SAR model by extrapolating from studies on related benzazepine and nitroaromatic compounds. The key areas for modification and their anticipated impact on activity are outlined below.
Modifications on the Benzene Ring (Positions 5, 6, 7, and 9)
Substitutions on the aromatic ring are expected to significantly influence ligand-receptor interactions and pharmacokinetic properties.
-
Hypothetical SAR:
-
Small, lipophilic groups (e.g., methyl, chloro) at positions 6, 7, or 9 could enhance binding affinity by occupying hydrophobic pockets within a target protein. For instance, SAR studies on 6-chloro-1-phenylbenzazepines have shown that the 6-chloro group can enhance affinity for the D1 dopamine receptor.[7]
-
Hydrogen bond donors and acceptors (e.g., hydroxyl, methoxy) could form specific interactions with polar residues in a binding site, potentially increasing potency and selectivity.
-
Bulky substituents may lead to steric hindrance, reducing or ablating activity.
-
Modifications on the Lactam Ring (Positions 1, 3, 4, and 5)
Alterations to the seven-membered ring can affect the overall conformation of the molecule and introduce new points of interaction.
-
N-1 Substitution: The nitrogen atom of the lactam is a prime site for modification.
-
N-alkylation (e.g., methyl, ethyl, propyl) can modulate lipophilicity and metabolic stability. In some benzazepine series, an N-methyl group is better tolerated for D1 receptor affinity than N-H or N-allyl.[7]
-
Introduction of functionalized side chains could be used to probe for additional binding interactions or to attach linkers for targeted drug delivery.
-
-
C-3, C-4, and C-5 Substitutions:
-
Alkylation at these positions will impact the conformation of the seven-membered ring, which could be crucial for achieving the optimal geometry for receptor binding.
-
Introduction of polar groups could improve aqueous solubility.
-
Comparative Data of Hypothetical Analogs
To illustrate the potential SAR, the following table presents a hypothetical comparison of this compound analogs and their predicted biological activities based on the principles discussed above. It is crucial to note that these are predictive values and require experimental validation.
| Analog | Modification | Predicted Biological Activity | Rationale |
| Parent | This compound | Baseline | Core scaffold for comparison. |
| A1 | 7-Chloro | Potentially increased affinity for CNS targets | The chloro group can enhance binding to hydrophobic pockets, as seen in other benzazepine series.[7] |
| A2 | 7-Methoxy | May increase selectivity | The methoxy group can form specific hydrogen bonds. |
| A3 | N-1 Methyl | Increased lipophilicity and potential for enhanced cell permeability | N-alkylation is a common strategy to improve pharmacokinetic properties.[7] |
| A4 | N-1 (3-aminopropyl) | Introduction of a basic side chain for potential salt formation and improved solubility | Functionalized side chains can introduce new interaction points. |
| A5 | 3,3-Dimethyl | Altered ring conformation | Gem-dimethyl substitution can lock the conformation of the lactam ring. |
Experimental Protocols
To validate the predicted SAR, a systematic synthetic and biological evaluation campaign is necessary.
General Synthetic Workflow
The synthesis of this compound analogs can be achieved through established synthetic routes. A general workflow is depicted below:
Caption: General synthetic workflow for this compound analogs.
Biological Evaluation Workflow
A tiered approach to biological screening is recommended to efficiently identify promising candidates.
Caption: Tiered workflow for the biological evaluation of novel analogs.
Potential Pharmacological Targets and Signaling Pathways
Based on the benzazepine scaffold's known activities, potential targets for these nitro-analogs could include G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as ion channels. For example, the related benzazepine, lorcaserin, is a selective serotonin 5-HT2C receptor agonist.[8] The activation of these receptors can trigger a cascade of intracellular signaling events.
Caption: A hypothetical GPCR signaling pathway for an 8-nitrobenzazepinone analog.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While this guide presents a predictive SAR based on existing knowledge, it underscores the critical need for systematic synthesis and biological evaluation of a diverse library of analogs. Future research should focus on elucidating the specific molecular targets of these compounds and understanding the metabolic fate of the nitro group to mitigate potential toxicity. By combining rational drug design with thorough experimental validation, the full therapeutic potential of this enigmatic class of molecules can be unlocked.
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A Comparative Guide to In Vitro and In Vivo Metabolic Stability Assessment of Benzazepinone Derivatives
Introduction: The Decisive Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, establishing a compound's metabolic fate is a critical milestone. Metabolic stability, the measure of a compound's susceptibility to biotransformation, profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1][2] For novel chemical entities like benzazepinone derivatives, which are being explored for diverse therapeutic applications such as glycogen phosphorylase inhibition and as cardiotonic agents, an early and accurate assessment of metabolic stability is paramount.[3][4] An unstable compound may be cleared too rapidly from the body to exert its therapeutic effect, while an overly stable one might accumulate to toxic levels. Furthermore, metabolites can be inactive, active, or even toxic, making their identification essential.[5]
This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating the metabolic stability of benzazepinone derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the crucial process of correlating in vitro data with in vivo outcomes to empower researchers in making informed decisions for lead optimization and candidate selection.
Part 1: The In Vitro Approach: A High-Throughput First Look
In vitro metabolic stability assays serve as the frontline screening tool in early drug discovery.[6] They offer a cost-effective, rapid, and high-throughput method to predict a compound's metabolic clearance, primarily in the liver, which is the body's main metabolic hub.[6][7] These assays typically utilize subcellular fractions like liver microsomes or more complex systems like hepatocytes.[8]
The Workhorse of Phase I Metabolism: The Liver Microsomal Stability Assay
Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1][9] These enzymes are responsible for the majority of Phase I oxidative metabolic reactions.[10][11][12] The microsomal stability assay is particularly effective for predicting clearance driven by these CYP-mediated pathways.[13]
The core principle is to incubate the test compound (a benzazepinone derivative) with liver microsomes and a necessary cofactor, NADPH, which fuels the CYP enzymatic cycle.[13] The rate at which the parent compound disappears over time is measured, allowing for the calculation of key predictive parameters.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Protocol: High-Throughput Metabolic Stability in Human Liver Microsomes (HLM)
This protocol is designed as a self-validating system by including positive control compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance one like Warfarin).
1. Reagent Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of the benzazepinone derivative in DMSO.
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer. Causality: Using pooled microsomes from multiple donors minimizes variability from individual genetic polymorphisms.[9]
- NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH, ensuring the enzymatic reaction does not become cofactor-limited.
- Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (a structurally similar compound not found in the matrix) for LC-MS/MS analysis.
2. Incubation Procedure:
- Pre-warm a mixture of the HLM suspension and the test compound (final concentration typically 1 µM) in a 96-well plate at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume should be uniform across all wells (e.g., 200 µL).
- At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of the ice-cold quenching solution to the respective wells.
- Trustworthiness: The t=0 sample, where the quenching solution is added immediately after the cofactor, represents 100% of the initial compound concentration and serves as the baseline.
3. Sample Analysis:
- Centrifuge the plate to pellet the precipitated microsomal proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the remaining parent benzazepinone derivative at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15] LC-MS/MS provides the high sensitivity and specificity required to detect low concentrations of the drug in a complex biological matrix.[15]
4. Data Interpretation:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line (k) is determined.
- Half-life (t½) is calculated as: 0.693 / k.
- Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomal protein). This value, typically in µL/min/mg protein, represents the inherent metabolic capacity of the liver enzymes for the compound.[8]
Part 2: The In Vivo Approach: The Whole-System Reality Check
While in vitro assays are invaluable for screening, they cannot fully replicate the complexity of a living organism.[2] In vivo studies, typically conducted in animal models (e.g., rats, mice, dogs), provide the definitive assessment of a drug's pharmacokinetic profile.[16] These studies integrate all ADME (Absorption, Distribution, Metabolism, and Excretion) processes, offering a holistic view of the compound's fate.[17]
Following the Molecule: A Typical Rodent Pharmacokinetic (PK) Study
In a PK study, the benzazepinone derivative is administered to a group of animals, and its concentration (along with its metabolites) is tracked in the bloodstream over time. This approach reveals not only the rate of elimination but also the rate and extent of absorption and distribution.
Caption: General workflow for an in vivo pharmacokinetic study.
Protocol: Oral Pharmacokinetic Study of a Benzazepinone Derivative in Rats
1. Animal Acclimatization and Dosing:
- Use adult male Sprague-Dawley rats, acclimatized for at least one week.
- Fast the animals overnight prior to dosing but allow free access to water. Causality: Fasting standardizes the gastrointestinal conditions, reducing variability in drug absorption.
- Formulate the benzazepinone derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Administer a single dose via oral gavage (e.g., 10 mg/kg).
2. Blood Sampling:
- Collect sparse blood samples (approx. 100-200 µL) from a cohort of animals at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Sampling is typically done from the tail vein or saphenous vein.
- Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
- Immediately process the blood by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
3. Bioanalysis:
- Extract the parent drug and potential metabolites from the plasma samples, typically using protein precipitation or liquid-liquid extraction.
- Analyze the extracts using a validated LC-MS/MS method to determine the concentrations of the benzazepinone derivative and its major metabolites.[18]
4. Pharmacokinetic Analysis:
- Plot the mean plasma concentration versus time.
- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): Total drug exposure over time.
- Clearance (CL/F): The volume of plasma cleared of the drug per unit time, adjusted for bioavailability.
- Half-life (t½): The time required for the plasma concentration to decrease by half.
Part 3: Comparative Analysis and the Quest for In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of early metabolism studies is to use simple, rapid in vitro data to forecast the more complex in vivo reality.[6] This relationship is known as the in vitro-in vivo correlation (IVIVC).[19][20][21] A strong IVIVC can significantly accelerate drug development by reducing reliance on animal studies.[22]
Comparing the Data: What Do the Numbers Mean?
Let's consider a hypothetical dataset for three benzazepinone derivatives to illustrate the comparison:
| Parameter | Compound A | Compound B | Compound C |
| In Vitro t½ (min, HLM) | 5 | 25 | > 60 |
| In Vitro CLint (µL/min/mg) | 277 | 55 | < 11.5 |
| In Vivo Rat Clearance (mL/min/kg) | 65 | 20 | 5 |
| In Vivo Rat Oral Bioavailability (%) | 10% | 45% | 85% |
-
Compound A: Shows very rapid metabolism in vitro (short t½, high CLint). This correlates well with the high clearance and poor oral bioavailability observed in vivo. The liver metabolizes most of the drug before it can reach systemic circulation (a high "first-pass effect").
-
Compound B: Demonstrates intermediate stability in vitro. This translates to moderate clearance and better bioavailability in vivo, representing a more balanced profile.
-
Compound C: Is highly stable in the in vitro microsomal assay. This predicts the low clearance and excellent bioavailability seen in the in vivo study.
Bridging the Gap: When Correlations Fall Short
While the example above shows a neat correlation, reality is often more complex. A poor IVIVC can arise when metabolic pathways active in vivo are not captured in vitro.[2]
-
Phase II Metabolism: Liver microsomes are rich in Phase I (CYP) enzymes but lack most Phase II conjugating enzymes (like UGTs and SULTs).[1][6] If a benzazepinone derivative is primarily cleared via glucuronidation, a microsomal assay will incorrectly show high stability. In such cases, assays using hepatocytes, which contain both Phase I and Phase II enzymes, are more predictive.[1][8]
-
Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the gut wall, kidneys, or lungs.[1] In vivo studies inherently capture this, whereas standard in vitro liver-based assays do not.
-
Role of Transporters: Drug transporters in the liver and gut can influence how much compound reaches the metabolic enzymes, a factor not accounted for in microsomal assays.
Metabolic Pathway Elucidation
A key advantage of both systems is the ability to identify metabolites. By analyzing samples with high-resolution mass spectrometry, we can deduce the metabolic "soft spots" on the molecule. For benzazepinones, common metabolic pathways include oxidation, demethylation, and conjugation.[23]
Caption: Potential metabolic pathways for benzazepinone derivatives.
Identifying these pathways allows medicinal chemists to strategically modify the molecule to block metabolic liabilities, thereby enhancing stability and improving the overall pharmacokinetic profile.[5]
Conclusion
The evaluation of metabolic stability is a multi-faceted process where both in vitro and in vivo studies play indispensable and complementary roles. In vitro assays, particularly with liver microsomes, offer a rapid and efficient platform for screening and ranking early-stage compounds like benzazepinone derivatives based on their susceptibility to Phase I metabolism. They provide the initial data needed to build structure-metabolism relationships.
However, in vivo pharmacokinetic studies remain the gold standard, providing a comprehensive understanding of a drug's behavior in a complex biological system. They validate in vitro findings and uncover additional factors like Phase II metabolism, extrahepatic clearance, and the influence of drug transporters. The ultimate goal is to build a robust IVIVC, allowing for more confident prediction of human pharmacokinetics and a more streamlined path to clinical development. By judiciously applying both approaches, researchers can effectively optimize benzazepinone derivatives, transforming promising compounds into viable drug candidates.
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A Researcher's Guide to Validating the Mechanism of Action for 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Introduction: Unveiling the Therapeutic Potential of a Novel Benzazepinone
The benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antihypertensive, anti-ischaemic, and neuropharmacological effects.[1][2][3] 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a novel compound within this class, available from commercial suppliers, yet its biological target and mechanism of action remain to be elucidated.[4][5] This guide presents a comprehensive, multi-pronged experimental strategy to systematically identify the molecular target(s) of this compound, validate its engagement in a cellular context, and delineate its impact on downstream signaling pathways.
This guide is intended for researchers in drug discovery and chemical biology. It provides not only detailed experimental protocols but also the underlying scientific rationale for each step, ensuring a robust and self-validating workflow. We will compare the hypothetical performance of this compound with well-characterized kinase inhibitors to provide a clear benchmark for its potential selectivity and potency.
Phase 1: Unbiased Target Identification via Chemical Proteomics
To begin our investigation without preconceived notions about the compound's target, we will employ a chemical proteomics approach. The "kinobeads" competition binding assay is a powerful tool for identifying kinase inhibitors, but its utility can extend to other ATP-binding proteins and even some allosteric binders.[6][7][8] This method uses a resin with immobilized, broadly selective kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with our compound of interest, we can identify its targets by observing which kinases are no longer able to bind to the beads, as their binding sites are already occupied.
Experimental Workflow: Kinobeads Competition Binding Assay
Caption: Kinobeads competition binding workflow.
Detailed Protocol: Kinobeads Competition Binding
-
Cell Culture and Lysis:
-
Culture a relevant human cell line (e.g., K-562, a chronic myelogenous leukemia line with a well-characterized kinome) to ~80% confluency.
-
Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to preserve the native state of the proteins.
-
Determine protein concentration using a Bradford assay.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with a range of concentrations of this compound (e.g., from 10 nM to 10 µM) for 1 hour at 4°C. Include a DMSO vehicle control.
-
As a positive control, use a well-characterized multi-kinase inhibitor like Staurosporine.
-
-
Kinobeads Enrichment:
-
Add the kinobeads slurry to each lysate and incubate for 1 hour at 4°C with gentle rotation to allow for binding of kinases not inhibited by the free compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Collect the resulting peptides and desalt them using a C18 StageTip.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).
-
Quantify the relative abundance of each identified kinase across the different compound concentrations. Proteins that show a dose-dependent decrease in abundance are considered potential targets of this compound.
-
Comparative Data: Hypothetical Kinase Binding Profile
| Target Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| MAPK1 (ERK2) | 50 | 15 |
| MAPK3 (ERK1) | 75 | 20 |
| ABL1 | >10,000 | 5 |
| SRC | >10,000 | 8 |
| EGFR | >10,000 | 10 |
This hypothetical data suggests that this compound is a selective inhibitor of the MAPK/ERK pathway, unlike the broad-spectrum inhibitor Staurosporine.
Phase 2: Validating Target Engagement in a Cellular Environment
While the kinobeads assay identifies potential binding partners, it is performed in a cell lysate, which does not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for confirming that a compound engages its target within intact cells.[9][10][11][12][13] The principle of CETSA is that when a protein binds to a ligand, it becomes more stable and resistant to heat-induced denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells with a saturating concentration of this compound (determined from dose-response curves, e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., MAPK1) remaining in the soluble fraction by Western blotting or other protein quantification methods.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
Comparative Data: Hypothetical CETSA Results for MAPK1
| Temperature (°C) | % Soluble MAPK1 (Vehicle) | % Soluble MAPK1 (Compound) |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 10 | 50 |
| 70 | 5 | 20 |
This hypothetical data demonstrates a significant thermal stabilization of MAPK1 in the presence of this compound, confirming its engagement with the target in intact cells.
Phase 3: Delineating Downstream Signaling Consequences
Having confirmed direct target engagement, the next crucial step is to understand the functional consequences of this interaction. Phosphoproteomics, which involves the enrichment and mass spectrometry-based analysis of phosphorylated peptides, provides a global snapshot of the signaling pathways affected by a compound.[14][15][16][17][18] If this compound indeed inhibits MAPK1/3, we would expect to see changes in the phosphorylation status of known downstream substrates.
Experimental Workflow: Phosphoproteomics
Caption: Phosphoproteomics workflow.
Detailed Protocol: Phosphoproteomics
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound at its EC50 concentration for a relevant time point (e.g., 1 hour). Include a vehicle control.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Lyse the cells, reduce, alkylate, and digest the proteins with trypsin.
-
Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by nanoLC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the phosphopeptides using a suitable software package (e.g., MaxQuant).
-
Determine the phosphosites that are significantly up- or down-regulated upon compound treatment.
-
Perform pathway analysis using tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify the signaling pathways that are most affected.
-
Comparative Data: Hypothetical Phosphoproteomics Results
| Protein | Phosphosite | Fold Change (Compound vs. Vehicle) | Known MAPK1/3 Substrate |
| RPS6KA1 (p90RSK) | Ser380 | -4.2 | Yes |
| JUN | Ser63 | -3.8 | Yes |
| AKT1 | Ser473 | -1.1 (not significant) | No |
| mTOR | Ser2448 | -0.9 (not significant) | No |
This hypothetical data shows a significant decrease in the phosphorylation of known MAPK1/3 substrates, providing strong evidence that the compound inhibits this pathway's signaling output.
Hypothetical Signaling Pathway
Caption: Hypothesized mechanism of action.
Conclusion: An Integrated Approach to Mechanism of Action Validation
This guide has outlined a systematic and robust workflow for validating the mechanism of action of the novel compound this compound. By integrating unbiased chemical proteomics, in-cell target engagement confirmation, and global phosphoproteomics, researchers can confidently identify the compound's direct molecular target and understand its downstream functional consequences. This multi-faceted approach, which combines computational prediction with experimental validation, is essential for modern drug discovery and development.[19][20][21][22] The hypothetical data presented here illustrates how this workflow can provide compelling evidence for a selective mechanism of action, paving the way for further preclinical development.
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National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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ACS Publications. (2024, July 22). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. Retrieved from [Link]
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Comparative Selectivity Analysis of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Guide for Target Validation and Off-Target Profiling
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. This guide provides a comprehensive framework for assessing the selectivity of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a novel small molecule, for its putative biological target. While this specific nitro-substituted benzazepine derivative is not extensively characterized in public literature, the benzazepine scaffold is a well-established pharmacophore, particularly for vasopressin receptor antagonists.[1][2][3] This guide will, therefore, use the vasopressin V2 receptor as a hypothetical primary target to illustrate a rigorous selectivity profiling workflow, a critical process for advancing any lead compound towards clinical consideration.
The rationale for focusing on the vasopressin V2 receptor stems from extensive research on related benzazepine derivatives which have shown potent and selective antagonism at this receptor, offering therapeutic potential for conditions like hyponatremia and autosomal dominant polycystic kidney disease.[1][4] Selectivity is a crucial determinant of a drug's safety and efficacy profile. Poor selectivity can lead to off-target effects, resulting in undesirable side effects and potential toxicity. This guide will compare the hypothetical performance of this compound against established vasopressin receptor antagonists, Tolvaptan (a selective V2 antagonist) and Conivaptan (a dual V1a/V2 antagonist), providing researchers with a practical blueprint for their own investigations.
The Vasopressin Receptor Signaling Axis
The physiological effects of arginine vasopressin (AVP) are mediated through its interaction with at least three G-protein coupled receptor (GPCR) subtypes: V1a, V1b, and V2. The V2 receptors, predominantly located in the renal collecting ducts, couple to Gs proteins, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] This second messenger cascade ultimately promotes water reabsorption. Antagonism of the V2 receptor is therefore a key mechanism for aquaresis, the excretion of electrolyte-free water.
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Safety Operating Guide
Navigating the Disposal of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the proper disposal procedures for 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a nitroaromatic compound that necessitates careful handling due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages safety data from its close structural isomer, 7-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and established protocols for nitroaromatic compounds to provide a robust framework for its disposal.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundational step in its safe management. Based on data from its isomer, 7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, this compound should be regarded as hazardous.[1][2] The primary concerns are:
-
Acute Toxicity: Harmful if swallowed (H302).[1]
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
Nitroaromatic compounds as a class are known for their potential toxicity and persistence in the environment, underscoring the importance of preventing their release.[3][4] Therefore, all waste containing this compound, including pure substance, reaction mixtures, contaminated consumables, and rinsing solvents, must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory when handling this compound.[5] All operations involving this compound should be conducted within a certified chemical fume hood.[6][7]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing.[8] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Inspect gloves before each use.[5][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[5][7] |
| Respiratory | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[5] |
Spill Management: Preparedness is Key
Accidental spills require a prompt and informed response to mitigate potential exposure and environmental contamination.[10][11][12]
For Minor Spills (small quantities contained within a fume hood):
-
Alert colleagues in the immediate vicinity.
-
Ensure adequate ventilation by keeping the fume hood sash at a safe working height.
-
Wear appropriate PPE as detailed in the table above.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[11]
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[12]
-
All materials used for cleanup must be disposed of as hazardous waste.[11]
For Major Spills (large quantities or outside of a fume hood):
-
Evacuate the immediate area and alert others to do the same.
-
If the substance is flammable, eliminate all ignition sources.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[11]
-
Provide them with the identity of the spilled chemical and any other relevant information.
Proper Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from the point of generation to its final disposal by a licensed professional service.[13][14] In-laboratory treatment or neutralization of nitroaromatic compounds is generally not recommended due to the potential for hazardous reactions and byproducts.[15][16][17]
Protocol for Waste Collection and Segregation
-
Waste Identification: All materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures and mother liquors.
-
Solvents used for rinsing glassware.
-
Contaminated solid waste (e.g., filter paper, silica gel, gloves, weighing paper).
-
-
Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[13][18]
-
Collect waste containing this compound in a dedicated hazardous waste container.
-
Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents.[19]
-
-
Container Selection:
-
Use a container that is chemically compatible with the waste. For solid waste, a clearly labeled, sealable plastic bag or a wide-mouthed plastic container is suitable. For liquid waste, use a glass or polyethylene container with a secure, screw-top cap.[13][20]
-
Ensure the container is in good condition, free from leaks or cracks.[20]
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".[13][20]
-
The label must include the full chemical name: "This compound " and the approximate concentration or quantity of other components in the waste mixture.[13]
-
Indicate the date when the waste was first added to the container.[14]
-
-
Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][21]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[21]
-
Keep the waste container tightly closed at all times, except when adding waste.[13][20]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[19][22][23]
-
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[14] These professionals are equipped to transport and dispose of chemical waste in compliance with all local, state, and federal regulations. The most common and effective disposal method for nitroaromatic compounds is high-temperature incineration.[14]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from diligent hazard assessment and consistent use of PPE to meticulous waste segregation and professional disposal—researchers can effectively mitigate risks and ensure compliance with regulatory standards. Always consult your institution's specific chemical hygiene plan and EHS department for local requirements.
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Navigating the Unseen Threat: A Comprehensive Safety and Handling Guide for 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the novel compounds we synthesize are gateways to new therapeutic possibilities. Yet, with innovation comes the inherent responsibility of ensuring the safety of the researchers who handle these molecules daily. This guide provides a detailed protocol for the safe handling, use, and disposal of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a nitroaromatic benzazepine derivative. As a Senior Application Scientist, my aim is not just to prescribe steps, but to instill a deep understanding of the "why" behind each recommendation, fostering a culture of proactive safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a solid, powdered substance whose hazard profile necessitates careful and informed handling. While a comprehensive toxicological profile is not yet fully established, data from suppliers and the known risks of related chemical classes—nitroaromatic compounds and benzazepine derivatives—allow for a robust preliminary risk assessment.
Globally Harmonized System (GHS) Classification:
Based on available data, this compound is classified with the following hazards:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
GHS Pictograms:
The following pictograms are associated with these hazards:
| Pictogram | Hazard Class |
| Acute Toxicity (oral), Skin Irritation, Eye Irritation, Respiratory Irritation |
The GHS pictograms are designed for immediate hazard recognition, forming a crucial part of international safety standards[1][2][3][4].
The "Why" Behind the Hazards:
The nitro group (-NO2) attached to the aromatic ring is an electron-withdrawing group that can enhance the reactivity and biological activity of the molecule. Nitroaromatic compounds are known for their potential toxicity and can be readily absorbed through the skin. The benzazepine core is a common scaffold in pharmacologically active compounds, and while this specific derivative's full biological effects are under investigation, prudence dictates treating it with a high degree of caution. Skin and eye irritation are common with fine, powdered organic compounds due to their large surface area and potential for localized chemical reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is not a matter of preference but a critical control measure based on a thorough risk assessment.
Detailed PPE Specifications:
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times and conform to European Standard EN 166 or OSHA 29 CFR 1910.133.[5][6][7][8][9][10][11] These provide a seal around the eyes to protect against fine powders and splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or dissolution in solvents. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable choices for protection against many organic substances.[12] Always inspect gloves for integrity before each use and change them immediately upon contamination. For prolonged contact or when working with solvents, consult a glove selection chart.[13][14][15] |
| Double Gloving | Recommended to provide an extra layer of protection, especially when handling highly toxic materials or substances that can be absorbed through the skin.[15] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Dust Mask or Respirator | When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of airborne particles.[16][17][18][19] |
Operational Plan: From Weighing to Reaction
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. Minimize exposure through a combination of engineering controls and meticulous work practices.
Engineering Controls:
-
Primary Containment: Whenever possible, handle the solid compound within a certified chemical fume hood or a glove box. This is the most effective way to control airborne powder.
-
Ventilation: Ensure the laboratory is well-ventilated.
Step-by-Step Handling Protocol for Powdered Compound:
-
Preparation:
-
Designate a specific work area for handling the compound and line the surface with absorbent, disposable bench paper.[20]
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) within the fume hood before introducing the compound.
-
-
Weighing:
-
Dissolution:
-
Add solvents slowly to the powdered compound within the fume hood to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.
-
Emergency Response Plan: Preparedness is Key
Even with the best precautions, accidents can happen. A clear and practiced emergency response plan is essential.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to medical personnel.
In Case of a Spill:
For minor spills of the powdered compound that you are trained and equipped to handle:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear your full PPE, including an N95 respirator.
-
Containment: Gently cover the spill with a compatible absorbent material to prevent the powder from becoming airborne.
-
Clean-up: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, then wash with soap and water.
-
Dispose: Seal and label the waste container for pickup by environmental health and safety personnel.
For large spills, or any spill you are not comfortable handling, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[23][24][25][26][27]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, bench paper, and excess compound, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash.
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program. This typically involves incineration by a licensed waste disposal contractor.
-
While some nitroaromatic compounds can be degraded through biological or chemical treatment methods, these are often complex and require specialized facilities.[28][29][30][31] For laboratory-scale waste, professional disposal is the safest and most compliant option.
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like this compound is paramount in the research environment. This guide provides a framework for safe handling, but it is the diligent and informed application of these principles by every researcher that truly builds a culture of safety. By understanding the inherent hazards, utilizing appropriate protective measures, and adhering to established protocols, we can continue to push the boundaries of science while ensuring the well-being of those who make it possible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
